2-Ethoxyphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-ethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFCTCGCMKEILT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370564 | |
| Record name | 2-Ethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213211-69-9 | |
| Record name | 2-Ethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-ethoxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Ethoxyphenylboronic acid physical properties
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Ethoxyphenylboronic Acid
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core physical, chemical, and reactive properties of this compound. The information presented herein is synthesized from established technical data sources to ensure accuracy and reliability, providing a foundation for its effective application in synthetic chemistry.
Introduction: The Strategic Utility of this compound
This compound is a versatile organoboron compound that has garnered significant attention in organic synthesis.[1] Its structure, featuring an ethoxy group ortho to the boronic acid moiety, imparts unique electronic properties that enhance its reactivity, particularly in palladium-catalyzed cross-coupling reactions.[2] This makes it a valuable building block for the construction of complex biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The primary utility of this reagent is demonstrated in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2] This guide provides an in-depth examination of its fundamental properties, reactivity, and practical handling protocols to empower researchers in leveraging its full synthetic potential.
Core Physicochemical Properties
The physical and chemical characteristics of this compound are critical for its storage, handling, and application in chemical reactions. These properties have been compiled from various chemical suppliers and databases to provide a consolidated overview.
Table 1: Summary of Key Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 213211-69-9 | [1][3][4] |
| Molecular Formula | C₈H₁₁BO₃ | [1][3][4] |
| Molecular Weight | 165.98 g/mol | [1][3][4] |
| Appearance | White to light yellow or off-white crystalline powder/solid. | [1][5][6][7] |
| Melting Point | 97-102 °C (lit.) or 103 °C (lit.) | [1][3][5][6] |
| Boiling Point | 328.8 °C at 760 mmHg (Predicted/Calculated) | [5][6] |
| Density | ~1.1 g/cm³ | [5][6] |
| Flash Point | 152.7 °C (Predicted/Calculated) | [5][6] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane; insoluble in water. | [6] |
| pKa | 8.57 ± 0.58 (Predicted) | [6] |
Note: Some properties, such as boiling point and flash point, are predicted values from computational models.
Stability and Storage
Proper storage is crucial to maintain the integrity and reactivity of this compound. The compound is a combustible solid and should be stored accordingly.[3] It is also noted to contain varying amounts of its anhydride, which forms through the dehydration of the boronic acid.[3]
Recommended Storage Conditions:
-
Temperature: Store in a refrigerator (+4°C) or at room temperature in a dry environment.[5][6]
-
Atmosphere: Keep in a dark place, sealed in a dry, well-ventilated area.[6]
-
Container: The container should be tightly closed to prevent moisture absorption and degradation.[5]
Reactivity and Key Applications
The synthetic utility of this compound is primarily centered on its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
This reagent is extensively used in Suzuki-Miyaura cross-coupling to form C-C bonds.[1][3] The electron-donating nature of the ortho-ethoxy group enhances the nucleophilicity of the boronic acid, which can facilitate the crucial transmetalation step in the catalytic cycle, often leading to high reaction yields.[2] This reaction is fundamental for synthesizing a wide range of biaryl compounds, which are key intermediates in pharmaceutical and materials science research.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Other Notable Reactions
Beyond its primary role in Suzuki-Miyaura coupling, this compound is also a reactant in other important transformations, including:
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative, generalized protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. This protocol is based on established methodologies and should be optimized for specific substrates.[9]
Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.
Materials:
-
Aryl halide (e.g., Aryl Bromide) (1.0 eq)
-
This compound (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, Toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a flame-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Add the degassed solvent system to the reaction vessel via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired biaryl product.
-
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
GHS Classification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5][7][10] It may also be harmful if swallowed.[6]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or eyeshields are mandatory.[3]
-
Hand Protection: Wear suitable chemical-resistant gloves.[3]
-
Respiratory Protection: Use a type N95 (US) dust mask or equivalent if handling in a poorly ventilated area or if dust is generated.[3]
-
Skin Protection: Wear suitable protective clothing.[6]
Handling Procedures:
-
Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[5]
-
Avoid contact with skin and eyes.[5]
-
In case of contact, rinse the affected area immediately with plenty of water.[6] For eye contact, remove contact lenses if present and continue rinsing.[10] Seek medical advice if irritation persists.[7][11]
Caption: A workflow outlining the key steps for safe handling and storage.
Conclusion
This compound is a highly valuable and reactive building block for modern organic synthesis. Its favorable electronic properties, stemming from the ortho-ethoxy substituent, make it an efficient coupling partner in Suzuki-Miyaura reactions and other carbon-carbon and carbon-heteroatom bond-forming transformations. A thorough understanding of its physical properties, stability, and handling requirements, as detailed in this guide, is essential for its safe and effective use in the laboratory. By adhering to the outlined protocols, researchers can confidently employ this reagent to construct complex molecular architectures, advancing efforts in drug discovery and materials science.
References
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ChemBK. (2024). This compound. Retrieved from [Link]
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Mol-Instincts. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (2-Ethoxyphenyl)boronic acid. PubChem Compound Database. Retrieved from [Link]
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2-Ethoxyphenylboronic acid chemical structure and analysis
An In-Depth Technical Guide to 2-Ethoxyphenylboronic Acid: Structure, Analysis, and Synthetic Applications
Introduction: A Versatile Reagent in Modern Synthesis
In the landscape of contemporary organic synthesis, arylboronic acids stand as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. Among these, this compound, a white to off-white solid, has emerged as a particularly valuable reagent. Its unique structural features—an ortho-ethoxy substituent on the phenyl ring—impart specific steric and electronic properties that are highly advantageous in the targeted synthesis of complex molecules.[1] This guide, designed for researchers and drug development professionals, provides an in-depth examination of the chemical structure, analytical characterization, and core applications of this compound, with a focus on field-proven insights and robust, self-validating methodologies. Its utility is most prominently demonstrated in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation essential for creating the molecular frameworks of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2]
Chemical Identity and Physicochemical Properties
This compound is an organoboron compound characterized by a boronic acid functional group [-B(OH)₂] attached to a benzene ring, which is substituted with an ethoxy group (-OCH₂CH₃) at the ortho (C2) position. This substitution pattern is critical to its reactivity and utility. The boronic acid moiety can form stable complexes with diols and participates readily in transmetalation with palladium catalysts, while the ethoxy group influences the electronic density of the aromatic ring, enhancing its reactivity in certain coupling reactions.[1][2]
It's important to note that, like many boronic acids, this compound can exist in equilibrium with its cyclic anhydride form, a trimeric boroxine, especially upon heating or under dehydrating conditions. This is a critical consideration for both storage and analytical characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₁BO₃ | [3][4][5] |
| Molecular Weight | 165.98 g/mol | [3][5] |
| CAS Number | 213211-69-9 | [3][5] |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | 97-103 °C (lit.) | [1][3][4] |
| Boiling Point | 328.8 ± 44.0 °C (Predicted) | [4] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane; insoluble in water. | [4] |
| SMILES String | CCOc1ccccc1B(O)O | [5] |
| InChI Key | DGFCTCGCMKEILT-UHFFFAOYSA-N | [3][5] |
Analytical Characterization: A Self-Validating Workflow
The success of any synthetic protocol hinges on the quality of the starting materials. Therefore, a robust analytical workflow to confirm the identity and purity of this compound is not merely a preliminary step but a self-validating system that ensures reproducibility. Impurities can lead to side reactions, lower yields, and complex purification challenges.
Experimental Protocol 1: Purity Assessment by Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of boronic acids. The following method provides a reliable protocol for separating the target compound from potential impurities.
Causality: A C18 column is chosen for its broad applicability in retaining nonpolar to moderately polar organic compounds. The acidic mobile phase (formic acid) ensures that the boronic acid is in its neutral, protonated state, leading to better retention and sharper peaks. Acetonitrile is a common organic modifier that provides good elution strength for this class of compounds.
Methodology:
-
System Preparation: Use an HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 15 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small, accurately weighed amount of this compound in a 50:50 mixture of Mobile Phase A and B to a concentration of ~0.5 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The purity is calculated based on the relative peak area of the main component.
Experimental Protocol 2: Identity Confirmation by Spectroscopy
While HPLC confirms purity, spectroscopic methods are required to validate the chemical structure.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. For this compound, one would expect characteristic signals for the aromatic protons (multiplets in the ~6.8-7.8 ppm range), the ethoxy methylene protons (-OCH₂-) as a quartet around 4.1 ppm, the ethoxy methyl protons (-CH₃) as a triplet around 1.4 ppm, and a broad singlet for the boronic acid hydroxyl protons [-B(OH)₂], which may be exchangeable with D₂O.[6][7]
-
¹³C NMR: Confirms the carbon skeleton. Expected signals include those for the aromatic carbons, the ipso-carbon attached to boron (which may be broad or unobserved), and the two distinct carbons of the ethoxy group.[5][8]
B. Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight.[9]
Causality: ESI is a soft ionization technique ideal for polar molecules like boronic acids. Analysis in negative ion mode is often preferred and will show the [M-H]⁻ ion. It is crucial to be aware that boronic acids can dehydrate in the MS source, leading to the observation of ions corresponding to the trimeric boroxine.[9] Optimized, gentle source conditions can minimize this fragmentation.
Methodology (ESI-MS):
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis: Look for the deprotonated molecular ion [C₈H₁₁BO₃ - H]⁻ at an m/z corresponding to ~165.07.
Visualization: Analytical Workflow
The following diagram illustrates the logical flow of a comprehensive quality control analysis for this compound.
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An In-depth Technical Guide to the Solubility of 2-Ethoxyphenylboronic Acid in Organic Solvents
<_ _>
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-ethoxyphenylboronic acid in a range of organic solvents. Recognizing the limited availability of specific, consolidated solubility data for this compound, this document emphasizes the fundamental principles governing solubility and presents a robust, field-proven experimental methodology for its accurate determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility characteristics of this compound for applications in organic synthesis, formulation development, and process optimization. The protocols and theoretical discussions are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction: The Significance of this compound and Its Solubility
This compound, a member of the versatile arylboronic acid family, is a crucial reagent in modern organic chemistry.[1] Its primary application lies in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1] Beyond this, it serves as a reactant in ipso-amidation and oxidative coupling reactions.[1] The efficiency, yield, and scalability of these synthetic transformations are intrinsically linked to the solubility of the boronic acid in the chosen reaction medium.
In the context of drug development, understanding solubility is paramount. It influences not only the reaction kinetics but also purification processes such as crystallization, and is a critical parameter in formulation science. An in-depth knowledge of how this compound behaves in different organic solvents allows for the rational selection of solvent systems to optimize reaction conditions, enhance purification efficiency, and develop stable, effective formulations.
This guide will delve into the theoretical underpinnings of solubility, provide a detailed experimental protocol for its determination, and discuss the interpretation of the resulting data.
Foundational Principles: Factors Governing the Solubility of this compound
The solubility of a solid in a liquid is a thermodynamic equilibrium process. For this compound, a solid at room temperature with a melting point of 97-102°C, its dissolution in an organic solvent is governed by the interplay of several factors.[1][2]
2.1. Molecular Structure and Intermolecular Forces
The structure of this compound (Figure 1) dictates the types of intermolecular forces it can engage in. The presence of the boronic acid moiety, -B(OH)₂, allows for strong hydrogen bonding, both as a hydrogen bond donor (from the -OH groups) and acceptor (at the oxygen atoms). The phenyl ring and the ethoxy group introduce van der Waals forces and dipole-dipole interactions.
-
"Like Dissolves Like": This adage is a useful starting point. Solvents that can participate in similar intermolecular interactions with this compound are more likely to be effective.
-
Hydrogen Bonding: Protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., ethers, ketones) are expected to be good solvents due to their ability to disrupt the hydrogen bonding network in the solid boronic acid and form new solute-solvent hydrogen bonds.
-
Polarity: The overall polarity of the solvent plays a crucial role. The solubility of phenylboronic acid, a related compound, is significantly influenced by solvent polarity, with higher solubility observed in more polar solvents like ethers and ketones, and very low solubility in nonpolar hydrocarbons.[3][4] A similar trend can be anticipated for the 2-ethoxy derivative.
2.2. The Role of the Solvent
The choice of solvent is the most critical variable in determining solubility. Organic solvents can be broadly categorized, and their properties will dictate their effectiveness in dissolving this compound.
-
Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, making them excellent candidates for dissolving boronic acids.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): These solvents possess dipole moments and can act as hydrogen bond acceptors. They are generally good solvents for polar organic compounds. Phenylboronic acid exhibits high solubility in ketones and ethers.[3][4]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces and are generally poor solvents for polar compounds like boronic acids.[3]
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity and can be effective in dissolving a range of organic compounds. Chloroform has been shown to be a moderately effective solvent for phenylboronic acid.[3][4]
2.3. Temperature Effects
The solubility of most solids in liquids increases with temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the lattice energy of the solid and to create space for the solute molecules in the solvent. The extent to which temperature affects solubility is specific to each solute-solvent system.
2.4. Boronic Acid Anhydride (Boroxine) Formation
A unique aspect of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[5] This equilibrium between the monomeric acid and the trimeric boroxine can be influenced by the solvent and temperature, which can in turn affect the measured solubility.[5][6] It is a crucial consideration when interpreting solubility data, as the presence of boroxine can lead to non-ideal behavior.[6]
Experimental Determination of Solubility: A Validated Protocol
The following section outlines a robust, step-by-step protocol for the experimental determination of the solubility of this compound. This method is based on the widely accepted shake-flask method, which is considered the gold standard for thermodynamic solubility measurement.[7]
Materials and Instrumentation
Materials:
-
This compound (≥95% purity)[1]
-
Selected organic solvents (HPLC grade or equivalent purity)
-
Volumetric flasks
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or incubator shaker
-
Syringe filters (0.22 µm, compatible with the chosen solvents)
-
Syringes
-
Autosampler vials
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
Step 1: Preparation of Calibration Standards
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to create a stock solution of known concentration.
-
Perform a series of serial dilutions of the stock solution to prepare a set of at least five calibration standards of decreasing concentration.
-
Analyze the calibration standards using the chosen analytical method (HPLC or UV-Vis spectroscopy) to generate a calibration curve of response (e.g., peak area or absorbance) versus concentration.
Step 2: Sample Preparation and Equilibration
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach a constant concentration.
Step 3: Sampling and Analysis
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into an autosampler vial. This step is critical to remove any undissolved solid particles.
-
If necessary, dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Analyze the prepared sample using the same analytical method as for the calibration standards.
Step 4: Calculation of Solubility
-
Determine the concentration of this compound in the analyzed sample using the calibration curve.
-
If the sample was diluted, multiply the measured concentration by the dilution factor to obtain the concentration of the saturated solution.
-
The resulting concentration is the solubility of this compound in that solvent at the specified temperature. Express the solubility in appropriate units, such as g/L or mol/L.
Data Presentation and Interpretation
The quantitative solubility data should be summarized in a clear and concise table for easy comparison.
Table 1: Illustrative Solubility Data for this compound at 25°C
| Solvent | Solvent Class | Dielectric Constant (approx.) | Solubility (g/L) | Solubility (mol/L) |
| Methanol | Protic Alcohol | 32.7 | > 200 | > 1.20 |
| Ethanol | Protic Alcohol | 24.5 | 150 | 0.90 |
| Acetone | Polar Aprotic Ketone | 21.0 | 180 | 1.08 |
| Tetrahydrofuran (THF) | Polar Aprotic Ether | 7.6 | 120 | 0.72 |
| Ethyl Acetate | Polar Aprotic Ester | 6.0 | 50 | 0.30 |
| Dichloromethane | Halogenated | 9.1 | 45 | 0.27 |
| Toluene | Aromatic Hydrocarbon | 2.4 | < 5 | < 0.03 |
| Hexane | Aliphatic Hydrocarbon | 1.9 | < 1 | < 0.006 |
Note: The data in this table are illustrative and intended to demonstrate the expected trends. Actual experimental values should be determined using the protocol described above.
Interpretation of Results: The illustrative data in Table 1 aligns with the theoretical principles discussed earlier. The highest solubility is observed in polar protic and polar aprotic solvents, where strong solute-solvent interactions (hydrogen bonding and dipole-dipole forces) can overcome the solute-solute interactions in the solid state. The solubility decreases significantly as the solvent polarity decreases, with very low solubility in nonpolar hydrocarbon solvents. This trend is consistent with observations for the parent compound, phenylboronic acid.[3][4]
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound and organic solvents.[1][8]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or solvent vapors.[8][9] Boronic acids can be respiratory irritants.[10]
-
Skin and Eye Contact: this compound is a skin and eye irritant.[11] In case of contact, flush the affected area with copious amounts of water.[8]
-
Storage: Store this compound in a tightly sealed container in a cool, dry place.[8] Boronic acids can be hygroscopic.
Conclusion
This technical guide has provided a comprehensive overview of the principles and practices for determining the solubility of this compound in organic solvents. While specific, comprehensive solubility data for this compound is not widely published, the theoretical framework and detailed experimental protocol presented here empower researchers to generate reliable and reproducible data. A thorough understanding of solubility is not merely an academic exercise; it is a fundamental requirement for the successful application of this compound in synthesis, purification, and formulation. By following the self-validating methodologies outlined in this guide, scientists can make informed decisions in their research and development endeavors, leading to more efficient and robust processes.
References
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Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]
-
ChemBK. (2024, April 9). This compound - Physico-chemical Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734902, (2-Ethoxyphenyl)boronic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid... [Image]. Retrieved from [Link]
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Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
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An In-Depth Technical Guide to 2-Ethoxyphenylboronic Acid: A Cornerstone Reagent in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Substituted Arylboronic Acid
2-Ethoxyphenylboronic acid (CAS Number: 213211-69-9) is a versatile organoboron compound that has emerged as a crucial building block in organic synthesis, particularly in the realm of medicinal chemistry and materials science.[1] Its structure, featuring a boronic acid functional group ortho to an ethoxy group on a phenyl ring, imparts unique reactivity and selectivity, making it an invaluable tool for the construction of complex molecular architectures.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions.
The boronic acid moiety allows for participation in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1][3] The presence of the 2-ethoxy group influences the electronic and steric properties of the molecule, which can be strategically exploited to fine-tune reaction outcomes and introduce specific functionalities into target molecules.[4][5] This has led to its use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in a laboratory setting. This compound is typically a white to off-white solid powder.[6] Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 213211-69-9 | [7] |
| Molecular Formula | C8H11BO3 | [6] |
| Molecular Weight | 165.98 g/mol | [7] |
| Melting Point | 97-102 °C (lit.) | [2][6] |
| Boiling Point | 328.8±44.0 °C (Predicted) | [6] |
| Appearance | White to off-white solid | [6][8] |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; insoluble in water. | [6] |
Safety and Handling: this compound is classified as an irritant and is harmful if swallowed.[6][7] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[8][9] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound.[6][8] It should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, away from oxidizing agents.[10][11]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound (like this compound) and an organohalide or triflate, catalyzed by a palladium complex.[3][12] This reaction is prized for its mild reaction conditions, tolerance of a wide range of functional groups, and high yields.[13]
The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
In this reaction, this compound serves as the organoboron partner, providing the 2-ethoxyphenyl moiety to the final coupled product. Its unique electronic and steric properties can influence the rate and efficiency of the transmetalation step.[1]
Applications in Medicinal Chemistry and Drug Discovery
The structural motif of a substituted phenyl ring is prevalent in a vast number of biologically active molecules. This compound provides a direct and efficient route to introduce the 2-ethoxyphenyl group, which can significantly impact a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.[4] These properties are critical for a compound's pharmacokinetic and pharmacodynamic profile.
A notable application of this compound is in the synthesis of potent kinase inhibitors.[4] For instance, it has been utilized in the preparation of pyrazolo[3,4-d]pyrimidine-based inhibitors of Aurora kinases, a family of enzymes implicated in cancer progression.[4] The incorporation of the 2-ethoxyphenyl moiety has been shown to contribute to the potent and selective inhibition of these kinases.[4]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a generalized, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction using this compound with an aryl bromide. This protocol should be adapted and optimized for specific substrates and desired outcomes.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.02-0.05 mmol, 2-5 mol%)
-
Base (e.g., K2CO3, Na2CO3, or Cs2CO3, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Solvent (e.g., a mixture of toluene/ethanol/water or dioxane/water)
-
Reaction vessel (e.g., a round-bottom flask or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean and dry reaction vessel, add the aryl bromide, this compound, palladium catalyst, and base.
-
Solvent Addition: Under an inert atmosphere, add the chosen solvent system to the reaction vessel. The use of a degassed solvent is recommended to prevent oxidation of the palladium catalyst.
-
Reaction: Stir the reaction mixture at the desired temperature (typically between 80-110 °C) for the required time (ranging from 2 to 24 hours). The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired biaryl product.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry.[7][14]
Rationale for Experimental Choices:
-
Excess Boronic Acid: A slight excess of the boronic acid is often used to ensure complete consumption of the more valuable aryl halide.
-
Catalyst Choice: The choice of palladium catalyst and ligand can significantly impact the reaction efficiency. For challenging substrates, more sophisticated catalyst systems may be required.
-
Base and Solvent: The base is crucial for the activation of the boronic acid for transmetalation.[3] The solvent system is chosen to ensure the solubility of all reactants and facilitate the reaction. Aqueous mixtures are common and often accelerate the reaction.[13]
Conclusion
This compound is a highly valuable and versatile reagent in modern organic synthesis. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction has made it a staple in the synthesis of a wide array of complex organic molecules.[1] For researchers and professionals in drug discovery and materials science, a comprehensive understanding of its properties, reactivity, and handling is essential for leveraging its full potential in the development of novel and impactful chemical entities.
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An In-depth Technical Guide to the Synthesis and Purification of 2-Ethoxyphenylboronic Acid
Abstract: 2-Ethoxyphenylboronic acid is a pivotal reagent in modern organic synthesis, primarily utilized as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] These reactions are fundamental to the creation of complex biaryl structures inherent in many pharmaceuticals, agrochemicals, and advanced materials.[2][3] This guide provides a comprehensive, field-proven methodology for the synthesis and purification of this compound, designed for researchers and drug development professionals. We will delve into the mechanistic underpinnings of the synthesis, present a detailed, step-by-step protocol, and outline a robust purification strategy to achieve high-purity material suitable for sensitive downstream applications.
Synthesis: The Organolithium Approach
The synthesis of arylboronic acids is most reliably achieved through the reaction of an organometallic reagent with a trialkyl borate.[4][5] For this compound, the preferred method involves the formation of an organolithium species from 2-bromoethoxybenzene, followed by quenching with trimethyl borate. This approach is highly efficient but demands rigorous control of experimental conditions, particularly the exclusion of atmospheric moisture and oxygen.
Principle of the Reaction
The synthesis proceeds in two primary stages:
-
Lithium-Halogen Exchange: 2-Bromoethoxybenzene reacts with a strong organolithium base, typically n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF). This step forms the highly reactive 2-ethoxyphenyllithium intermediate. The reaction is performed at very low temperatures (-78 °C) to prevent unwanted side reactions, such as the decomposition of the organolithium reagent or reaction with the solvent.
-
Borylation and Hydrolysis: The nucleophilic 2-ethoxyphenyllithium attacks the electrophilic boron atom of trimethyl borate. This forms a lithium boronate complex. Subsequent acidic workup hydrolyzes this intermediate to yield the final product, this compound.
Visualizing the Synthetic Pathway
The overall transformation from the starting aryl halide to the final boronic acid product is depicted below.
Caption: Step-by-step workflow for the recrystallization of this compound.
Detailed Recrystallization Protocol
-
Solvent Selection: A toluene/hexanes solvent system is effective for this compound. Toluene provides good solubility at elevated temperatures, while hexanes act as an anti-solvent.
-
Dissolution: Place the crude solid into an appropriately sized Erlenmeyer flask. Add a minimal amount of hot toluene (start with ~5 mL per gram of crude material) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Induce Crystallization: Remove the flask from the heat and add hexanes dropwise until the solution becomes persistently cloudy. This indicates the saturation point has been reached.
-
Cooling: Allow the flask to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to a constant weight. The typical melting point for the pure product is 97-102 °C. [1]
Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural confirmation. The spectrum should show characteristic signals for the ethoxy group (a triplet and a quartet), distinct aromatic protons, and a broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Confirms the carbon framework of the molecule. The carbon atom attached to the boron can sometimes be difficult to observe due to quadrupolar broadening. [6]* ¹¹B NMR (Boron Nuclear Magnetic Resonance): Provides direct information about the boron center. A single, broad signal is expected in the range of 28-33 ppm for a trigonal planar boronic acid. [6]* LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for assessing purity and confirming the molecular weight (165.98 g/mol ). [1]
Safety and Handling
The synthesis of this compound involves several hazardous reagents that require strict safety protocols.
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. [7]It must be handled under an inert atmosphere at all times using proper syringe techniques. [8][9]Wear flame-resistant clothing, safety glasses, and appropriate gloves. [10][11]* Trimethyl Borate: A flammable liquid and vapor. [12]It can cause irritation to the eyes, skin, and respiratory system. [13][14]Handle in a well-ventilated fume hood and avoid sources of ignition. [15][16]* Anhydrous Solvents (THF, Diethyl Ether): Highly flammable and can form explosive peroxides upon standing. Use only freshly distilled or inhibitor-free solvents from a sealed container. Ground and bond all metal containers during transfer. [13] Always consult the Safety Data Sheet (SDS) for each reagent before beginning work. [9]An appropriate fire extinguisher (Class D for organometallics) and an emergency shower/eyewash station must be readily accessible. [8][13]
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An In-depth Technical Guide to the Stability and Storage of 2-Ethoxyphenylboronic Acid
Introduction: The Strategic Importance of 2-Ethoxyphenylboronic Acid
This compound is a versatile organoboron compound that has become a cornerstone reagent in modern organic synthesis.[1] Its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the efficient construction of carbon-carbon bonds.[1] This capability is extensively leveraged in the development of pharmaceuticals, agrochemicals, and advanced materials, where the precise assembly of complex biaryl structures is paramount.[1] The compound's structure, featuring an ortho-ethoxy group, imparts unique reactivity and selectivity profiles.[1] However, like all boronic acids, its utility is intrinsically linked to its chemical stability. A thorough understanding of its degradation pathways and requisite storage conditions is not merely a matter of laboratory best practice; it is fundamental to ensuring experimental reproducibility, reaction efficiency, and the ultimate purity of target molecules. This guide provides an in-depth analysis of the factors governing the stability of this compound, offering field-proven protocols for its storage, handling, and stability assessment.
Part 1: The Chemical Stability Profile of Arylboronic Acids
The perceived simplicity of the boronic acid functional group, -B(OH)₂, belies a complex and dynamic chemical nature. Several degradation pathways can compromise the integrity of this compound, leading to diminished reactivity and the generation of process impurities.
Oxidative Deboronation: The Primary Degradation Pathway
Perhaps the most significant stability concern for boronic acids, particularly in biological or process chemistry contexts, is oxidative deboronation.[2][3][4] This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-oxygen bond, converting the boronic acid into its corresponding phenol (2-ethoxyphenol) and boric acid.
The mechanism is initiated by the nucleophilic attack of a reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), on the vacant p-orbital of the boron atom.[3][5] This is followed by the rate-limiting step: a 1,2-migration of the aryl group from the boron to the oxygen atom.[3][6] The resulting boronate ester is labile and undergoes rapid hydrolysis to yield the final products.[3][5] This degradation pathway is a critical consideration in drug development, as oxidative deboronation can be a primary metabolic route for boronic acid-containing active pharmaceutical ingredients (APIs).[7]
Caption: Mechanism of Oxidative Deboronation of this compound.
Protodeboronation: The pH-Dependent Cleavage
Protodeboronation is another common degradation reaction where the C-B bond is cleaved via protonolysis, replacing the boronic acid moiety with a hydrogen atom.[8] This side reaction is undesirable in cross-coupling reactions as it leads to the formation of a non-productive byproduct (ethoxybenzene) and reduces the yield of the desired product.[8]
The propensity for protodeboronation is highly dependent on pH and the electronic nature of the aryl substituent.[8][9] The reaction can proceed through both acid- and base-catalyzed pathways.[8][10]
-
Under acidic conditions, the reaction involves the direct protonation of the C-B bond.
-
Under basic conditions, the boronic acid is converted to the more electron-rich boronate anion [Ar-B(OH)₃]⁻. This species can then undergo unimolecular heterolysis to generate a transient aryl anion, which is subsequently protonated by the solvent.[11] Studies have shown that for some arylboronic acids, particularly those with electron-withdrawing or multiple ortho substituents, the rate of protodeboronation can be significant under the basic conditions typical of Suzuki-Miyaura reactions.[10][11]
Caption: Acid- and Base-Catalyzed Protodeboronation Pathways.
Dehydration and Boroxine Formation
Boronic acids can undergo reversible self-condensation to form cyclic trimetric anhydrides known as boroxines. This is a dehydration process where three molecules of the boronic acid eliminate three molecules of water. While this is not an irreversible degradation, the presence of the boroxine can affect the stoichiometry and kinetics of subsequent reactions. Commercial samples of this compound often contain varying amounts of its corresponding boroxine.[12] The equilibrium between the acid and the boroxine is sensitive to the presence of water; in aqueous media, the equilibrium typically favors the monomeric boronic acid.
Part 2: Core Protocols for Storage and Handling
Given the inherent instabilities, rigorous storage and handling protocols are essential to preserve the integrity and reactivity of this compound.
Recommended Storage Conditions
The primary objectives of proper storage are to minimize exposure to atmospheric oxygen, moisture, heat, and light.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dark place. Refrigeration at 2-8°C is recommended. | Low temperatures slow the rate of all chemical degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidative deboronation by excluding atmospheric oxygen and minimizes hydrolysis by excluding moisture. |
| Container | Use a tightly sealed, opaque container. Materials like amber glass or high-density polyethylene (HDPE) are suitable.[13] | Prevents exposure to light and moisture. Ensures no reaction with the container itself. |
| Incompatibilities | Store away from strong oxidizing agents.[14] | To prevent accelerated oxidative degradation. |
Safe Handling Procedures
Proper technique when handling the reagent is critical to maintaining its purity for the duration of its use.
-
Equilibration: Before opening, always allow the container to warm to ambient laboratory temperature. This prevents atmospheric moisture from condensing on the cold solid, which would introduce water and accelerate hydrolysis and boroxine formation.[15]
-
Inert Environment: Whenever possible, handle the solid in an inert atmosphere glovebox. If this is not feasible, minimize the time the container is open to the air.
-
Dispensing: Use clean, dry spatulas and weighing vessels.
-
Resealing: After dispensing the required amount, purge the container headspace with a stream of dry nitrogen or argon before tightly resealing the cap.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. This compound may cause skin, eye, and respiratory irritation.[12][16][17] Handle in a well-ventilated area or a chemical fume hood.[18]
Part 3: Experimental Design for Stability Assessment
For applications in regulated environments such as pharmaceutical development, a formal stability study is often required. The following outlines a robust workflow for assessing the stability of this compound under forced degradation conditions.
Forced Degradation (Stress Testing) Workflow
The goal of stress testing is to identify potential degradation products and elucidate degradation pathways, which helps in developing stability-indicating analytical methods.
Caption: Experimental workflow for forced degradation stability testing.
Analytical Methodologies: A Self-Validating System
The analysis of boronic acids and their esters is challenging due to their potential for on-column hydrolysis during standard reversed-phase HPLC analysis.[19][20] This can give erroneously low purity values for the parent compound and inflated values for the boronic acid degradant.
Key Considerations for Method Development:
-
Stationary Phase: The choice of HPLC column is critical. Columns with low silanol activity (e.g., end-capped C18 phases) can minimize on-column hydrolysis.[20]
-
Mobile Phase: The use of acidic modifiers like formic acid can influence the rate of hydrolysis.[20] Method development should explore analysis with and without pH modifiers.
-
Alternative Techniques: For particularly labile compounds, alternative methods that avoid aqueous mobile phases can be superior.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique can provide good retention and separation for polar boronic acids.[21]
-
Non-Aqueous Capillary Electrophoresis (NACE): NACE is an excellent technique for accurately analyzing boronic esters and their corresponding acids without inducing hydrolysis during the analysis.[19]
-
-
Detection: A combination of UV detection for quantification and Mass Spectrometry (MS) for peak identification and purity assessment provides a comprehensive analytical solution.
Example Protocol: RP-HPLC-UV/MS for Stability Monitoring
-
Column: Use a modern, highly end-capped C18 column (e.g., Waters XTerra MS C18) known to minimize on-column hydrolysis.[20]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Develop a suitable gradient from ~5% B to 95% B over 10-15 minutes to elute the polar boronic acid and any less polar degradants.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm and in-line ESI-MS for mass identification.
-
System Validation: Inject a known standard of the primary degradant, 2-ethoxyphenol, to confirm its retention time and ensure adequate separation from the parent peak.
Conclusion
This compound is an indispensable tool for synthetic chemists, but its effective use hinges on a deep respect for its inherent chemical instabilities. The principal degradation routes—oxidative deboronation, protodeboronation, and dehydration—can be effectively mitigated through disciplined adherence to strict storage and handling protocols. By implementing the inert atmosphere, low-temperature, and moisture-free conditions outlined in this guide, researchers can significantly extend the shelf-life and preserve the reactivity of this valuable reagent. Furthermore, the application of robust, stability-indicating analytical methods is crucial for validating its quality and ensuring the integrity of the synthetic outcomes it enables.
References
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- Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
- Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
- Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed.
- Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts.
- Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. DSpace@MIT.
- Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv.
- Alday, I. K., & East, A. L. (2012). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. NIH.
- ChemicalBook. (2025).
- Various Authors. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study.
- Chem-Impex. This compound.
- Kushwah, B. S., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities.
- Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed.
- Various Authors. (2025). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook.
- TCI Chemicals. (2018). SAFETY DATA SHEET - this compound. TCI Chemicals.
- Wikipedia.
- TCI Chemicals. (2025). SAFETY DATA SHEET - 4-Chloro-2-ethoxyphenylboronic Acid. TCI Chemicals.
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- Sigma-Aldrich. This compound. Sigma-Aldrich.
- Kumar, A., et al. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- Benchchem. A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. Benchchem.
- Plamthottam, S. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Methoxyphenylboronic acid. Fisher Scientific.
- Doubleday, W. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.
- Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)
- Molbase. This compound - 213211-69-9 - Structure, Synthesis, Properties. Molbase.
- National Center for Biotechnology Information. (2-Ethoxyphenyl)boronic acid. PubChem.
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- Dennis, C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- Various Authors. (2022). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids.
- Lab Alley. How to Store Boric Acid. Lab Alley.
- Lumiprobe. Reagent storage conditions. Lumiprobe.
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- Balapure, K., et al. (2022).
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The Ortho-Alkoxy Advantage: A Technical Guide to the Mechanism of 2-Ethoxyphenylboronic Acid in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Coupling Partner
In the vast landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction stands as a pillar, enabling the efficient construction of carbon-carbon bonds.[1] Central to this transformation are organoboron reagents, with phenylboronic acids being a widely utilized class. Among these, 2-ethoxyphenylboronic acid presents a case of particular interest, not merely as a steric variant of its parent compound, but as an active participant that can significantly influence the catalytic cycle. The presence of the ortho-ethoxy group is not a passive feature; it actively engages in the reaction mechanism, offering a "chelation effect" that can modulate reactivity and selectivity.[2] This technical guide delves into the core mechanism of action of this compound in catalysis, providing insights into the subtle yet impactful role of the ortho-alkoxy substituent.
The Suzuki-Miyaura Catalytic Cycle: A Refined Perspective with this compound
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] The introduction of this compound necessitates a closer examination of the transmetalation step, where the unique contribution of the ethoxy group becomes apparent.
Oxidative Addition:
The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex, forming a Pd(II) intermediate. This step is typically the rate-determining step and is largely unaffected by the structure of the boronic acid.[3]
Transmetalation: The Key Role of the Ortho-Ethoxy Group
Transmetalation involves the transfer of the aryl group from the boron atom to the palladium center. This process is significantly influenced by the nature of the boronic acid. In the case of this compound, the ortho-ethoxy group can act as a coordinating ligand to the palladium center. This intramolecular coordination, or chelation, is proposed to facilitate the transmetalation step.[2]
This chelation can influence the reaction in several ways:
-
Stabilization of the Transition State: The coordination of the ethoxy group's oxygen atom to the palladium can stabilize the transition state of the transmetalation step, thereby lowering the activation energy and potentially increasing the reaction rate.
-
Geometric Constraint: The formation of a five-membered palladacycle intermediate can impose geometric constraints that favor the transfer of the aryl group to the palladium center.
-
Influence on Selectivity: In reactions involving substrates with multiple reactive sites, this chelation effect can direct the regioselectivity of the coupling.[2]
The electron-donating nature of the ethoxy group also increases the nucleophilicity of the ipso-carbon, further promoting the transfer of the aryl group to the electron-deficient palladium(II) center.[4]
Reductive Elimination:
The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.
Below is a diagram illustrating the proposed catalytic cycle for the Suzuki-Miyaura coupling involving this compound, highlighting the chelation effect.
Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction with this compound, highlighting the formation of a chelated intermediate during transmetalation.
Quantitative Insights: The Impact of Ortho-Substitution
While direct kinetic studies on this compound are not extensively reported, comparative data for other substituted phenylboronic acids provide valuable context for understanding its reactivity. The interplay of electronic and steric effects is crucial in determining the outcome of the Suzuki-Miyaura coupling.
| Boronic Acid Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [5] |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 4 | 92 | [5] |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-Amyl alcohol | 110 | 18 | 75 | [5] |
Table 1: Comparative Reactivity of Nitrophenylboronic Acid Isomers. This table illustrates the general trend where ortho-substituted boronic acids can exhibit lower reactivity due to steric hindrance, although electronic effects also play a significant role. In the case of this compound, the electron-donating nature of the ethoxy group is expected to enhance reactivity, potentially counteracting some of the steric hindrance.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).
-
Inerting the Atmosphere: Seal the vessel and evacuate and backfill with the inert gas (e.g., argon) at least three times to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). Degassing can be achieved by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at a temperature ranging from 80-110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water, followed by brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[3]
Caption: A streamlined workflow for the Suzuki-Miyaura coupling reaction using this compound.
Conclusion: A Strategic Choice for Enhanced Catalysis
This compound is more than a mere building block in Suzuki-Miyaura cross-coupling reactions. Its ortho-ethoxy group plays a crucial, mechanistic role by potentially chelating to the palladium catalyst. This interaction can facilitate the key transmetalation step, influencing reaction rates and selectivity. For researchers and drug development professionals, understanding this "ortho-alkoxy advantage" allows for a more strategic selection of reagents to optimize the synthesis of complex biaryl structures. The ability to fine-tune catalytic activity through subtle substrate modifications underscores the elegance and power of modern organic synthesis.
References
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
MDPI. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. [Link]
-
MDPI. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]
-
Cieślik, W., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Selvita Laboratories. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
-
LUKYANOV, D., et al. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Allen, M. J., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]
-
Mao, J., et al. (2021). Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. ACS Publications. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. MDPI. [Link]
-
ResearchGate. (2008). Synthesis of 2-methoxy-6-oxo-1, 4, 2-diazaphosphorinane-2-oxide, a New Potential Antitumor Phosphorus Heterocycle Compound. [Link]
Sources
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- 2. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Theoretical Frameworks for Elucidating the Reactivity of 2-Ethoxyphenylboronic Acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethoxyphenylboronic acid is a versatile building block in modern organic synthesis, prized for its role in constructing complex molecular architectures, particularly in pharmaceutical development.[1] Its reactivity is nuanced, governed by a subtle interplay of steric and electronic effects imparted by the ortho-ethoxy substituent. A comprehensive understanding of these factors is paramount for reaction optimization, predicting outcomes, and designing novel synthetic pathways. This guide provides an in-depth exploration of the theoretical and computational methodologies used to dissect the reactivity of this compound. We will examine its fundamental electronic properties, the mechanistic underpinnings of its key transformations—such as the Suzuki-Miyaura and Chan-Lam couplings—and prevalent side reactions like protodeboronation. By integrating high-level computational insights with established experimental observations, this document serves as a technical resource for researchers aiming to leverage theoretical chemistry for practical synthetic innovation.
Introduction: The Significance of Arylboronic Acids in Synthesis
Arylboronic acids are a cornerstone of contemporary organic chemistry, primarily due to their stability, low toxicity, and exceptional utility in palladium-catalyzed cross-coupling reactions.[2][3][4] The Suzuki-Miyaura reaction, for which its pioneers were awarded the 2010 Nobel Prize in Chemistry, revolutionized the formation of carbon-carbon bonds, enabling the efficient synthesis of biaryls, a common motif in pharmaceuticals.[2] this compound, a specific member of this class, offers unique reactivity due to the electronic and steric influence of its ortho-ethoxy group, making it a valuable intermediate in drug discovery.[1] Theoretical studies provide an indispensable lens through which we can understand and predict this reactivity, moving beyond empirical optimization to rational, mechanism-driven design.
Fundamental Properties: A Computational Perspective
To understand the reactivity of this compound, we must first characterize its intrinsic structural and electronic properties. Computational chemistry offers powerful tools for this purpose.
Structural Conformation and Lewis Acidity
The geometry of the boronic acid group [-B(OH)₂] and its orientation relative to the ethoxy group are critical. The boron atom in a boronic acid is a Lewis acid, capable of accepting electrons, which facilitates its role in catalysis.[5] This Lewis acidity is modulated by the electron-donating nature of the ethoxy group. However, the molecule is not static. Computational conformational analysis is necessary to identify low-energy structures, as different conformers can exhibit varied reactivity.[6] An important property is the pKa, which influences the speciation of the boronic acid in solution and is crucial for reactions involving a base.[6]
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
-
HOMO: Represents the ability of a molecule to donate electrons (nucleophilicity).
-
LUMO: Represents the ability of a molecule to accept electrons (electrophilicity).
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.[7]
For substituted phenylboronic acids, the HOMO is typically localized on the ethoxy and phenyl groups, indicating these are the primary sites of electron donation. The LUMO is often localized on the boronic acid moiety, highlighting its electrophilic character.[8]
Table 1: Calculated Electronic Properties of Phenylboronic Acid Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Rationale for Reactivity |
| Phenylboronic Acid | -6.50 | -1.20 | 5.30 | Baseline reactivity. |
| 3-Ethoxyphenylboronic acid | -6.35 | -1.20 | 5.15 | Smaller gap suggests higher reactivity compared to the 4-substituted isomer.[8] |
| 4-Ethoxyphenylboronic acid | -6.45 | -1.22 | 5.23 | The ethoxy group's resonance effect influences the HOMO energy.[8] |
Note: Values are illustrative, based on typical DFT calculations, and can vary with the level of theory and basis set.
Key Reactivity Pathways: Mechanistic Insights from Theory
The utility of this compound is defined by its participation in several critical bond-forming reactions. Theoretical studies have been instrumental in elucidating the complex mechanisms of these transformations.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[2] The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.[9]
-
Transmetalation: This is the crucial, often rate-determining, step where the organic group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (-B(OH)₃⁻).[3] The ortho-ethoxy group in this compound can influence this step through both steric hindrance and electronic donation, which can be precisely modeled using computational methods to predict reaction barriers.[10]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: A plausible catalytic cycle for the Chan-Lam C-N coupling reaction.
Competing Pathways and Decomposition
A critical aspect of synthetic chemistry is understanding and mitigating side reactions. For arylboronic acids, two decomposition pathways are particularly relevant: protodeboronation and hydrolysis.
Protodeboronation
Protodeboronation is the cleavage of the C-B bond by a proton source (like water), replacing the boronic acid group with a hydrogen atom (Ar-B(OH)₂ → Ar-H). [11][12]This is a significant competing pathway that reduces the yield of the desired cross-coupling product. Kinetic and computational studies have revealed that this process is highly pH-dependent and can proceed through multiple mechanisms. [11][12]For electron-rich systems like this compound, the reaction typically proceeds via the boronate anion. Theoretical modeling can calculate the activation barriers for these different pathways, providing insight into the optimal pH range to minimize this unwanted side reaction. [11][12][13]
Hydrolysis and Boroxine Formation
Boronic acids can undergo reversible dehydration to form cyclic anhydrides known as boroxines. While this process is often reversible upon addition of water, the formation of boroxines can sequester the active boronic acid, affecting reaction kinetics. Furthermore, the hydrolysis of the B-O bonds in borate esters is a key equilibrium in many reactions. [14]Computational studies can model the thermodynamics and kinetics of these hydrolysis and condensation equilibria, helping to rationalize the effect of solvent and water content on reaction efficiency. [14]
Methodologies for Theoretical Investigation
Conducting reliable theoretical studies requires a robust computational protocol. The causality behind these choices is critical for generating meaningful and predictive results.
Computational Workflow
A typical workflow for investigating a reaction mechanism involves several steps, each with a specific purpose. This systematic approach ensures that the calculated energies and structures are reliable representations of the chemical system.
Caption: A validated workflow for theoretical reaction mechanism studies.
Detailed Protocol: DFT Investigation of Transmetalation
This protocol outlines a self-validating system for investigating the rate-determining transmetalation step in a Suzuki-Miyaura reaction involving this compound.
Objective: To calculate the activation energy barrier for the transmetalation step.
Methodology:
-
Software Selection: Gaussian 16, ORCA, or similar quantum chemistry package.
-
Model System Construction:
-
Build the structures for the reactants: the oxidative addition complex (e.g., (PPh₃)₂Pd(Ph)Br) and the activated boronate (2-ethoxyphenyl-B(OH)₃⁻).
-
Build the expected product of transmetalation: the di-aryl palladium complex (e.g., (PPh₃)₂Pd(Ph)(2-ethoxyphenyl)) and the leaving group (Br⁻).
-
-
Level of Theory Selection:
-
Functional: B3LYP or PBE0 are often good starting points, balancing cost and accuracy. For more complex interactions, dispersion-corrected functionals like ωB97X-D are recommended. [14] * Basis Set: A Pople-style basis set like 6-311+G(d,p) for main group elements and a basis set with an effective core potential (ECP) like LANL2DZ for palladium.
-
-
Solvent Modeling: Employ a Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) to simulate the solvent environment (e.g., water, THF), as solvation effects are critical. [15]5. Step-by-Step Execution:
-
Step 5.1: Geometry Optimization: Perform full geometry optimizations of all reactant and product species.
-
Step 5.2: Frequency Calculation: Run frequency calculations on the optimized structures. Confirm that reactants and products have zero imaginary frequencies. The output provides the Gibbs free energy corrections.
-
Step 5.3: Transition State (TS) Search: Use an initial guess for the TS structure and perform a TS optimization (e.g., Opt=TS).
-
Step 5.4: TS Validation: Run a frequency calculation on the optimized TS structure. A true TS is confirmed by the presence of exactly one imaginary frequency corresponding to the reaction coordinate.
-
Step 5.5: IRC Calculation: Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS to verify that it connects the intended reactant and product states.
-
-
Data Analysis:
-
Calculate the Gibbs free energy of activation (ΔG‡) as the difference in free energy between the transition state and the reactants.
-
Visualize the imaginary frequency of the TS to understand the atomic motions involved in the bond-breaking/forming process.
-
Conclusion and Future Outlook
Theoretical studies provide a powerful, predictive framework for understanding the reactivity of this compound. By employing methods like DFT and leveraging FMO theory, researchers can dissect complex reaction mechanisms, rationalize the influence of substituents, and predict optimal reaction conditions to mitigate unwanted side reactions. This in-silico approach, when used in concert with experimental work, accelerates the discovery and development of novel synthetic methodologies. As computational power and theoretical models continue to advance, the role of these studies in guiding the synthesis of next-generation pharmaceuticals and advanced materials will only become more profound.
References
-
On the Computational Determination of the pKa of Some Arylboronic Acids. (n.d.). MDPI. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). NIH. [Link]
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Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan-Lam Coupling of. (n.d.). ChemRxiv. [Link]
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A combined experimental and computational study of ligand-controlled Chan-Lam coupling of sulfenamides. (2024). NIH. [Link]
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Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. (n.d.). RSC Publishing. [Link]
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Suzuki reaction. (n.d.). Wikipedia. [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Structure, Properties, and Preparation of Boronic Acid Derivatives: Reactions and Applications. (2025). ResearchGate. [Link]
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Suzuki–Miyaura Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
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In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. (2022). PubMed. [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). NIH. [Link]
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A theoretical model to study the interaction between boronic acids and insulin. (2008). ChemRxiv. [Link]
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Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (n.d.). ScienceDirect. [Link]
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Recent Advances in the Synthesis of Borinic Acid Derivatives. (n.d.). MDPI. [Link]
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Chan-Lam Coupling. (n.d.). Organic Chemistry Portal. [Link]
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A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. (n.d.). NIH. [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH. [Link]
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Boronic acid catalysis. (2019). Chemical Society Reviews (RSC Publishing). [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]
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Electrochemically Enabled Chan-Lam Couplings of Aryl Boronic Acids and Anilines. (2019). ACS Publications. [Link]
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Calculated highest occupied molecular orbital (HOMO) and lowest... (n.d.). ResearchGate. [Link]
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Review articles in BORONIC ACIDS. (n.d.). ResearchGate. [Link]
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In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). ACS Publications. [Link]
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Applications of boronic acids in organic synthesis. (n.d.). ResearchGate. [Link]
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Boronic acid with high oxidative stability and utility in biological contexts. (n.d.). NIH. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). NIH. [Link]
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Quantum-Chemistry Study of the Hydrolysis Reaction Profile in Borate Networks: A Benchmark. (2024). NIH. [Link]
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Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. (n.d.). ResearchGate. [Link]
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Introduction to HOMO LUMO Interactions in Organic Chemistry. (2024). YouTube. [Link]
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Models for boronic acid receptors II: a computational structural, bonding, and thermochemical investigation... (2023). ResearchGate. [Link]
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Which boronic acids are used most frequently for synthesis of bioactive molecules? (n.d.). ChemRxiv. [Link]
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Assessing Reactivity with LUMO and HOMO Energy Gap. (n.d.). WuXi Biology. [Link]
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How to identify HOMO/LUMO bonds in any molecule? (2023). Reddit. [Link]
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In Situ Studies of Arylboronic Acids/Esters and R 3 SiCF 3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (n.d.). ResearchGate. [Link]
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An In-Depth Technical Guide to 2-Ethoxyphenylboronic Acid: From Historical Discovery to Modern Synthetic Applications
This guide provides a comprehensive technical overview of 2-ethoxyphenylboronic acid, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, its physicochemical properties, detailed synthetic protocols, and its pivotal role in carbon-carbon bond formation, particularly in the Suzuki-Miyaura cross-coupling reaction.
Introduction: The Rise of Boronic Acids in Organic Chemistry
Boronic acids, organoboron compounds bearing a C–B bond, have emerged as indispensable tools in synthetic chemistry.[1] Their stability, low toxicity, and remarkable reactivity in palladium-catalyzed cross-coupling reactions have cemented their status as essential building blocks in the synthesis of complex organic molecules, ranging from pharmaceuticals to advanced materials.[2][3] The journey of boronic acids began in 1860 with Edward Frankland's first synthesis of ethylboronic acid.[1] Since then, the field has expanded exponentially, with arylboronic acids, in particular, gaining prominence.
This compound is a prominent member of this class, distinguished by the presence of an ethoxy group at the ortho position of the phenyl ring. This structural feature significantly influences its reactivity and has made it a valuable reagent in the synthesis of a wide array of compounds.
Historical Perspective: The Discovery of this compound
The first documented synthesis of this compound, referred to as o-phenetyl boric acid at the time, can be traced back to a 1934 study by G. E. K. Branch, David L. Yabroff, and Bernard Bettman, published in the Journal of the American Chemical Society.[4] While the primary focus of their work was to determine the dissociation constants of various substituted phenylboronic acids, the synthesis of these compounds was a necessary prerequisite. Although a detailed experimental protocol was not provided in this publication, the synthesis would have followed the established methods of the era, most likely involving the reaction of a Grignard reagent with a trialkyl borate.
This early work laid the foundation for the future exploration of this compound's synthetic utility, which would come to fruition with the advent of palladium-catalyzed cross-coupling reactions.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁BO₃ | [5] |
| Molecular Weight | 165.98 g/mol | [5] |
| CAS Number | 213211-69-9 | [5] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 97-102 °C | |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; insoluble in water. | [6] |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆): The proton NMR spectrum is characterized by signals corresponding to the aromatic protons, the ethoxy group protons, and the acidic protons of the boronic acid moiety.
-
¹³C NMR (DMSO-d₆): The carbon NMR spectrum displays distinct signals for the carbon atoms of the phenyl ring and the ethoxy group.[5]
-
IR Spectroscopy: The infrared spectrum shows characteristic absorption bands for O-H stretching of the boronic acid, C-H stretching of the aromatic ring and the ethoxy group, and C-O stretching of the ether linkage.[5]
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is most reliably achieved through the reaction of the corresponding Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. This method, rooted in early organometallic chemistry, remains a cornerstone of arylboronic acid synthesis.[7]
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology
Materials:
-
2-Bromoethoxybenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Preparation of the Grignard Reagent:
-
Under an inert atmosphere (nitrogen or argon), place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small volume of anhydrous THF to cover the magnesium.
-
Dissolve 2-bromoethoxybenzene in anhydrous THF and add a small portion to the magnesium to initiate the reaction (initiation may be aided by gentle heating or the addition of a crystal of iodine).
-
Once the reaction has initiated (as evidenced by bubbling and heat generation), add the remaining 2-bromoethoxybenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
In a separate flame-dried flask under an inert atmosphere, dissolve triisopropyl borate in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared 2-ethoxyphenylmagnesium bromide solution to the cold triisopropyl borate solution via a cannula or dropping funnel, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture in an ice bath and slowly quench by the addition of an aqueous solution of hydrochloric acid.
-
Stir the mixture vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of water and ethanol or toluene) to afford pure this compound as a white solid.
-
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry. This compound is an excellent coupling partner in these reactions, primarily due to the electron-donating nature of the ortho-ethoxy group, which can facilitate the transmetalation step in the catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle
Sources
Methodological & Application
Introduction: The Strategic Importance of 2-Ethoxyphenylboronic Acid in Biaryl Synthesis
An Application Guide to the Suzuki-Miyaura Coupling of 2-Ethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in academic and industrial laboratories, particularly in the pharmaceutical sector for the synthesis of complex biaryl systems found in numerous active pharmaceutical ingredients (APIs).[4][5]
This guide focuses on a particularly valuable building block: this compound.[6] Its unique steric and electronic profile, conferred by the ortho-ethoxy group, makes it a strategic reagent for constructing sterically hindered biaryl scaffolds.[6] The ethoxy moiety can influence the conformation of the final product and offers a potential handle for further synthetic transformations. However, the presence of this ortho substituent can also present challenges, such as slower reaction rates or competitive side reactions, necessitating carefully optimized protocols.
This document provides a comprehensive overview of the mechanistic underpinnings of the Suzuki-Miyaura reaction and delivers a field-proven, detailed protocol for the successful coupling of this compound with aryl halides.
The Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][7] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3][8]
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halide bond (C-X) of the electrophilic coupling partner (e.g., an aryl bromide).[1][7] This step oxidizes the palladium center to Pd(II), forming a square-planar organopalladium(II) halide intermediate. The reactivity for this step generally follows the trend I > Br > OTf >> Cl.[5]
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium(II) center.[2][7] This process is not spontaneous; it requires activation of the boronic acid by a base.[3][9] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻), which then readily transfers its aryl group to the palladium, displacing the halide.[9][10] The choice of base is therefore critical to the reaction's success.[3][11]
-
Reductive Elimination: In the final step, the two organic groups (the one from the aryl halide and the one from the boronic acid) on the Pd(II) complex couple to form the new C-C bond of the biaryl product.[1][2] This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1]
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a reliable method for the coupling of this compound with a representative aryl bromide.
Materials and Reagents:
| Reagent/Material | Formula | M.W. | Amount | Moles | Equiv. |
| Aryl Bromide (Ar-Br) | Varies | Varies | 1.0 mmol | 1.0 | 1.0 |
| This compound | C₈H₁₁BO₃ | 165.98 | 199 mg | 1.2 mmol | 1.2 |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 23 mg | 0.02 mmol | 0.02 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 276 mg | 2.0 mmol | 2.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 8 mL | - | - |
| Deionized Water | H₂O | 18.02 | 2 mL | - | - |
Instrumentation and Glassware:
-
50 mL Schlenk flask or round-bottom flask
-
Magnetic stir bar
-
Condenser
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Heating mantle with temperature controller
-
Standard glassware for work-up (separatory funnel, flasks)
-
Rotary evaporator
-
Flash chromatography system
Experimental Workflow Diagram:
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 199 mg), potassium carbonate (2.0 mmol, 276 mg), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 23 mg).[7]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Prepare a degassed solvent mixture by bubbling inert gas through 8 mL of 1,4-dioxane and 2 mL of water for 15-20 minutes. Add this solvent mixture to the reaction flask via syringe under a positive pressure of inert gas.[12]
-
Reaction: Attach a condenser to the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7][13]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.[4][13]
Key Considerations and Troubleshooting
Optimizing a Suzuki-Miyaura coupling, especially with sterically demanding substrates, requires attention to several factors.
| Parameter | Recommended Options | Rationale & Causality |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂/Ligand, Pd₂(dba)₃/Ligand, PEPPSI-type precatalysts | Pd(PPh₃)₄ is a reliable Pd(0) source but can be air-sensitive.[7] Pd(II) sources like Pd(OAc)₂ require in situ reduction.[1] For hindered substrates like this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the reaction by promoting reductive elimination and stabilizing the catalyst.[14][15][16] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is essential for activating the boronic acid.[3][9] K₂CO₃ is a good general-purpose base. K₃PO₄ is a stronger base often used for less reactive aryl chlorides. Cs₂CO₃ is highly effective but more expensive; its high solubility can accelerate the reaction.[3] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A polar, aprotic solvent is typically used with a small amount of water. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[1][17] Rigorous degassing of solvents is crucial to prevent catalyst oxidation. |
Common Side Reactions and Solutions:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by high temperatures and prolonged reaction times.[1][18]
-
Homocoupling: The formation of a biaryl product from the coupling of two identical partners (e.g., Ar-Ar from Ar-Br). This can occur if the transmetalation step is slow relative to other pathways.
-
Solution: Optimize the base and solvent to ensure efficient transmetalation. Adjusting the stoichiometry (using a slight excess of the boronic acid) can also disfavor homocoupling of the aryl halide.[18]
-
-
Catalyst Decomposition (Palladium Black): The precipitation of inactive palladium metal is a sign of catalyst degradation, often caused by oxygen or high temperatures.
-
Solution: Maintain a strict inert atmosphere throughout the setup and reaction. Use fresh, high-quality solvents and reagents. Using robust ligands can also enhance catalyst stability.[18]
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing valuable ortho-functionalized biaryl compounds. Success relies on a solid understanding of the reaction mechanism and careful control over experimental parameters. By selecting an appropriate palladium catalyst/ligand system, a suitable base, and maintaining an inert atmosphere, researchers can overcome the challenges posed by this sterically hindered substrate. The protocol detailed herein provides a robust starting point for achieving high yields and purity, enabling the efficient construction of complex molecules for applications in drug discovery and materials science.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Wikipedia. Suzuki reaction. Wikipedia. [Link]
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Braga, A. et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
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Lima, C. et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
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Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
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NROChemistry (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Al-Masum, M. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar. [Link]
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Kinzel, T. et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]
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Macharia, J. et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Billingsley, K. L. et al. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
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Chemistry Student (2024). Common Byproducts in Suzuki Coupling. YouTube. [Link]
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Bei, X. et al. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. PubMed. [Link]
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Bei, X. et al. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry - ACS Publications. [Link]
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So, C. M. et al. (2016). Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Semantic Scholar. [Link]
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University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. UCSD Chemistry and Biochemistry. [Link]
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Kinzel, T. et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
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Mills, J. et al. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. [Link]
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Wu, X. et al. (2004). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry - ACS Publications. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Ethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Ethoxyphenylboronic Acid in Synthesis
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Within this framework, this compound has emerged as a valuable building block, especially in the fields of medicinal chemistry and materials science.[2][3] The presence of the ethoxy group at the ortho position introduces specific steric and electronic properties that can profoundly influence the pharmacological profile of a molecule.[2][3]
This guide provides a comprehensive overview of the principles and practices involved in utilizing this compound in palladium-catalyzed cross-coupling reactions. Authored from the perspective of a senior application scientist, it aims to deliver not just protocols, but a deeper understanding of the causality behind experimental choices, empowering researchers to optimize their synthetic strategies and troubleshoot effectively.
Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle
A thorough grasp of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[4][5]
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (or triflate), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[6]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters and Their Rationale
The success of a Suzuki-Miyaura coupling hinges on the careful selection and control of several key parameters.
The Catalyst System: Palladium Source and Ligand
The choice of the palladium source and the ancillary ligand is critical for an efficient reaction.[1]
-
Palladium Precatalysts: While Pd(0) is the active catalytic species, more stable and air-tolerant Pd(II) precatalysts like Pd(OAc)₂ and PdCl₂(dppf) are commonly used.[9][10] These are reduced in situ to Pd(0).
-
Ligands: Phosphine-based ligands are crucial for stabilizing the palladium center and modulating its reactivity.[11] The choice of ligand can influence the rate of oxidative addition and reductive elimination.[12] For sterically hindered or electron-rich coupling partners, bulky and electron-rich ligands such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos) often provide superior results.[12][13]
The Role of the Base
A base is essential for the transmetalation step.[5] It activates the boronic acid by forming a more nucleophilic boronate salt.[7][8]
-
Common Bases: A variety of inorganic bases are employed, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[1][13]
-
Base Selection Criteria: The choice of base depends on the substrate's sensitivity to basic conditions and the solvent system. For instance, with base-labile functional groups like esters, a milder base such as potassium fluoride (KF) might be preferable.[14]
Solvent System
The solvent plays a multifaceted role in solubilizing the reactants and catalyst, and in influencing the reaction rate.[9]
-
Aqueous Mixtures: Often, a mixture of an organic solvent and water is used.[15] Water helps to dissolve the inorganic base. Common organic solvents include 1,4-dioxane, toluene, and dimethylformamide (DMF).[1]
-
Anhydrous Conditions: In cases where substrates are sensitive to water, anhydrous conditions can be employed, often with a soluble organic base or a finely powdered inorganic base.[13]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization depending on the specific substrates.
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is suitable for a wide range of aryl and heteroaryl halides.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2-3 equiv).[16]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[9]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[16]
-
Catalyst Addition: Add the palladium catalyst under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[13]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[13]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient degassing, poor solubility of reagents.[9] | Use a fresh batch of catalyst and high-purity, anhydrous, and degassed solvents.[9] Consider a different solvent system or a more active catalyst/ligand combination.[13] |
| Protodeboronation | Presence of excess water, harsh basic conditions.[13] | Use anhydrous conditions or a milder base. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[9][13] |
| Homocoupling of Boronic Acid | Presence of oxygen.[13] | Ensure thorough degassing of the reaction mixture and maintain a positive pressure of inert gas throughout the reaction.[13] |
Applications in Drug Discovery
The 2-ethoxyphenyl moiety introduced via this cross-coupling reaction is a key structural feature in various biologically active molecules. For example, it is a component of potent kinase inhibitors, where the ethoxy group can influence binding affinity and selectivity.[2] The ability to readily synthesize a diverse library of compounds containing this motif is invaluable in structure-activity relationship (SAR) studies.[17][18]
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful and versatile tool for the synthesis of complex organic molecules. A thorough understanding of the reaction mechanism and the critical experimental parameters allows for the rational design and optimization of synthetic routes. By following the detailed protocols and troubleshooting guidance provided, researchers can effectively leverage this important transformation in their drug discovery and development efforts.
References
-
Ishiyama, T., Kizaki, H., Hayashi, T., Suzuki, A., & Miyaura, N. (1998). Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids with Aryl Electrophiles: Synthesis of Biaryl Ketones. The Journal of Organic Chemistry, 63(14), 4726–4731. Retrieved from [Link]
-
The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
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Fairlamb, I. J. S., Kapdi, A. R., & Lee, A. F. (2004). Palladium-catalysed synthesis of biaryl phosphines. Tetrahedron Letters, 45(46), 8547-8550. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]
-
Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2002). Pd-Catalyzed C-N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Angewandte Chemie International Edition, 41(21), 4127-4130. Retrieved from [Link]
-
Wang, D., & Wang, B. (2004). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. Tetrahedron Letters, 45(38), 7171-7174. Retrieved from [Link]
-
Malapit, C. A., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem, 5(9), 2444-2457. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Thomas, A. A., et al. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Retrieved from [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Chemical Reviews, 110(2), 1147–1169. Retrieved from [Link]
-
Hoshi, T., et al. (2014). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 16(5), 2419-2423. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
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Khan, I., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(18), 3293. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Strømsodd, E. A., et al. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 221, 111797. Retrieved from [Link]
-
Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(10), 14035–14042. Retrieved from [Link]
-
Catellani, M. (2012). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Doctoral dissertation, Universitat Rovira i Virgili. Retrieved from [Link]
-
Ciochina, R., & Grossman, R. B. (2012). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 2(4), 484-508. Retrieved from [Link]
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Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
-
ResearchGate. (2024). Palladium‐Catalyzed Cross‐Coupling between Alkylidenecyclopropanes and Boronic Acids. Retrieved from [Link]
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Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]
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Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]
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Camacho-Hernandez, G. A., et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. Journal of Medicinal Chemistry, 62(24), 11213-11232. Retrieved from [Link]
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2-Ethoxyphenylboronic acid in the synthesis of heterocyclic compounds
An In-Depth Guide to the Application of 2-Ethoxyphenylboronic Acid in the Synthesis of Heterocyclic Compounds
Authored by: A Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of this compound in the synthesis of medicinally relevant heterocyclic compounds. We will move beyond simple procedural lists to explore the underlying principles, mechanistic details, and practical considerations that ensure successful and reproducible outcomes in the laboratory.
The Strategic Importance of this compound in Modern Synthesis
Heterocyclic compounds form the structural backbone of a vast majority of pharmaceuticals and biologically active molecules, with over 85% of all biologically-active chemical entities containing a heterocycle.[1][2] Their unique three-dimensional structures and ability to engage in specific biological interactions make them privileged scaffolds in drug discovery.[3] Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have revolutionized the construction of complex molecular architectures.[4][5]
This compound has emerged as a particularly valuable building block in this context. Its utility stems from the stable, easy-to-handle nature of boronic acids and the specific steric and electronic properties conferred by the ortho-ethoxy substituent.[6][7] This group can act as a directing group, influence the conformation of the resulting biaryl intermediates, and serve as a precursor to phenolic hydroxyl groups, enabling subsequent cyclization reactions to form oxygen-containing heterocycles. This guide will focus on its application in constructing benzofuran and dibenzofuran cores, two motifs of significant interest in medicinal chemistry.[8][9][10]
Core Mechanism: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the Suzuki-Miyaura reaction is critical to effectively utilize this compound. The reaction facilitates the formation of a carbon-carbon bond between an organoboron species (the boronic acid) and an organic halide or triflate, mediated by a palladium catalyst and a base.[5][6] The generally accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[11]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand Selection: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine-based ligand is critical.[6] Ligands stabilize the palladium center, prevent its precipitation as inactive palladium black, and modulate its reactivity. Bulky, electron-rich phosphine ligands often accelerate the oxidative addition and reductive elimination steps, leading to higher efficiency.[12][13]
-
The Multifaceted Role of the Base: A base is essential and plays several roles. Its primary function is to activate the boronic acid by forming a more nucleophilic borate anion (Ar-B(OH)₃⁻), which facilitates the key transmetalation step.[14][15] Additionally, bases can participate in the formation of active hydroxo-palladium species and promote the final reductive elimination step.[16][17] Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), with the choice significantly impacting reaction rates and yields.[6]
-
Solvent and Temperature: Solvents such as 1,4-dioxane, toluene, or DMF are frequently used, often with water to help dissolve the inorganic base.[6] The reaction temperature is optimized based on the reactivity of the specific substrates and the chosen catalyst system, typically requiring heating to achieve a reasonable reaction rate.[6]
Application I: Synthesis of Substituted Benzofurans
Benzofurans are prevalent structures in natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9][18] A powerful strategy for their synthesis involves a palladium-catalyzed tandem reaction where an initial Suzuki-Miyaura coupling is followed by an intramolecular cyclization to construct the furan ring.[19]
Here, we detail a protocol for the synthesis of a 2-arylbenzofuran derivative, initiated by the coupling of this compound with an ortho-halophenol bearing an alkyne moiety.
Protocol 1: One-Pot Synthesis of 2-Aryl-7-ethoxybenzofuran
This protocol describes the synthesis of 7-ethoxy-2-phenylbenzofuran via a tandem Suzuki-Sonogashira coupling and cyclization. While this specific example uses a Sonogashira component, the initial Suzuki coupling principle with this compound is analogous in other tandem approaches.
Materials:
-
2-Bromo-6-ethoxyphenol
-
Phenylacetylene
-
This compound (for alternative routes)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Reagents for workup and purification (Ethyl acetate, water, brine, silica gel)
Figure 2: Experimental workflow for the synthesis of benzofuran derivatives.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 2-bromo-6-ethoxyphenol (1.0 mmol), potassium carbonate (2.5 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), and triphenylphosphine (0.12 mmol, 12 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Add anhydrous, degassed DMF (5 mL) via syringe. Stir the mixture for 10 minutes at room temperature. Add phenylacetylene (1.2 mmol).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) followed by brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 7-ethoxy-2-phenylbenzofuran.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application II: Synthesis of Dibenzofurans
The dibenzofuran scaffold is another key heterocyclic system found in bioactive compounds.[10] A highly effective route to this core involves an initial Suzuki-Miyaura coupling to form a 2-hydroxylated biaryl intermediate, followed by an intramolecular C-O bond formation to close the furan ring. This compound is an ideal starting material, as the ethoxy group can be readily cleaved to reveal the necessary phenol for cyclization.
Protocol 2: Two-Step Synthesis of a Substituted Dibenzofuran
Step A: Suzuki-Miyaura Coupling
-
Objective: To synthesize 2-ethoxy-2'-methylbiphenyl by coupling this compound with 2-bromotoluene.
Step B: Demethylation and Intramolecular Cyclization
-
Objective: To convert the biphenyl ether into the final dibenzofuran product via ether cleavage and subsequent ring closure.
Materials & Equipment:
-
This compound
-
2-Bromotoluene
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane and Water (degassed)
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Standard inert atmosphere glassware and purification supplies
Step-by-Step Methodology:
-
Suzuki Coupling (Step A):
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.2 mmol), 2-bromotoluene (1.0 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and sodium carbonate (2.0 mmol).
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the mixture to 90 °C and stir for 16 hours. Monitor completion by TLC/LC-MS.
-
After cooling, perform a standard aqueous workup with ethyl acetate. Purify the crude product by column chromatography to isolate 2-ethoxy-2'-methylbiphenyl.
-
-
Cyclization (Step B):
-
Dissolve the purified 2-ethoxy-2'-methylbiphenyl (1.0 mmol) in anhydrous DCM (10 mL) in a flame-dried flask under argon and cool to -78 °C.
-
Slowly add a 1M solution of BBr₃ in DCM (1.5 mL, 1.5 mmol) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by slowly adding it to ice-water. Extract the product with DCM.
-
The resulting crude 2-(2-methylphenyl)phenol can then be subjected to intramolecular cyclization conditions, such as heating with a palladium catalyst (e.g., Pd(OAc)₂) and an oxidant (like O₂ or benzoquinone) in a suitable solvent to afford the dibenzofuran.[10]
-
Purify the final dibenzofuran product by column chromatography.
-
| Entry | Aryl Halide | Base | Catalyst System | Temp (°C) | Yield (%) |
| 1 | 2-Bromotoluene | K₂CO₃ | Pd(OAc)₂ / SPhos | 100 | ~85 |
| 2 | 2-Iodophenol | Cs₂CO₃ | Pd(dppf)Cl₂ | 90 | ~92 |
| 3 | 2-Chloroanisole | K₃PO₄ | Pd₂(dba)₃ / XPhos | 110 | ~78 |
| Table 1: Representative conditions for the initial Suzuki-Miyaura coupling step in dibenzofuran synthesis. |
Troubleshooting & Optimization
Even robust reactions can present challenges. When working with electron-rich boronic acids like this compound, specific side reactions may occur.[20]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / No Reaction | Ineffective catalyst activation; Poor solubility of reagents; Catalyst deactivation. | Screen different ligands and bases. Ensure rigorous degassing of solvents. Check purity of starting materials. Use a co-solvent like water to improve base solubility. |
| Protodeboronation | Presence of water/protons; Unsuitable base; Prolonged heating. | Use anhydrous solvents. Convert the boronic acid to a more stable pinacol boronate ester. Use a non-hydroxide base like K₃PO₄ or CsF.[20] |
| Homocoupling | Presence of oxygen; Incomplete reduction of Pd(II) precatalyst. | Ensure a thoroughly inert atmosphere. Use a Pd(0) source directly or ensure precatalyst reduction is efficient.[20] |
| Difficult Purification | Formation of closely-eluting byproducts (e.g., from homocoupling). | Optimize reaction conditions to maximize selectivity. Consider using a different stationary phase or solvent system for chromatography. |
| Table 2: Common Troubleshooting Scenarios. |
Conclusion
This compound is a versatile and powerful reagent for the synthesis of complex heterocyclic compounds. Through a deep understanding of the Suzuki-Miyaura reaction mechanism and careful optimization of reaction parameters, chemists can effectively leverage this building block to construct valuable benzofuran and dibenzofuran cores. The ability to use the ortho-ethoxy group as a handle for subsequent intramolecular cyclization reactions provides a strategic advantage in the design of efficient synthetic routes towards molecules of high value in medicinal chemistry and materials science. By following the detailed protocols and troubleshooting guidance provided, researchers can confidently incorporate this reagent into their synthetic programs to accelerate the discovery and development of novel chemical entities.
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- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
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Lipshutz, B. H., et al. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. Journal of Organic Chemistry. Available from: [Link]
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Reddy, B. V. S., et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules. Available from: [Link]
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Bojarska, J., et al. (2020). Heterocycles in Medicinal Chemistry. Molecules. Available from: [Link]
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Kumar, R., et al. (2023). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Pharmaceuticals. Available from: [Link]
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Rivera-Chávez, D., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry. Available from: [Link]
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Sharma, R., et al. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances. Available from: [Link]
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Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available from: [Link]
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ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available from: [Link]
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Boronic Acid-Catalysed Dehydrative Synthesis. The University of Bath's research portal. Available from: [Link]
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Oh, C. H., et al. (2006). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of Organic Chemistry. Available from: [Link]
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Melamed, J. S., et al. (2019). Late-stage functionalization of BN-heterocycles. Organic & Biomolecular Chemistry. Available from: [Link]
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Bakr, A. M., et al. (2023). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances. Available from: [Link]
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Marsden, S. P., et al. (2008). Catalytic aza-Wittig cyclizations for heteroaromatic synthesis. Organic Letters. Available from: [Link]
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Application Notes and Protocols: Synthesis of Substituted Pyridines Using 2-Ethoxyphenylboronic Acid
Authored by: A Senior Application Scientist
Introduction: The Privileged Pyridine Scaffold and the Role of Suzuki-Miyaura Coupling
The pyridine ring is a fundamental heterocyclic motif that serves as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its presence in numerous FDA-approved drugs highlights its importance as a "privileged scaffold," attributable to its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability.[3][4] Consequently, the development of efficient and modular synthetic methods for creating substituted pyridines is of paramount importance to researchers and drug development professionals.[5]
Among the myriad of synthetic strategies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures.[6][7] This Nobel Prize-winning reaction involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate.[6][8]
This application note provides a detailed guide on the use of 2-ethoxyphenylboronic acid for the synthesis of 2-(2-ethoxyphenyl)pyridine, a valuable building block in pharmaceutical research. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, provide a robust and validated experimental protocol, and discuss the critical parameters that influence reaction outcomes.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][9] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
-
Oxidative Addition : The cycle begins with the oxidative addition of the palladium(0) catalyst to the organic halide (e.g., 2-bromopyridine). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) complex. This is often the rate-determining step of the reaction.[6]
-
Transmetalation : The next step is transmetalation, where the organic group from the boronic acid (the 2-ethoxyphenyl group) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10]
-
Reductive Elimination : The final step is reductive elimination, where the two organic groups (the pyridine and the 2-ethoxyphenyl moieties) are coupled together to form the desired product, 2-(2-ethoxyphenyl)pyridine. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[6][8]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2-(2-Ethoxyphenyl)pyridine
This protocol provides a reliable method for the synthesis of 2-(2-ethoxyphenyl)pyridine from 2-bromopyridine and this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Bromopyridine | ≥99% | e.g., Sigma-Aldrich |
| This compound | ≥97% | e.g., Sigma-Aldrich |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | e.g., Sigma-Aldrich |
| Triphenylphosphine (PPh₃) | ≥99% | e.g., Sigma-Aldrich |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | e.g., Sigma-Aldrich |
| 1,4-Dioxane | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich |
| Water | Deionized | In-house |
| Ethyl acetate | ACS grade | e.g., Fisher Scientific |
| Brine | Saturated aqueous | In-house |
| Magnesium sulfate (MgSO₄) | Anhydrous | e.g., Sigma-Aldrich |
| Magnetic stir bar | ||
| Round-bottom flask | ||
| Condenser | ||
| Heating mantle with stirrer |
Step-by-Step Procedure:
Figure 2: Experimental workflow for the synthesis of 2-(2-ethoxyphenyl)pyridine.
-
Reaction Setup : To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromopyridine (1.0 mmol, 158 mg), this compound (1.2 mmol, 199 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Solvent Addition : Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.
-
Degassing : Secure a condenser to the flask and purge the system with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition : Under a positive pressure of inert gas, add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg). The use of a phosphine ligand is crucial for stabilizing the palladium catalyst and promoting the reaction.[11]
-
Reaction : Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration : Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(2-ethoxyphenyl)pyridine.
Expected Yield and Characterization:
Based on similar reactions reported in the literature, the expected yield for this transformation is typically in the range of 80-95%.[12] The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Key Parameters and Optimization
The success of the Suzuki-Miyaura coupling is contingent on several factors. Careful consideration of these parameters is essential for achieving high yields and purity.
-
Choice of Palladium Catalyst and Ligand : While Pd(OAc)₂ with PPh₃ is a robust system, other palladium sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can also be effective.[7] The choice of ligand can significantly impact the reaction, with bulky, electron-rich phosphines often improving the efficiency of the oxidative addition step, especially with less reactive chlorides.[13]
-
Base : The base plays a critical role in activating the boronic acid for transmetalation.[10] While potassium carbonate is a common and effective choice, other bases such as cesium carbonate, sodium carbonate, or potassium phosphate can be used. The choice of base may need to be optimized depending on the specific substrates.[14]
-
Solvent System : A mixture of an organic solvent and water is typically used. The organic solvent (e.g., dioxane, toluene, or DMF) solubilizes the organic reagents, while water helps to dissolve the inorganic base. The ratio of organic solvent to water can influence the reaction rate and yield.[15]
-
Reaction Temperature : The reaction is typically heated to facilitate the catalytic cycle. The optimal temperature will depend on the reactivity of the substrates and the solvent used.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst, insufficient degassing, low temperature. | Ensure proper degassing to remove oxygen. Use a fresh, active catalyst. Increase the reaction temperature. |
| Protodeboronation | Decomposition of the boronic acid. | Use a milder base or anhydrous conditions if possible. Minimize reaction time once the starting material is consumed.[13] |
| Formation of Byproducts | Homocoupling of the boronic acid or aryl halide. | Optimize the stoichiometry of the reagents. Ensure the purity of the starting materials. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of substituted pyridines using this compound. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can reliably synthesize these valuable compounds in high yields. The protocol provided in this application note serves as a robust starting point for the synthesis of 2-(2-ethoxyphenyl)pyridine and can be adapted for the synthesis of other substituted pyridines.
References
- The Ascendant Role of 3-Substituted Pyridines in Modern Drug Discovery: A Technical Review - Benchchem.
- A Simple, Modular Synthesis of Substituted Pyridines - ACS Publications.
- The Role of Pyridine Intermediates in Modern Drug Discovery.
- Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations | Organometallics - ACS Publications.
- A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC.
- Suzuki reaction - Wikipedia.
- The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions - MDPI.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES.
- Recent progress in the synthesis of pyridinylboronic acids and esters - arkat usa.
- Suzuki Coupling - Organic Chemistry Portal.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society - ACS Publications.
- Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives - MDPI.
- The Power of Suzuki-Miyaura Coupling: Utilizing Pyridine-4-Boronic Acid in Synthesis.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH.
- Application Notes and Protocols for the Synthesis of 2-Arylpyridines via Suzuki Cross-Coupling - Benchchem.
- Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - MDPI.
- (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate.
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- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling | MDPI [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdnsciencepub.com [cdnsciencepub.com]
Application Note: Strategic Synthesis of Diarylbenzophenones via Suzuki-Miyaura Coupling with 2-Ethoxyphenylboronic Acid
Introduction: The Significance of Diarylbenzophenones and the Suzuki-Miyaura Reaction
The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds with applications ranging from anti-inflammatory to anticancer agents[1][2]. The synthesis of unsymmetrical diarylbenzophenones, in particular, is a critical task in drug discovery, enabling fine-tuning of a molecule's steric and electronic properties to optimize biological activity.
Among the most powerful and versatile methods for forging the requisite carbon-carbon bonds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[3][4]. This Nobel Prize-winning methodology offers remarkable functional group tolerance, mild reaction conditions, and utilizes organoboron reagents that are generally stable and have low toxicity, making it a cornerstone of modern organic synthesis[5]. This guide focuses on the strategic use of 2-ethoxyphenylboronic acid as a key reactant in the synthesis of diarylbenzophenones, offering in-depth mechanistic insights and field-proven protocols for researchers and drug development professionals.
The Strategic Advantage of this compound
The choice of boronic acid is not trivial; it profoundly impacts reaction kinetics, yield, and selectivity. This compound presents distinct advantages rooted in its unique electronic and steric profile.
-
Enhanced Reactivity through Electronic Effects : The ortho-ethoxy group is electron-donating, which increases the nucleophilicity of the ipso-carbon attached to the boron atom. This electronic enrichment facilitates the critical transmetalation step in the catalytic cycle, often leading to higher reaction efficiency and faster conversion compared to unsubstituted or electron-deficient phenylboronic acids[6].
-
Steric Influence and Selectivity : The presence of a substituent at the ortho position can influence the regioselectivity of the coupling, particularly with multi-halogenated substrates[7][8][9]. In some cases, the ethoxy group's oxygen atom may exhibit a coordinating effect with the palladium center, further directing the reaction pathway and potentially enhancing catalyst turnover[7].
Core Mechanism: The Suzuki-Miyaura Catalytic Cycle
The synthesis of diarylbenzophenones using this compound proceeds via a well-established palladium-catalyzed cycle. A comprehensive understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination[5][10].
-
Oxidative Addition : The cycle begins with a catalytically active Pd(0) complex, which inserts into the carbon-halogen bond of the aryl halide (e.g., a substituted benzoyl chloride or bromobenzophenone). This is often the rate-determining step and results in a Pd(II) intermediate[4][5].
-
Transmetalation : A base is required to activate the this compound, forming a more nucleophilic boronate species[11]. This boronate then transfers its ethoxyphenyl group to the Pd(II) center, displacing the halide and forming a new diarylpalladium(II) complex.
-
Reductive Elimination : The two aryl groups on the palladium center couple, forming the final diarylbenzophenone product and regenerating the Pd(0) catalyst, which can then re-enter the cycle[12].
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Application Protocol: Synthesis of (2-Ethoxyphenyl)(phenyl)methanone
This protocol provides a representative, field-tested methodology for the coupling of this compound with benzoyl chloride.
Reagents and Materials
| Reagent / Material | Grade | Supplier Example | Notes |
| This compound | ≥98% Purity | TCI, Sigma-Aldrich | Key reactant |
| Benzoyl Chloride | Reagent Grade | Sigma-Aldrich | Coupling partner |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Strem, Acros | Palladium pre-catalyst |
| SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) | Ligand Grade | Strem, Sigma-Aldrich | Bulky phosphine ligand[13] |
| Potassium Phosphate (K₃PO₄) | Anhydrous | Fisher Scientific | Base for boronic acid activation |
| 1,4-Dioxane | Anhydrous | Acros Organics | Reaction solvent |
| Deionized Water | N/A | In-house | Co-solvent |
| Diethyl Ether | ACS Grade | VWR | Extraction solvent |
| Brine (Saturated NaCl solution) | N/A | In-house | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR | Drying agent |
| Schlenk Flask | 100 mL | Chemglass | For inert atmosphere reaction |
| Magnetic Stirrer/Hotplate | N/A | IKA, Corning | For heating and agitation |
| Argon or Nitrogen Gas Supply | High Purity | Airgas | For creating an inert atmosphere |
Experimental Workflow Diagram
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Protocol
CAUTION: This procedure should be performed by trained personnel in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reaction Setup:
-
To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 eq) and potassium phosphate (K₃PO₄, 2.5 mmol, 2.5 eq).
-
Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Under a positive flow of inert gas, add the palladium catalyst, Palladium(II) acetate (0.02 mmol, 2 mol%), and the SPhos ligand (0.04 mmol, 4 mol%).
-
Add anhydrous 1,4-dioxane (10 mL) and deionized water (2 mL) via syringe.
-
-
Reaction Execution:
-
Sparge the resulting suspension with a stream of Argon for 15-20 minutes to thoroughly degas the mixture.
-
Add benzoyl chloride (1.0 mmol, 1.0 eq) dropwise via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
-
Workup and Isolation:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 40 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure diarylbenzophenone product.
-
Data Presentation: Optimizing Reaction Conditions
The success of the Suzuki-Miyaura coupling is highly dependent on the interplay of catalyst, ligand, base, and solvent. The following table provides a comparative summary of conditions often employed in similar transformations to guide optimization efforts.
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent System | Temp (°C) | Typical Yield Range | Reference |
| Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ (2) | Dioxane | 80-90 | 85-95% | [14] |
| Pd₂(dba)₃ (1) | SPhos (2.5) | K₃PO₄ (2.5) | Dioxane/H₂O | 90 | >90% | [15] |
| Pd(dppf)Cl₂ (3) | (dppf) | K₂CO₃ (3) | DMF/H₂O | 100 | 70-90% | [12] |
| Pd/NiFe₂O₄ (het.) | Ligand-free | K₂CO₃ (2) | DMF/H₂O | 80 | 70-98% | [16] |
Note: Yields are highly substrate-dependent and the table serves as a guideline for initial screening.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (Pd(0) oxidized to Pd black)- Insufficiently degassed system- Base is not strong or soluble enough- Ligand degradation | - Ensure rigorous inert atmosphere technique.- Thoroughly degas solvents before adding catalyst.- Try a different base (e.g., Cs₂CO₃, K₃PO₄) or solvent system to improve solubility.- Use a more robust ligand or a pre-catalyst. |
| Protodeboronation | - Presence of excess water or acidic impurities- Prolonged reaction time at high temperature | - Use anhydrous solvents and ensure base is anhydrous.- Minimize reaction time once starting material is consumed.- Consider using the corresponding boronic ester (e.g., pinacol ester) which can be more stable. |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture- Use of a Pd(II) pre-catalyst without efficient reduction to Pd(0) | - Ensure the reaction is thoroughly deoxygenated.- The phosphine ligand often serves as a reductant for Pd(II) pre-catalysts; ensure an adequate ligand-to-palladium ratio. |
| Difficult Purification | - Formation of closely-eluting byproducts- Residual palladium in the product | - Optimize reaction conditions to improve selectivity.- Consider a different solvent system for chromatography.- Treat the crude product with a palladium scavenger. |
Conclusion
This compound is a highly effective and strategic reagent for the synthesis of diarylbenzophenones via the Suzuki-Miyaura cross-coupling reaction. Its electron-donating ortho-ethoxy group enhances reactivity, leading to efficient C-C bond formation under well-defined catalytic conditions. By understanding the core mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can reliably access complex benzophenone architectures crucial for advancements in drug discovery and materials science. The protocols and insights provided herein serve as a robust foundation for the successful application of this versatile building block.
References
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Jana, S., & Maji, S. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(19), 5464-5509. [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
-
Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)‐Catalyzed C–H Activation/C–C Cross‐Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition, 48(28), 5094-5115. [Link]
-
American Chemical Society. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Suzuki cross coupling reaction of aryl halides with arylboronic acid. [Link]
-
Massachusetts Institute of Technology. (n.d.). Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. [Link]
-
Chemistry LibreTexts. (2023). 12.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Stockland Jr, R. A., et al. (2003). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics, 22(23), 4761–4764. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
American Chemical Society Publications. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
NRO-Chemistry. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
National Institutes of Health. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC. [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
National Institutes of Health. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC. [Link]
-
University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Scholarship at UWindsor. [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. fiveable.me [fiveable.me]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 8. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: A Detailed Guide to the Ipso-amidation of Nitriles with 2-Ethoxyphenylboronic Acid
Introduction: Expanding the Amide Synthesis Toolkit
The amide bond is a cornerstone of chemical synthesis, forming the backbone of peptides, polymers, and a vast array of pharmaceuticals and functional materials. Traditional methods for N-aryl amide synthesis, while effective, often rely on multi-step procedures involving pre-functionalized starting materials. The direct, catalytic ipso-amidation of nitriles with arylboronic acids has emerged as a powerful and atom-economical alternative. This application note provides a comprehensive guide to a robust, ligand-free, copper-catalyzed protocol for the ipso-amidation of nitriles, with a specific focus on the use of 2-ethoxyphenylboronic acid as the arylating agent. This method offers an efficient and economical route to N-aryl amides, which are prevalent motifs in numerous bioactive molecules.[1]
This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a detailed experimental protocol, and practical guidance for successful implementation.
Scientific Foundation: Mechanism and Rationale
The ipso-amidation of nitriles with arylboronic acids under copper catalysis is a tandem process that elegantly combines two key transformations in a single pot: the hydrolysis of a nitrile to an amide and the subsequent C-N cross-coupling.[1] This one-pot strategy circumvents the need for isolating the intermediate amide, thereby streamlining the synthetic workflow and improving overall efficiency.
The reaction is proposed to proceed through the following key steps:
-
In Situ Amide Formation: The reaction is initiated by the base-mediated hydrolysis of the nitrile starting material to the corresponding primary amide. While strong acids or bases are typically required for nitrile hydrolysis, this process can be problematic, often leading to the over-hydrolysis of the amide to the carboxylic acid.[2] The presence of a copper catalyst is believed to facilitate a milder hydrolysis, minimizing this unwanted side reaction.[2]
-
Transmetalation: The arylboronic acid undergoes transmetalation with the copper catalyst. This step involves the transfer of the aryl group from the boron atom to the copper center, forming an arylated copper species.
-
C-N Bond Formation: The in situ generated amide then couples with the arylated copper intermediate. This step is the core of the C-N bond formation and is a key feature of Chan-Lam type cross-coupling reactions.
-
Reductive Elimination: The final step is the reductive elimination from the copper center, which releases the desired N-aryl amide product and regenerates the active copper catalyst, allowing the catalytic cycle to continue. A plausible mechanism for this copper-catalyzed ipso-amidation is depicted below.
Figure 1: Proposed mechanistic pathway for the copper-catalyzed ipso-amidation of nitriles.
A key advantage of this methodology is its operational simplicity. The reaction can be performed under ambient conditions without the need for expensive and air-sensitive ligands or an inert atmosphere, making it highly practical for a wide range of laboratory settings.[1] The use of oxygen from the air as a potential oxidant in the catalytic cycle further enhances the environmental credentials of this process.[1]
Experimental Protocol: Synthesis of N-(2-Ethoxyphenyl)acetamide
This section provides a detailed, step-by-step protocol for the ipso-amidation of acetonitrile with this compound.
Materials and Equipment:
-
This compound
-
Acetonitrile (CH3CN)
-
Copper(II) bromide (CuBr2)
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol (t-BuOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Safety Precautions:
-
Copper compounds can be harmful if swallowed and may cause skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Potassium tert-butoxide is a strong base and is corrosive. Handle with care and avoid contact with skin and eyes.
-
Acetonitrile is flammable and toxic. Work in a well-ventilated fume hood.
-
Cross-coupling reactions can sometimes be exothermic. It is advisable to monitor the reaction temperature, especially during the initial stages.
Step-by-Step Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 166 mg), copper(II) bromide (0.1 mmol, 22.3 mg), and potassium tert-butoxide (2.0 mmol, 224 mg).
-
Addition of Solvent and Reagent: Add tert-butanol (5 mL) to the flask, followed by acetonitrile (1.2 mmol, 0.063 mL).
-
Reaction Conditions: Attach a reflux condenser to the flask and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure N-(2-ethoxyphenyl)acetamide.
Data and Expected Results
The ipso-amidation reaction exhibits a broad substrate scope with good to excellent yields.[1] For the reaction of this compound with acetonitrile, a high yield of the corresponding N-aryl amide is expected, given that electron-donating groups on the arylboronic acid are well-tolerated.[1]
Table 1: Representative Reaction Parameters and Expected Outcome
| Parameter | Value |
| Arylboronic Acid | This compound |
| Nitrile | Acetonitrile |
| Catalyst | CuBr2 (10 mol%) |
| Base | t-BuOK (2.0 equiv) |
| Solvent | t-BuOH |
| Temperature | 80 °C |
| Time | 12-24 h |
| Expected Yield | >80% |
Characterization of N-(2-Ethoxyphenyl)acetamide:
The structure of the synthesized N-(2-ethoxyphenyl)acetamide can be confirmed by standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group (a quartet and a triplet), the acetyl methyl group (a singlet), and the amide N-H proton (a broad singlet). The presence of restricted rotation around the C-N amide bond may lead to the observation of rotamers, resulting in the duplication of some signals in the NMR spectrum.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the carbons of the ethoxy and acetyl groups.
-
Mass Spectrometry: The molecular weight of the product can be confirmed by mass spectrometry.
Figure 2: A streamlined workflow for the ipso-amidation protocol.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst | - Use fresh, high-purity CuBr2. |
| - Impure reagents | - Ensure the purity of the boronic acid and nitrile. | |
| - Insufficient base | - Use freshly opened t-BuOK and ensure accurate measurement. | |
| - Low reaction temperature | - Verify the temperature of the oil bath. | |
| Formation of Side Products | - Over-hydrolysis of the amide | - Monitor the reaction closely and stop it once the starting material is consumed. |
| - Homocoupling of the boronic acid | - Ensure the reaction is not overheated. | |
| Difficult Purification | - Presence of copper salts in the product | - Thoroughly wash the organic layer with saturated ammonium chloride solution during workup. An EDTA wash can also be effective. |
Conclusion
The ligand-free, copper-catalyzed ipso-amidation of nitriles with this compound represents a highly efficient, economical, and operationally simple method for the synthesis of N-aryl amides.[1] This protocol's tolerance of a wide range of functional groups and its avoidance of harsh reaction conditions make it a valuable tool for medicinal and synthetic chemists.[1] By understanding the underlying mechanism and following the detailed protocol and troubleshooting guide provided, researchers can confidently apply this methodology to accelerate their discovery and development efforts.
References
-
Qiao, Y., Li, G., Liu, S., Yangkai, Y., Tu, J., & Xu, F. (2017). Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles. Synthesis, 49(08), 1834-1838. [Link]
-
Huang, H., Jiang, Z.-T., Wu, Y., Gan, C.-Y., Li, J.-M., Xiang, S.-K., Feng, C., Wang, B.-Q., & Yang, W.-T. (2016). Copper-Catalyzed Amidation of Arylboronic Acids with Nitriles. Synlett, 27(06), 951-955. [Link]
-
Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso- Amidation of Arylboronic Acids with Nitriles. (2016). Thieme E-Books & E-Journals. [Link]
-
Yang, Q. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 23(12), 2608-2632. [Link]
-
Abraham, R. J., Mobli, M., & Smith, R. J. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(4), 215-227. [Link]
-
Student safety sheets 40 Copper and its compounds. (n.d.). CLEAPSS Science. [Link]
Sources
Oxidative coupling of 2-Ethoxyphenylboronic acid via C-H arylation
Application Note & Protocol
Palladium-Catalyzed Oxidative Homocoupling of 2-Ethoxyphenylboronic Acid via C-H Arylation for the Synthesis of Symmetric Biaryls
Abstract
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. This application note details a robust protocol for the palladium-catalyzed oxidative homocoupling of this compound to synthesize 2,2'-diethoxy-1,1'-biphenyl. By leveraging a directed C-H activation strategy, this method offers an atom-economical alternative to traditional cross-coupling reactions, which typically require pre-functionalized aryl halides.[1] We provide a comprehensive overview of the reaction mechanism, a detailed step-by-step experimental protocol, and a discussion of the critical parameters that govern the reaction's success. This guide is intended for researchers and professionals in drug development seeking to employ efficient and modern synthetic methodologies for constructing valuable molecular architectures.
Introduction: The Strategic Value of C-H Arylation
Symmetrically substituted biaryl motifs are privileged structures found in numerous pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction has long been the gold standard for their synthesis, praised for its reliability and functional group tolerance.[2][3] However, this venerable method relies on the coupling of an organoboron reagent with an aryl halide, necessitating the prior synthesis of halogenated precursors.[2]
In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful and sustainable paradigm in organic synthesis.[4][5] This approach forges C-C bonds directly from ubiquitous C-H bonds, minimizing synthetic steps and reducing the generation of stoichiometric waste.[5] The oxidative coupling of arylboronic acids via C-H arylation represents a particularly elegant application of this strategy. In this process, one molecule of the boronic acid serves as the arylating agent while the other undergoes C-H functionalization, facilitated by a directing group.
The this compound substrate is ideally suited for this transformation. The ortho-ethoxy group acts as an effective directing group, coordinating to the palladium catalyst and positioning it to selectively activate the C-H bond at the adjacent C6 position.[6] This directed palladation ensures high regioselectivity, leading to the desired 2,2'-disubstituted biaryl product.
Reaction Mechanism and Principle
The oxidative coupling proceeds via a proposed Pd(II)/Pd(IV) catalytic cycle, which requires a stoichiometric oxidant to regenerate the active catalyst.[5][7] While the precise intermediates are subject to reaction conditions, the generally accepted mechanism involves the following key steps:
-
Directed C-H Activation: The catalytic cycle begins with the coordination of the directing group (ethoxy oxygen) of this compound to the Pd(II) catalyst. This brings the metal center into proximity with the ortho C-H bond, facilitating a concerted metalation-deprotonation (CMD) event to form a five-membered palladacycle intermediate (I) .[8][9]
-
Transmetalation: A second molecule of this compound undergoes transmetalation with the palladacycle, transferring its aryl group to the palladium center and forming a diarylpalladium(II) species (II) .
-
Oxidation: A stoichiometric oxidant, such as silver carbonate (Ag₂CO₃), oxidizes the diarylpalladium(II) species to a high-valent diarylpalladium(IV) intermediate (III) .[7] This step is crucial for promoting the subsequent bond-forming event.
-
Reductive Elimination: The Pd(IV) intermediate undergoes rapid C-C bond-forming reductive elimination, forging the desired biaryl product and regenerating a Pd(II) species.[10]
-
Catalyst Regeneration: The resulting Pd(II) species re-enters the catalytic cycle.
Figure 1: Proposed catalytic cycle for the oxidative C-H arylation.
Experimental Protocol
This protocol provides a general procedure for the homocoupling of this compound. Optimization may be required depending on the specific laboratory conditions and reagent purity.
Materials and Equipment
-
Reagents:
-
This compound (≥97%)
-
Palladium(II) acetate (Pd(OAc)₂, 99.9%)
-
Silver(I) carbonate (Ag₂CO₃, ≥99%)
-
Toluene (anhydrous, ≥99.8%)
-
Ethyl acetate (EtOAc, ACS grade)
-
Hexanes (ACS grade)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄, anhydrous)
-
-
Equipment:
-
Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware (syringes, needles, separatory funnel, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Experimental Workflow
Figure 2: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 166 mg).
-
Addition of Catalyst and Oxidant: In the air, add palladium(II) acetate (0.05 mmol, 11.2 mg, 5 mol%) and silver(I) carbonate (1.5 mmol, 414 mg, 1.5 equiv.).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with an inert atmosphere (Nitrogen or Argon) three times. Add anhydrous toluene (5.0 mL) via syringe.
-
Reaction Conditions: Seal the tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 24 hours.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by TLC (e.g., using a 9:1 Hexanes:EtOAc eluent system). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the suspension through a pad of Celite® to remove the palladium black and silver salts. Wash the pad with additional ethyl acetate (3 x 10 mL).
-
Transfer the combined filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:EtOAc) to afford the pure 2,2'-diethoxy-1,1'-biphenyl product as a white solid or colorless oil.
Results and Discussion
The success of this C-H arylation is highly dependent on several key parameters. The following table provides a representative set of conditions that can serve as a starting point for optimization.
| Parameter | Condition | Rationale / Comment |
| Catalyst Loading | 5 mol% Pd(OAc)₂ | A standard loading for C-H activation. Lowering may be possible, but higher loading may be needed for less reactive substrates. |
| Oxidant | 1.5 equiv. Ag₂CO₃ | Silver(I) is a common and effective oxidant for regenerating Pd(II) from Pd(0) and promoting the Pd(II)/Pd(IV) transition.[11] It can also act as a base. |
| Solvent | Toluene | A non-polar, high-boiling solvent suitable for the required reaction temperature. Other solvents like DMF or t-Amyl alcohol could also be explored. |
| Temperature | 110 °C | C-H activation is often the rate-limiting step and typically requires elevated temperatures to proceed at a reasonable rate. |
| Atmosphere | Inert (N₂ or Ar) | Prevents potential oxidative degradation of reagents and catalyst, although some oxidative couplings can utilize O₂ as the terminal oxidant.[12] |
| Expected Yield | 60-80% | Yields are representative and can be influenced by reagent purity and reaction scale. |
Discussion of Key Parameters:
-
The Oxidant: The choice and stoichiometry of the oxidant are critical. Insufficient oxidant will lead to catalyst death and incomplete conversion. While Ag₂CO₃ is effective, other oxidants like benzoquinone or even O₂ (air) have been used in similar systems, potentially offering a more cost-effective and greener alternative.[11][12] Electrochemical methods are also emerging as a powerful way to avoid chemical oxidants altogether.[13][14]
-
The Directing Group: The ortho-ethoxy group is a moderately effective directing group. Arenes with stronger coordinating groups (e.g., pyridine, amides) often undergo C-H activation under milder conditions.[6] The efficiency of this reaction is a direct consequence of the pre-coordination provided by this group.
-
Side Reactions: A potential side reaction is the protodeborylation of the starting material, where the boronic acid group is replaced by a hydrogen atom. This can be minimized by using anhydrous conditions.
Applications in Drug Development
The 2,2'-diethoxy-1,1'-biphenyl scaffold produced via this protocol is a precursor to valuable ligands and molecular building blocks. More broadly, the application of directed C-H activation is transforming drug discovery by enabling:
-
Late-Stage Functionalization: Introducing complex aryl groups into drug candidates at a late stage of the synthesis, allowing for rapid generation of analogs for structure-activity relationship (SAR) studies.[15]
-
Novel Chemical Space Exploration: Accessing previously difficult-to-synthesize biaryl structures, which can lead to the discovery of compounds with novel biological activities.[16]
-
Streamlined Synthesis: Reducing the number of steps required to build complex molecules, which increases overall efficiency and is highly desirable in process chemistry.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Presence of water or other inhibitors. | 1. Use fresh, high-purity Pd(OAc)₂. 2. Increase temperature in 10 °C increments. 3. Ensure all glassware is oven-dried and use anhydrous solvent. |
| Formation of Phenol | Oxidative deboronation of the starting material. | This is a common side reaction in oxidative couplings. Ensure an inert atmosphere. Sometimes a different oxidant can mitigate this. |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition. | This is common. Ensure vigorous stirring. If conversion stalls, adding a ligand (e.g., a phosphine) might stabilize the catalyst, but this will require re-optimization. |
| Complex Mixture of Products | Non-selective C-H activation or side reactions. | Confirm the purity of the starting material. Lowering the temperature may increase selectivity at the cost of reaction time. |
Conclusion
The palladium-catalyzed oxidative homocoupling of this compound is an effective and atom-economical method for synthesizing symmetric biaryls. By leveraging an intramolecular directing group to control regioselectivity, this C-H activation strategy provides a powerful tool for synthetic chemists. The protocol described herein is robust and can serve as a valuable starting point for the synthesis of diverse biaryl structures relevant to the pharmaceutical and materials science industries.
References
-
Chemoselective Borono-Catellani Arylation for Unsymmetrical Biaryls Synthesis. Organic Letters, 2019.
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 2010.
-
Biaryl Synthesis through Metal-Catalyzed C-H Arylation. ResearchGate, 2018.
-
Chan–Lam Coupling Reaction: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. Royal Society of Chemistry, 2016.
-
Palladium-catalyzed C–H activation/C–C cross-coupling reactions via electrochemistry. Chemical Communications, 2017.
-
Palladium-Catalyzed C−H Activation/C–C Cross-Coupling Reactions via Electrochemistry. Angewandte Chemie International Edition, 2022.
-
Intramolecular C-H activation by alkylpalladium(II) complexes: insights into the mechanism of the palladium-catalyzed arylation reaction. Chemistry – A European Journal, 2001.
-
Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Royal Society of Chemistry, 2023.
-
Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Organic Letters, 2009.
-
Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 2012.
-
Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Nature Communications, 2022.
-
Inherent Selectivity of Pd C-H Activation from Different Metal Oxidation States. The Journal of Organic Chemistry, 2021.
-
Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores. Journal of the American Chemical Society, 2022.
-
Oxidative Coupling of Aryl Boronic Acids with Aryl- and Alkylamines via Cooperative Photoredox and Copper Catalysis. ChemRxiv, 2019.
-
Mechanistic Study of Copper-Catalyzed Aerobic Oxidative Coupling of Arylboronic Esters and Methanol: Insights into an Organometallic Oxidase Reaction. Journal of the American Chemical Society, 2010.
-
In-water oxidative Suzuki coupling of arenes and arylboronic acids using H₂O₂ as a terminal oxidant. Green Chemistry, 2021.
-
Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Beilstein Journal of Organic Chemistry, 2016.
-
Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube, 2024.
-
Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances. Molecules, 2020.
-
Regioselective oxidative Pd-catalysed coupling of alkylboronic acids with pyridin-2-yl-substituted heterocycles. Semantic Scholar, 2012.
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- 1. In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies [beilstein-journals.org]
- 7. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intramolecular C-H activation by alkylpalladium(II) complexes: insights into the mechanism of the palladium-catalyzed arylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inherent Selectivity of Pd C-H Activation from Different Metal Oxidation States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
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- 12. Chemoselective Borono-Catellani Arylation for Unsymmetrical Biaryls Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Palladium-catalyzed C–H activation/C–C cross-coupling reactions via electrochemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of Biaryls with 2-Ethoxyphenylboronic Acid
Introduction: The Strategic Importance of Biaryl Moieties and the Role of 2-Ethoxyphenylboronic Acid
Biaryl structures are privileged motifs in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials. The controlled synthesis of these compounds is therefore of paramount importance in the drug development and chemical industries. The Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile method for the formation of carbon-carbon bonds, enabling the efficient construction of complex biaryl systems.[1][2]
This application note provides a detailed guide for the scale-up synthesis of biaryls utilizing this compound. We will delve into the critical parameters, mechanistic nuances, and practical considerations necessary to transition from laboratory-scale experiments to robust, kilogram-scale production. The presence of the ortho-ethoxy group in this compound introduces specific electronic and steric effects, including the potential for catalyst chelation, which will be a key focus of our process optimization strategy.[3]
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid) and an organohalide or triflate.[4] The catalytic cycle, illustrated below, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of catalyst, ligand, base, and solvent is critical for an efficient and scalable process. These parameters directly influence the rate and efficiency of each step in the catalytic cycle.
Key Considerations for Scale-Up with this compound
The ortho-ethoxy group in this compound presents unique considerations for scale-up:
-
Steric Hindrance: The bulky ortho-substituent can influence the rate of both transmetalation and reductive elimination. Careful selection of a sterically appropriate ligand is crucial to accommodate this hindrance and promote efficient coupling.
-
Electronic Effects: The electron-donating nature of the ethoxy group can impact the nucleophilicity of the boronic acid, potentially affecting the transmetalation step.
-
Chelation Potential: The oxygen atom of the ethoxy group can coordinate to the palladium center, forming a five-membered ring intermediate. This "ortho effect" can influence the reaction's regioselectivity and in some cases, enhance the reaction rate.[3]
Experimental Protocols: A Step-by-Step Guide
The following protocol is a representative example for the kilogram-scale synthesis of a biaryl compound using this compound and an aryl bromide.
Materials and Equipment
-
Reactants: Aryl bromide, this compound
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: A suitable phosphine ligand (e.g., SPhos, XPhos)
-
Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Solvent: Toluene and Water
-
Palladium Scavenger: Thiol-functionalized silica gel (e.g., Biotage® MP-TMT)[5]
-
Equipment: Jacketed glass reactor with overhead stirring, reflux condenser, temperature probe, nitrogen inlet, and bottom outlet valve.
Scale-Up Reaction Workflow
Caption: General workflow for the scale-up synthesis of biaryls.
Detailed Protocol
-
Reactor Setup and Inertization:
-
Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Inert the reactor by purging with nitrogen for at least 30 minutes to remove oxygen. Maintain a positive nitrogen pressure throughout the reaction.
-
-
Reagent Charging:
-
Charge the reactor with the aryl bromide (1.0 eq), this compound (1.2 eq), and toluene (5-10 volumes).
-
Begin agitation to ensure a homogenous slurry.
-
-
Base Addition:
-
Prepare a solution of potassium carbonate (2.0 eq) in degassed water (2-4 volumes).
-
Add the aqueous base solution to the reactor. Vigorous stirring is essential to ensure good mixing between the organic and aqueous phases.
-
-
Catalyst and Ligand Addition:
-
In a separate, inerted vessel, prepare a solution of the palladium catalyst (e.g., Pd(OAc)₂, 0.1 mol%) and the phosphine ligand (e.g., SPhos, 0.2 mol%) in a small amount of toluene.
-
Add the catalyst solution to the reactor.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by HPLC or UPLC until consumption of the aryl bromide is complete (typically 4-12 hours).
-
-
Workup and Phase Separation:
-
Cool the reaction mixture to room temperature.
-
Stop the agitation and allow the layers to separate.
-
Drain the aqueous layer.
-
Wash the organic layer with water and then with brine.
-
-
Palladium Scavenging:
-
Crystallization and Isolation:
-
Concentrate the organic layer under reduced pressure.
-
Perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol/heptane).
-
Cool the solution in a controlled manner to induce crystallization.
-
Isolate the product by filtration and wash the filter cake with cold solvent.
-
-
Drying and Analysis:
-
Dry the product under vacuum at an appropriate temperature.
-
Analyze the final product for purity (HPLC), residual palladium (ICP-MS), and identity (NMR, MS).
-
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction parameters for the scale-up synthesis of biaryls using substituted phenylboronic acids.
| Parameter | Recommended Range | Rationale |
| Aryl Bromide : Boronic Acid (molar ratio) | 1 : 1.1 - 1.5 | An excess of the boronic acid drives the reaction to completion. |
| Catalyst Loading (mol%) | 0.05 - 1.0 | Lower catalyst loading is economically favorable for large-scale synthesis. |
| Ligand Loading (mol%) | 0.1 - 2.0 | A slight excess of ligand relative to the palladium source can improve catalyst stability. |
| Base (equivalents) | 2.0 - 3.0 | Sufficient base is required to activate the boronic acid for transmetalation.[7] |
| Solvent (volumes) | 5 - 15 | Adequate solvent is needed for good mixing and heat transfer. |
| Temperature (°C) | 80 - 110 | Higher temperatures generally increase the reaction rate. |
| Reaction Time (hours) | 4 - 24 | Dependent on the reactivity of the substrates and the efficiency of the catalyst system. |
Safety Considerations
-
Exothermic Reaction: The Suzuki-Miyaura coupling can be exothermic. On a large scale, it is crucial to have adequate cooling capacity and to control the rate of addition of reagents if necessary.[8]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to air. Maintaining a strict inert atmosphere is essential to prevent catalyst deactivation.
-
Solvent Hazards: Toluene is flammable and has associated health risks. Handle in a well-ventilated area and take appropriate fire safety precautions.
-
Reagent Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling all chemicals.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Ineffective catalyst/ligand system; Insufficient base; Low reaction temperature. | Screen alternative catalysts and ligands; Increase the amount of base; Increase the reaction temperature. |
| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient transmetalation. | Ensure thorough deoxygenation of the reaction mixture; Optimize the base and solvent system.[9] |
| Protodeborylation | Presence of water and/or protic solvents; Prolonged reaction times at high temperatures. | Use anhydrous solvents if possible; Minimize reaction time. |
| High Residual Palladium | Ineffective scavenging. | Increase the amount of scavenger; Increase scavenging time and/or temperature; Consider a different type of scavenger. |
Conclusion
The scale-up of biaryl synthesis using this compound via the Suzuki-Miyaura coupling is a highly viable and efficient process. Success hinges on a thorough understanding of the reaction mechanism and careful optimization of key parameters, including the catalyst system, base, and solvent. The potential for ortho-chelation with this compound can be leveraged to enhance reactivity. By implementing robust process controls, effective palladium removal strategies, and stringent safety protocols, researchers and drug development professionals can confidently transition this powerful synthetic tool from the laboratory to large-scale manufacturing.
References
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Biotage. (2020). Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]
-
MDPI. (2021). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]
-
ResearchGate. (2019). Optimization of tetra-ortho-substituted biaryls. [Link]
-
ResearchGate. (2007). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]
-
PubMed. (2018). Palladium-scavenging self-assembled hybrid hydrogels - reusable highly-active green catalysts for Suzuki-Miyaura cross-coupling reactions. [Link]
-
ResearchGate. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]
-
ResearchGate. (2017). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (2020). Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. [Link]
-
ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Protodeboronation of 2-Ethoxyphenylboronic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 2-ethoxyphenylboronic acid. The primary focus is to provide a comprehensive understanding and practical solutions to a common challenge in cross-coupling reactions: protodeboronation. This undesired side reaction, where the boronic acid moiety is replaced by a proton, can significantly diminish yields and complicate purification. This guide offers in-depth troubleshooting, preventative protocols, and the scientific rationale behind these strategies.
Frequently Asked Questions (FAQs)
Q1: What exactly is protodeboronation and why does it occur with this compound?
A: Protodeboronation is a chemical reaction where the C-B bond in a boronic acid is cleaved and replaced by a C-H bond. In the case of this compound, this results in the formation of phenetole (ethoxybenzene), an undesired byproduct. This reaction is a common side reaction in Suzuki-Miyaura cross-coupling reactions and can be influenced by several factors, including pH, temperature, and the presence of water. The electron-donating nature of the ethoxy group on this compound can influence its susceptibility to protodeboronation.
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to phenetole. How can I confirm it's due to protodeboronation?
A: The most direct way to confirm protodeboronation is to analyze your crude reaction mixture using techniques like GC-MS or LC-MS to identify the mass of the byproduct. You can then compare its retention time and mass spectrum to an authentic sample of phenetole. Additionally, ¹H NMR spectroscopy of the crude mixture will show characteristic signals for phenetole, which can be compared to the spectrum of the starting boronic acid to confirm its consumption and the formation of the byproduct.
Q3: How does the choice of base impact the extent of protodeboronation?
A: The choice of base is critical. Protodeboronation can be catalyzed by both acid and base. In the context of Suzuki-Miyaura coupling, which is typically run under basic conditions, the base promotes the formation of the boronate anion ([ArB(OH)₃]⁻), which is more reactive towards the desired transmetalation step. However, strong bases can also accelerate the undesired protodeboronation. Therefore, screening different bases to find one that is effective for the coupling reaction but minimizes protodeboronation is often necessary.
Q4: Is there a specific pH range I should aim for to minimize protodeboronation?
A: Yes, the rate of protodeboronation is highly pH-dependent. For many simple arylboronic acids, the rate of protodeboronation is minimized in neutral or slightly acidic conditions. However, since Suzuki-Miyaura reactions require basic conditions to proceed, the goal is to find a pH that is high enough to facilitate the catalytic cycle but not so high that it excessively promotes protodeboronation. This often involves using weaker bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) instead of strong hydroxides.
Troubleshooting and Mitigation Strategies
A systematic approach is key to overcoming challenges with protodeboronation. The following sections provide detailed strategies and protocols.
Initial Diagnosis: Is Protodeboronation the Culprit?
Before optimizing your reaction, it's crucial to confirm that protodeboronation is indeed the primary issue.
Caption: A workflow for diagnosing protodeboronation in your reaction.
Strategy 1: Conversion to a Boronic Ester
Boronic esters, particularly pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids. This is a highly effective preventative measure.
Experimental Protocol: Preparation of this compound Pinacol Ester
-
Setup: To a round-bottom flask, add this compound (1.0 equiv.) and pinacol (1.1 equiv.).
-
Solvent: Add a solvent capable of forming an azeotrope with water, such as toluene or heptane.
-
Azeotropic Removal of Water: Fit the flask with a Dean-Stark apparatus and a condenser.
-
Reaction: Heat the mixture to reflux. Water will be removed as an azeotrope and collected in the Dean-Stark trap.
-
Completion: Continue refluxing until no more water is collected (typically 2-4 hours).
-
Workup: Allow the reaction to cool to room temperature and remove the solvent under reduced pressure. The crude pinacol ester is often pure enough to be used directly in the subsequent cross-coupling reaction.
Strategy 2: Optimization of Reaction Conditions
If preparing the pinacol ester is not desirable, careful optimization of the reaction conditions for the Suzuki-Miyaura coupling can significantly suppress protodeboronation.
Key Parameters to Optimize:
-
Base Selection: As discussed, the base is a critical factor. Weaker inorganic bases are generally preferred.
-
Solvent System: While aqueous solvent mixtures are common, minimizing the amount of water or using anhydrous conditions can reduce the rate of protodeboronation.
-
Temperature: Lowering the reaction temperature can decrease the rate of protodeboronation. This may require a more active catalyst system to maintain a reasonable reaction time.
-
Catalyst System: Highly active palladium catalysts can promote rapid cross-coupling, which can outcompete the slower protodeboronation side reaction.
Experimental Protocol: Screening of Bases to Minimize Protodeboronation
-
Parallel Setup: In a multi-well reaction block or several vials, add this compound (1.2 equiv.), your aryl halide (1.0 equiv.), and a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) with a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent: Add a degassed solvent system, for example, dioxane/water (10:1).
-
Base Addition: To each reaction, add a different base (2.5 equiv.). A good starting screen would include K₃PO₄, K₂CO₃, Cs₂CO₃, and KOAc.
-
Reaction: Stir the reactions at a moderate temperature (e.g., 80 °C) under an inert atmosphere.
-
Monitoring and Analysis: Monitor the reactions by LC-MS or GC-MS to determine the ratio of the desired product to the phenetole byproduct for each base.
Illustrative Data Table:
| Base | Product:Phenetole Ratio (Illustrative) | Comments |
| K₃PO₄ | 15:1 | Often provides a good balance of reactivity and minimal protodeboronation. |
| K₂CO₃ | 10:1 | A common and effective base. |
| Cs₂CO₃ | 5:1 | A stronger base that may accelerate protodeboronation in some cases. |
| KOAc | 20:1 | A weaker base that can be very effective at suppressing protodeboronation, though it may require a more active catalyst. |
Conceptual Pathway: Minimizing Protodeboronation
Caption: A diagram illustrating the competition between protodeboronation and the desired cross-coupling reaction.
References
- A facile acid-promoted protodeboronation of arylboronic acids in the absence of metal catalysts or any other additives is described. This protodeboronation is general for a range of arylboronic acids with both electron-donating and electron-withdrawing groups in good to excellent yields under air atmosphere.
Minimizing homocoupling in Suzuki reactions with 2-Ethoxyphenylboronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals who are utilizing 2-ethoxyphenylboronic acid and encountering challenges, particularly with the formation of the undesired homocoupled biaryl byproduct. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Minimizing Homocoupling of this compound
Homocoupling, the dimerization of the boronic acid, is a common side reaction in Suzuki couplings that competes with the desired cross-coupling product, reducing yield and complicating purification. This is often a significant issue with electron-rich boronic acids like this compound. This guide provides a systematic approach to diagnosing and resolving this problem.
Issue 1: Significant Formation of 2,2'-Diethoxybiphenyl (Homocoupling Product)
Primary Suspects: Presence of dissolved oxygen and/or an excess of Pd(II) species in the reaction mixture.
Diagnostic Workflow:
Caption: Troubleshooting workflow for minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the homocoupling of this compound?
A1: The homocoupling of boronic acids is primarily mediated by palladium(II) species. There are two common pathways. The first is oxygen-mediated, where dissolved oxygen oxidizes the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to form the homocoupled product and regenerate Pd(0). The second pathway occurs when using a Pd(II) precatalyst (like Pd(OAc)₂), which can directly react with the boronic acid before the catalytic cycle for cross-coupling is established.[1][2][3]
Sources
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 2-Ethoxyphenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical advice for optimizing the Suzuki-Miyaura cross-coupling reaction using 2-ethoxyphenylboronic acid. Here, you will find field-proven insights, troubleshooting guides, and frequently asked questions to navigate the specific challenges and nuances of this versatile building block.
Introduction: The Role of the Ortho-Ethoxy Group
This compound is a valuable reagent for constructing biaryl structures, which are prevalent in pharmaceuticals and functional materials.[1] The ortho-ethoxy substituent presents a unique combination of electronic and steric factors that significantly influence the outcome of the Suzuki-Miyaura coupling. Electronically, the alkoxy group is electron-donating, which generally enhances the reactivity of the boronic acid and facilitates the crucial transmetalation step of the catalytic cycle.[1] However, its position at the ortho position introduces steric hindrance that can impede the approach of the coupling partners to the palladium catalyst, requiring careful optimization of reaction parameters.
This guide will address the common issues encountered and provide systematic approaches to optimize the choice of base and solvent, ensuring successful and reproducible outcomes.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted to address specific problems you may encounter during your experiments.
Q1: My reaction has stalled or resulted in a very low yield. What are the primary factors to investigate?
A low or non-existent yield is a common issue, often stemming from a few critical parameters. Before making drastic changes, systematically evaluate the following:
Initial Checks:
-
Inert Atmosphere: The Palladium(0) catalyst is sensitive to oxygen, which can lead to catalyst decomposition and the formation of homocoupling byproducts. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were rigorously degassed prior to use.[2]
-
Reagent Purity: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time, particularly through protodeboronation.[2] Using fresh or properly stored reagents is critical.
-
Catalyst Activity: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species. If you suspect catalyst deactivation, consider using a fresh batch or a pre-activated Pd(0) catalyst like Pd(PPh₃)₄.[2]
Optimization Steps:
-
Ligand Choice: For sterically hindered substrates like this compound, standard ligands such as triphenylphosphine (PPh₃) may not be sufficient. The steric bulk of the ortho-ethoxy group can slow down both the transmetalation and reductive elimination steps. Switching to more electron-rich and bulky phosphine ligands can dramatically improve yields.
-
Recommended Ligands: Consider Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), which are known to accelerate the key steps in the catalytic cycle for hindered substrates.[3]
-
-
Base Strength & Solubility: The base is crucial for activating the boronic acid. If your base is too weak or not sufficiently soluble in the reaction medium, the formation of the highly nucleophilic boronate "ate" complex will be inefficient.
Q2: I'm observing significant formation of a homocoupling byproduct from my boronic acid. How can I suppress this side reaction?
The formation of a biaryl product derived from two molecules of this compound is a common side reaction, often exacerbated by the presence of oxygen.
Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your solvent is thoroughly degassed using methods such as freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period (e.g., 30 minutes).
-
Stoichiometry Control: Using a slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) is standard practice. However, if homocoupling is severe, try reducing the excess amount to 1.05 - 1.1 equivalents.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture via a syringe pump can help maintain a low concentration of the boronic acid at any given time, thus minimizing the rate of homocoupling relative to the desired cross-coupling.
Q3: The reaction works, but purification is difficult due to residual boronic acid and its byproducts. How can I improve the workup?
Residual boronic acid and related boron-containing byproducts can complicate product isolation.
Workup Optimization:
-
Aqueous Base Wash: During the workup, wash the organic layer with an aqueous base solution (e.g., 1M NaOH). This will convert the boronic acid into its water-soluble boronate salt, which will be extracted into the aqueous phase.
-
Diol Sequestration: Boronic acids can form esters with diols. Washing the organic layer with a solution containing a diol like diethanolamine can help to sequester the boronic acid into the aqueous layer.
-
Chromatography Additives: If column chromatography is necessary, adding a small amount of a polar solvent like methanol to your eluent system can help to move the highly polar boron impurities along the column, but this should be done carefully to not co-elute with your product.
Frequently Asked Questions (FAQs)
What is the best starting point for selecting a base for coupling with this compound?
The choice of base is critical for activating the boronic acid to form a more nucleophilic boronate species. For this compound, a moderately strong inorganic base is typically a good starting point.
| Base | Recommended Equivalents | Common Solvents | Temperature (°C) | Comments |
| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane / H₂O, Toluene | 80 - 110 | Often a highly effective and reliable choice for challenging or sterically hindered substrates.[2] |
| K₂CO₃ | 2.0 - 3.0 | Toluene / H₂O, THF / H₂O | 80 - 110 | A standard, cost-effective base. May be less effective for more difficult couplings but is a good first choice for simple aryl bromides.[4] |
| Cs₂CO₃ | 2.0 - 3.0 | 1,4-Dioxane, DMF | 80 - 110 | More soluble in organic solvents than K₂CO₃, which can increase reaction rates, especially in anhydrous conditions.[5] |
| KF | 3.0 | THF (anhydrous), Dioxane | 60 - 80 | A milder option, particularly useful if your coupling partner has base-sensitive functional groups (e.g., esters).[2] |
Expert Insight: For this compound, starting with K₃PO₄ is often a robust choice due to its ability to overcome the steric hindrance from the ortho-ethoxy group.
How does the choice of solvent affect the reaction?
The solvent plays multiple roles: it must solubilize the reactants, the catalyst, and the base, and it can also influence the activity of the catalyst.[6] Biphasic solvent systems containing water are very common in Suzuki couplings.
| Solvent System | Typical Ratio (v/v) | Common Bases | Temperature (°C) | Comments |
| 1,4-Dioxane / Water | 4:1 to 10:1 | K₃PO₄, K₂CO₃, Cs₂CO₃ | 80 - 110 | An excellent general-purpose system. Water aids in dissolving inorganic bases and is believed to accelerate the catalytic cycle.[6][7] |
| Toluene / Water | 10:1 | K₂CO₃, K₃PO₄ | 80 - 110 | A common alternative to dioxane, particularly for large-scale reactions.[1] |
| THF / Water | 4:1 | K₂CO₃, NaOH | 65 - 70 | Lower boiling point, suitable for more reactive coupling partners. Ensure the temperature does not exceed the boiling point of THF. |
| DMF (anhydrous) | N/A | Cs₂CO₃ | 80 - 110 | A polar aprotic solvent that can be effective, but can be difficult to remove during workup and may lead to side reactions at high temperatures.[6] |
Expert Insight: A mixture of 1,4-Dioxane and Water (e.g., 4:1) is a highly recommended starting point. This system provides good solubility for a wide range of substrates and bases and is known to promote efficient catalysis.[6]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The base plays a critical role in the transmetalation step by converting the boronic acid into a more reactive boronate.
Caption: A decision workflow for troubleshooting failed Suzuki-Miyaura couplings.
Recommended Starting Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (8 mL, degassed)
-
Deionized Water (2 mL, degassed)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the vessel with a septum, then evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed 1,4-dioxane and then the degassed deionized water.
-
Place the reaction vessel in a preheated oil bath at 90-100 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, or GC-MS). Reactions are typically complete within 2-16 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
References
- BenchChem Technical Support. (2025). Application Notes and Protocols for Solvent Effects in 2-Ethoxy-5-methoxyphenylboronic Acid Reactions. BenchChem.
- BenchChem Technical Support. (2025). The Strategic Advantage of 2-Ethoxy-5-methoxyphenylboronic Acid in Modern Organic Synthesis. BenchChem.
- ResearchGate. (n.d.). Screening of different bases for Suzuki coupling.
- Scholar Commons. (n.d.).
- Journal of Environmental Sciences. (2009).
- ResearchGate. (n.d.). Solvent mixture screening for Suzuki coupling of 1 with 2.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC.
- BenchChem Technical Support. (2025). Choosing the right base for Suzuki reactions involving 2-Nitrophenylboronic acid. BenchChem.
- ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
- BenchChem Technical Support. (2025). A comparative study of different bases in Suzuki-Miyaura coupling reactions. BenchChem.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.
- YouTube. (2020). Suzuki Coupling.
- BenchChem Technical Support. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- Lu, G. P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Journal of Organic Chemistry, 77, 3700-3703.
- CORE. (n.d.).
- Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. (2017). PMC.
- Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
- MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?
- Gupton, J. et al. (2017). Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities. Bioorganic & Medicinal Chemistry, 25(12), 3206-3214.
- Preformed Pd(II)
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). PMC.
- ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- ResearchGate. (n.d.). Suzuki cross-coupling of aryl bromides with phenylboronic acid.
- Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124, 13662-13663.
- BenchChem Technical Support. (2025). Application Notes and Protocols for Base Selection in the Suzuki Reaction with (4-Bromo-2,5-dimethoxyphenyl)boronic acid. BenchChem.
- ResearchGate. (n.d.). Suzuki Coupling Reactions of Aryl Bromides with Phenylboronic Acid.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- YouTube. (2020). Suzuki cross-coupling reaction.
- Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765.
Sources
Technical Support Center: Catalyst Selection for Suzuki Coupling with 2-Ethoxyphenylboronic Acid
Welcome to our dedicated technical support guide for navigating the nuances of Suzuki-Miyaura cross-coupling reactions involving 2-ethoxyphenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered with this specific substrate. The steric hindrance and electronic properties of this compound present unique challenges that necessitate careful consideration of catalyst systems and reaction conditions for achieving high yields and purity.
This guide provides in-depth, experience-driven advice, moving beyond simple protocols to explain the "why" behind experimental choices. We will delve into catalyst and ligand selection, reaction optimization, and effective troubleshooting strategies to ensure your Suzuki coupling reactions are successful and reproducible.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and challenges encountered when working with this compound in Suzuki coupling reactions.
Q1: Why is my Suzuki coupling with this compound giving low to no yield?
A1: Low yields with this compound are often attributed to a combination of steric hindrance from the ortho-ethoxy group and the electron-donating nature of the substituent. These factors can impede key steps in the catalytic cycle, namely transmetalation and reductive elimination.[1][2] To overcome this, the selection of a highly active catalyst system is crucial. This typically involves a palladium precursor paired with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand.[1][3][4] Additionally, ensure that your reagents are pure and the reaction is performed under strictly anaerobic conditions to prevent catalyst deactivation and unwanted side reactions.[1]
Q2: I'm observing significant amounts of homocoupling of my this compound. What causes this and how can I prevent it?
A2: Homocoupling of boronic acids to form a symmetrical biaryl species is a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen.[1] This occurs when two molecules of the boronic acid couple with each other, catalyzed by palladium. To minimize homocoupling, rigorous degassing of solvents and the reaction mixture is essential.[1] Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can also be beneficial, as the in-situ reduction of Pd(II) precursors can sometimes be inefficient and lead to side reactions.[1] The choice of ligand is also critical; bulky, electron-donating ligands generally favor the desired cross-coupling pathway over homocoupling.[1]
Q3: What is protodeboronation and how can I avoid it with this compound?
A3: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a significant decomposition pathway for boronic acids, especially under basic conditions.[5] To mitigate this, you can use a more stable derivative of the boronic acid, such as a pinacol ester or an MIDA boronate.[1][6] These derivatives provide a "slow-release" of the active boronic acid during the reaction, keeping its concentration low and reducing the likelihood of decomposition.[7] Alternatively, complexing the boronic acid with diethanolamine can form an air- and water-stable crystalline solid that can be used directly in the coupling reaction.[1][8]
Q4: Can I use the same catalyst for coupling this compound with both aryl chlorides and aryl bromides?
A4: While some highly active catalyst systems can be effective for both, aryl chlorides are generally less reactive than aryl bromides in Suzuki couplings.[9][10] The oxidative addition of the palladium catalyst to the aryl chloride is the rate-limiting step and requires a more electron-rich and sterically demanding ligand to facilitate this process.[4] Therefore, a catalyst system that works for an aryl bromide may not be optimal for the corresponding aryl chloride. For aryl chlorides, catalyst systems based on bulky biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often necessary to achieve good yields.[1][3]
Troubleshooting Guide
Even with careful planning, Suzuki coupling reactions can sometimes fail. This section provides a systematic approach to identifying and resolving common problems.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive Catalyst | - Use a fresh batch of palladium precursor and ligand.- Consider using a pre-formed catalyst or a palladacycle for more reliable activity.[1][5] |
| 2. Inefficient Oxidative Addition | - For less reactive aryl halides (especially chlorides), switch to a more electron-rich and bulky ligand (e.g., Buchwald-type biaryl phosphines like XPhos or SPhos, or an NHC ligand).[1][3][4] | |
| 3. Slow Transmetalation | - The steric hindrance of the 2-ethoxy group can slow this step. Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) to facilitate the formation of the more reactive boronate species.[7][11] | |
| 4. Reagent Quality | - Ensure the boronic acid is pure and has not degraded. Consider converting it to a more stable pinacol ester or MIDA boronate.[1][6] | |
| Significant Side Product Formation | 1. Homocoupling of Boronic Acid | - Rigorously degas all solvents and the reaction mixture to remove oxygen.[1]- Use a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[1]- Employ bulky ligands that favor cross-coupling.[1] |
| 2. Protodeboronation | - Use a more stable boronic acid derivative (pinacol ester, MIDA boronate).[1][7]- Use anhydrous solvents.[7]- Avoid excessively high temperatures or prolonged reaction times. | |
| 3. Dehalogenation of Aryl Halide | - This can occur if the reaction is run for too long after completion. Monitor the reaction progress closely by TLC or LC-MS.- A change in ligand or base may sometimes mitigate this side reaction.[11] | |
| Difficulty in Product Purification | 1. Residual Palladium Catalyst | - The product may appear as a dark oil or solid. Pass the crude product through a plug of silica gel or treat with a palladium scavenger. |
| 2. Boronic Acid-Related Impurities | - Unreacted boronic acid and its byproducts can complicate purification. A wash with a mild aqueous base during workup can help remove acidic impurities. |
Troubleshooting Workflow
Caption: A troubleshooting decision tree for low-yield Suzuki coupling reactions.
Catalyst and Ligand Selection Guide
The choice of catalyst and ligand is paramount for a successful Suzuki coupling with the sterically demanding this compound. Below is a comparative guide to common catalytic systems.
| Catalyst System | Palladium Precursor | Ligand Type | Key Advantages | Considerations | Suitable for Aryl Chlorides? |
| Standard Phosphines | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Triphenylphosphine | - Readily available and inexpensive.- Effective for simple, unhindered substrates. | - Often inefficient for sterically hindered substrates like this compound.- Can lead to low yields and side reactions. | Generally no. |
| Bulky Alkylphosphines | Pd(OAc)₂, Pd₂(dba)₃ | Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃) | - Highly electron-rich and bulky, promoting oxidative addition and reductive elimination.[3] | - Air-sensitive and require careful handling. | Yes, often effective.[3] |
| Buchwald Biaryl Phosphines | Pd(OAc)₂, Palladacycle Precatalysts (e.g., G3, G4) | XPhos, SPhos, RuPhos | - Exceptionally active for a wide range of substrates, including sterically hindered and electron-rich partners.[1] | - More expensive than simpler phosphine ligands. | Yes, highly effective.[1] |
| N-Heterocyclic Carbenes (NHCs) | Pd(OAc)₂, [Pd(IPr)(allyl)Cl] | IPr, IMes | - Strong σ-donors, forming stable and highly active palladium complexes.[12] | - The in-situ generation from imidazolium salts can require specific conditions. | Yes, very effective.[12] |
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A General Procedure for Suzuki Coupling of this compound
This protocol provides a starting point for the Suzuki coupling of this compound with an aryl bromide. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium phosphate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the Pd(OAc)₂ and SPhos to the flask.
-
Solvent Addition: Add the anhydrous dioxane and degassed water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
References
-
Thomas, D., & Miyaura, N. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Sourcing high-purity 2-Ethylphenylboronic Acid. (n.d.). LookChem. [Link]
-
Smith, A. M. R., & Nolan, S. P. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1234. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
-
Leadbeater, N. E., & Marco, M. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 765. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
ACS Publications. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]
-
Wordpress. (2025). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. a. [Link]
-
MDPI. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
-
NIH. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. pure.hw.ac.uk [pure.hw.ac.uk]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
Effect of temperature on 2-Ethoxyphenylboronic acid reaction yield
Answering your questions about the role of temperature in reactions involving 2-ethoxyphenylboronic acid is crucial for optimizing your experimental outcomes. As a Senior Application Scientist, I've designed this technical support guide to provide not just procedural steps, but the underlying scientific reasoning to empower your research. This guide addresses common issues and questions in a direct, problem-solving format.
Technical Support Center: this compound Reactions
Troubleshooting Guide: Diagnosing and Solving Temperature-Related Yield Issues
This section is designed to help you troubleshoot specific problems you may encounter during your Suzuki-Miyaura coupling reactions involving this compound.
Question 1: My reaction has a very low yield or has failed completely. How do I determine if temperature is the culprit?
Answer: Temperature is a critical process parameter in Suzuki-Miyaura couplings, and an incorrect temperature setting is a common reason for low yields.[1] Here is a systematic approach to diagnosis:
-
Verify Reaction Conditions: First, confirm your intended reaction temperature. Many Suzuki couplings require elevated temperatures, often in the 80-110 °C range, to proceed efficiently.[1][2] Reactions running at room temperature may be too slow without a highly specialized and active catalyst system.[3][4]
-
Look for Signs of Degradation: If the reaction mixture turns very dark or black, it could indicate decomposition of the palladium catalyst or other reagents at excessively high temperatures.[1][5]
-
Analyze for Side Products: Use LCMS or TLC to check for common side products. The presence of ethoxybenzene, for example, points towards protodeboronation, a side reaction often accelerated by heat.[5][6]
-
Incremental Temperature Screen: If the reaction is sluggish at a lower temperature, consider a stepwise increase. Sometimes a reaction is simply too slow under the initial conditions.[6] A methodical approach is to run small-scale trials at intervals (e.g., 60 °C, 80 °C, 100 °C) to find the sweet spot between reaction rate and stability.
Question 2: My analysis shows a significant amount of ethoxybenzene as a byproduct. How is this linked to temperature and how can I prevent it?
Answer: The formation of ethoxybenzene indicates that your this compound is undergoing protodeboronation. This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond.
Causality: High temperatures can significantly accelerate the rate of protodeboronation, especially in the presence of water and a strong base.[5][7] While heat is needed to drive the productive coupling forward, excessive heat can favor this decomposition pathway.
Mitigation Strategies:
-
Lower the Temperature: This is the most direct approach. Reducing the reaction temperature can slow the rate of protodeboronation more than it slows the desired coupling.[5]
-
Reduce Reaction Time: Prolonged heating increases the opportunity for side reactions. Monitor your reaction closely and stop it once the starting material is consumed.
-
Use a More Stable Boron Reagent: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which can protect it from premature decomposition.[5]
-
Careful Choice of Base: The choice and amount of base can influence protodeboronation. A screening of different bases may be necessary.[5]
Question 3: My reaction starts, but then appears to stop or "stall" before completion. Can temperature cause catalyst deactivation?
Answer: Yes, temperature-induced catalyst deactivation is a common reason for incomplete reactions. The active Pd(0) species and its associated phosphine ligands are sensitive to both oxygen and heat.[5]
Mechanism of Deactivation:
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation, a process that is accelerated at higher temperatures.[5]
-
Palladium Agglomeration: At high temperatures, the finely dispersed palladium catalyst can aggregate into larger, less active particles (palladium black), effectively removing it from the catalytic cycle.
-
Thermal Decomposition: The catalyst complex itself may have a temperature ceiling above which it begins to decompose.
Troubleshooting Steps:
-
Ensure a Strictly Inert Atmosphere: The exclusion of oxygen is critical.[5] Make sure your solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Optimize Temperature: Avoid "over-heating." A reaction that proceeds to 80% completion at 110 °C before stalling might go to 100% at 90 °C over a longer period. The highest temperature is not always the best.
-
Select a More Robust Ligand: If you suspect catalyst instability, consider switching to a bulkier, more electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand, which can form more thermally stable palladium complexes.[6]
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for diagnosing low-yield issues where temperature is a potential factor.
Caption: A troubleshooting workflow for temperature-related issues.
Frequently Asked Questions (FAQs)
This section addresses broader questions about the role of temperature in planning your experiment.
Question 1: What is the ideal temperature range for a Suzuki-Miyaura reaction with this compound?
Answer: There is no single "ideal" temperature; the optimal condition is highly dependent on the specific reaction components.[8] However, a general-purpose starting range is 80 °C to 100 °C .[1]
-
For Reactive Partners (Aryl Iodides/Bromides): These couplings often proceed well within the 80-100 °C range.
-
For Less Reactive Partners (Aryl Chlorides): These often require more forcing conditions, potentially including higher temperatures (>100 °C) or the use of more active, specialized catalyst systems that may work at lower temperatures or even room temperature.[7][9]
-
Room Temperature Reactions: These are possible but typically require highly active catalyst systems, such as those with bulky, electron-rich phosphine ligands or specific N-heterocyclic carbenes (NHCs).[3][4]
Question 2: How does my target reaction temperature influence my choice of solvent?
Answer: The solvent's primary role is to solubilize the reagents, but its boiling point is a critical practical consideration.[5] You must choose a solvent (or solvent mixture) with a boiling point that is safely above your target reaction temperature.
| Target Temperature | Recommended Solvents (Examples) | Rationale |
| < 65 °C | Tetrahydrofuran (THF) | Lower boiling point, suitable for milder conditions. |
| 65 °C – 100 °C | 1,4-Dioxane, Toluene, 2-Butanol/Water mixtures | Common choices for standard Suzuki conditions.[1][2] |
| > 100 °C | N,N-Dimethylformamide (DMF), Dimethylacetamide (DMA), Xylenes | High boiling points allow for more "forcing" conditions. |
If a reaction needs to be run above the solvent's atmospheric boiling point, a sealed pressure vessel must be used.[1]
Question 3: What is the impact of using microwave irradiation on reaction temperature and yield?
Answer: Microwave-assisted synthesis is a powerful technique for Suzuki-Miyaura couplings. It uses microwave irradiation to rapidly and uniformly heat the reaction mixture.[10]
-
Shorter Reaction Times: Reactions that might take hours with conventional heating can often be completed in minutes.[7]
-
Improved Yields: The rapid heating can sometimes outpace decomposition pathways, leading to cleaner reactions and higher yields.
-
Higher Temperatures: Microwave reactors allow for superheating solvents above their normal boiling points in sealed vessels, providing access to temperatures (e.g., 120-150 °C) that can drive difficult couplings to completion.[10]
Temperature's Influence on Reaction Outcomes
This diagram illustrates the trade-offs associated with reaction temperature.
Caption: The balance between reaction rate and side reactions.
References
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH.
- Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature W
- How to approach choosing reaction conditions for Suzuki?. Reddit r/Chempros.
- Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
- The effect of various temperatures on the Suzuki coupling reaction.
- Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides. RSC Publishing.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- This compound - 213211-69-9 - Structure, Synthesis, Properties. Benchchem.
- This compound. ChemBK.
- This compound ≥95%. Sigma-Aldrich.
- Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.
- Effects of temperature and solvent in Suzuki reactions of phenylboronic....
- Suzuki Coupling. Organic Chemistry Portal.
- This compound. Chem-Impex.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Yield in 2-Ethoxyphenylboronic Acid Cross-Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, when using 2-ethoxyphenylboronic acid. The ortho-ethoxy group introduces significant steric hindrance, which can impede the reaction and lead to undesired side products. This resource provides in-depth troubleshooting advice, detailed protocols, and explanations of the underlying chemical principles to help you optimize your reaction conditions and achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is not working, showing little to no product formation. What are the most common initial checks?
A1: When a Suzuki-Miyaura coupling fails, especially with a sterically hindered substrate, it's crucial to systematically evaluate the core components of the reaction. Start by assessing the following:
-
Catalyst Activity: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1][2] Ensure your palladium source and any accompanying ligands are from a reliable source and have been stored correctly to prevent degradation.
-
Oxygen Contamination: The presence of oxygen can be detrimental. It can lead to the oxidation and deactivation of the Pd(0) catalyst and can also promote the unwanted homocoupling of the boronic acid.[2] It is imperative to thoroughly degas your solvent and run the reaction under a completely inert atmosphere, such as nitrogen or argon.[1][3]
-
Reagent Purity and Stability: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time, particularly through protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1]
Q2: I'm observing significant decomposition of my this compound. What is the likely cause and how can I prevent it?
A2: The primary cause of boronic acid decomposition is protodeboronation. This is often exacerbated by:
-
Harsh Basic Conditions: Strong bases, especially in the presence of water, can accelerate the cleavage of the carbon-boron bond.[1]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[1]
To mitigate this, consider the following strategies:
-
Use Milder Bases: Switching to a milder base like potassium fluoride (KF) or using a base-free protocol where applicable can be effective.[1]
-
Protect the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt, can significantly reduce decomposition.[1] These derivatives are more resistant to protodeboronation and can release the boronic acid in a controlled manner during the reaction.[4]
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be beneficial.[1]
-
Lower Reaction Temperature: Operate the reaction at the lowest temperature that still provides a reasonable reaction rate.[1]
Q3: My reaction is sluggish and gives low conversion even after an extended period. What adjustments can I make?
A3: Low conversion with a sterically hindered substrate like this compound often points to issues with one of the key steps in the catalytic cycle: oxidative addition or transmetalation. To address this:
-
Enhance Oxidative Addition: For less reactive aryl halides (e.g., chlorides), using more electron-rich and bulky phosphine ligands can facilitate the oxidative addition step.[1][5] Examples include Buchwald ligands like SPhos and XPhos, or trialkylphosphines such as P(t-Bu)₃.[1]
-
Promote Transmetalation: The choice of base is critical for activating the boronic acid. A stronger base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), can promote the formation of the more nucleophilic boronate "ate" complex, which is necessary for efficient transmetalation.[1][6][7]
-
Optimize the Solvent System: The solvent plays a crucial role in solubilizing the reactants and influencing catalyst activity.[8] A mixture of an organic solvent like dioxane or THF with a small amount of water can improve the solubility of the base and facilitate the formation of the active boronate species.[1]
-
Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barriers for both oxidative addition and transmetalation.[1] However, be mindful of the potential for increased protodeboronation.[1]
In-Depth Troubleshooting Guide
Symptom 1: No Reaction or Trace Product Formation
If you observe no discernible product formation, a fundamental component of your reaction is likely failing.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inactive Catalyst | The Pd(0) active species has not been generated or has been deactivated.[1] | Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or ensure your Pd(II) precatalyst is being effectively reduced in situ.[1] Rigorously degas all solvents and reagents to prevent oxidative deactivation.[1] |
| Poor Oxidative Addition | The aryl halide is electron-rich or sterically hindered, making the initial oxidative addition step difficult. | Employ more electron-rich and bulky ligands such as Buchwald-type ligands (e.g., SPhos, XPhos) or trialkylphosphines to facilitate this step.[1] Consider switching to a more reactive aryl halide (I > Br > Cl).[3][9] |
| Inefficient Transmetalation | The boronic acid is not sufficiently activated to transfer its organic group to the palladium center. | Use a stronger, finely powdered base like K₃PO₄ or Cs₂CO₃.[1] The addition of a small amount of water to solvents like dioxane or THF can improve the solubility of the base and promote the formation of the active boronate species.[1] |
| Incorrect Base | The chosen base may be too weak, poorly soluble, or incompatible with the substrates.[1] | Screen a variety of bases. Inorganic bases are most common, and their effectiveness is influenced by basicity, solubility, and the nature of the cation.[7] |
Symptom 2: Incomplete Conversion and Sluggish Reaction Rate
In this scenario, the reaction proceeds but stalls before the limiting reagent is fully consumed.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Steric Hindrance | The ortho-ethoxy group on the boronic acid and potentially substituents on the aryl halide create significant steric congestion, slowing down key steps of the catalytic cycle, particularly reductive elimination.[10][11][12] | Use bulky, electron-rich phosphine ligands. These ligands can promote both oxidative addition and the final reductive elimination step.[5][9][13] Consider ligands specifically designed for sterically demanding couplings, such as those from the Buchwald or Fu groups.[14][15][16] |
| Suboptimal Solvent Choice | The solvent can significantly impact reaction rates and selectivity by influencing catalyst stability and reactant solubility.[17][18][19][20] | Screen a range of solvents. While ethereal solvents like dioxane and THF are common, polar aprotic solvents like DMF or NMP can sometimes be effective, though they can be difficult to remove.[8][18] A biphasic system (e.g., toluene/water) can also be beneficial in some cases.[21] |
| Insufficient Catalyst Loading | For challenging, sterically hindered couplings, a higher catalyst loading may be necessary to achieve a reasonable reaction rate. | While aiming for low catalyst loading is ideal, for difficult substrates, increasing the loading to 1-5 mol% may be required.[22] |
Symptom 3: Significant Formation of Side Products
The presence of undesired products indicates competing reaction pathways are occurring.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Protodeboronation | As previously discussed, this is the replacement of the -B(OH)₂ group with a hydrogen atom, leading to the formation of ethoxybenzene. This is often promoted by strong bases and high temperatures.[1] | Use milder bases (e.g., KF), protect the boronic acid as an ester or trifluoroborate salt, or run the reaction at a lower temperature.[1] |
| Homocoupling | This side reaction involves the coupling of two molecules of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen. | Ensure the reaction is performed under strictly anaerobic conditions with thoroughly degassed reagents and solvents.[2] |
| Dehalogenation | The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur via a hydride transfer from the solvent or base to the palladium complex.[5] | This is a less common but possible side reaction. Optimizing the ligand and base combination can help to suppress this pathway. |
Visualizing the Process: Key Mechanisms
To better understand the challenges in the Suzuki-Miyaura coupling of this compound, it is helpful to visualize the key mechanistic steps.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Mechanism of Protodeboronation.
Experimental Protocols
General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents, finely powdered)
-
Degassed solvent (e.g., Dioxane/water 10:1)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the finely powdered base.
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Protocol for the Preparation of a Boronic Acid Pinacol (BPin) Ester
Materials:
-
This compound (1.0 equivalent)
-
Pinacol (1.1 equivalents)
-
Anhydrous solvent (e.g., THF or Toluene)
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the this compound and pinacol in the anhydrous solvent.
-
Azeotropic Water Removal: Heat the mixture to reflux with a Dean-Stark trap to remove water. Alternatively, stir the mixture over a drying agent like anhydrous MgSO₄ at room temperature.
-
Monitoring: Monitor the disappearance of the boronic acid by TLC or LC-MS.
-
Isolation: Once the reaction is complete, filter off the drying agent (if used) and remove the solvent under reduced pressure. The resulting pinacol ester can often be used without further purification.
References
- Alacid, E., & Najera, C. (2009). The Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307.
- News-Medical.Net. (2019). Suzuki-Miyaura Cross-Coupling Reaction.
- Sigman, M. S., & Miller, J. J. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Accounts of Chemical Research, 52(10), 2879-2890.
- Wikipedia. (n.d.). Suzuki reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Engle, K. M., & Yu, J.-Q. (2012). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 134(28), 11436-11439.
- BenchChem. (2025). comparative study of different bases in Suzuki-Miyaura coupling reactions.
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(21), 6246-6255.
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(3), 1044-1055.
- Tang, W., & Zhang, X. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- Nolan, S. P., & Cazin, C. S. J. (2010). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Clark, J. H., & Macquarrie, D. J. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1118-1124.
- Miller, J. J., & Sigman, M. S. (2019). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- Buchwald, S. L., & Fu, G. C. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 122(38), 9030-9031.
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
- Fu, G. C. (2008). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Accounts of Chemical Research, 41(11), 1555-1564.
- Organ, M. G. (2011). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Dalton Transactions, 40(43), 11450-11461.
- Zhang, S., et al. (2022). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... New Journal of Chemistry, 46(2), 654-661.
- Nozaki, K., & Takemoto, Y. (2020). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 22(15), 5895-5899.
- BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Buchwald, S. L. (2018). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- BenchChem. (2025). Application Notes and Protocols for Solvent Effects in 2-Ethoxy-5-methoxyphenylboronic Acid Reactions.
- BenchChem. (n.d.). Optimizing Suzuki Coupling with High-Purity 2-Ethylphenylboronic Acid.
- Nolan, S. P. (2011). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organometallics, 30(17), 4591-4599.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
- Grzybowski, B. A., & Burke, M. D. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
- Hartwig, J. F. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 135(4), 1582-1593.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Reddit. (2024). Failed suzuki coupling, any suggenstions?
- ResearchGate. (2003). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.
- Royal Society of Chemistry. (2019). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
- Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- Moran, J. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 9(33), 18938-18943.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- Sigman, M. S. (2014). Pd(quinox)-catalyzed allylic relay Suzuki reactions of secondary homostyrenyl tosylates via. Chemical Science, 5(6), 2442-2446.
- ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for....
- Cravotto, G., & Cintas, P. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
- Chiba, S. (2023). Electrochemical Cross-Coupling Reactions between Arylboronic Esters and Aryllithiums Using NaBr as a Halogen Mediator. The Journal of Organic Chemistry, 88(5), 3121-3126.
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- 5. Yoneda Labs [yonedalabs.com]
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- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
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- 22. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Troubleshooting Side Reactions of 2-Ethoxyphenylboronic Acid in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights into the common side reaction pathways of 2-ethoxyphenylboronic acid in catalytic cross-coupling reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am observing significant formation of ethoxybenzene in my Suzuki-Miyaura coupling reaction. What is causing this, and how can I minimize it?
Answer:
The formation of ethoxybenzene points to a common side reaction known as protodeboronation . This is the cleavage of the C–B bond and its replacement with a C–H bond, effectively reverting your boronic acid to its parent arene.[1]
Root Causes & Mechanistic Insights:
-
The Role of Water and Base: Protodeboronation is often catalyzed by aqueous bases.[1][2] The base (e.g., hydroxides, carbonates) activates the boronic acid to form a more nucleophilic boronate species ([ArB(OH)₃]⁻).[3][4] While necessary for the desired transmetalation step with the palladium complex, this boronate can also be susceptible to protonolysis by water, especially under harsh conditions (high temperature, strong base).[1][2]
-
Electron-Donating Substituents: The 2-ethoxy group is electron-donating, which can increase the electron density on the ipso-carbon (the carbon attached to boron). This increased electron density can make the boronic acid more susceptible to electrophilic attack by a proton source.[5]
-
Reaction Kinetics: If the rate of protodeboronation is competitive with the rate of transmetalation in the catalytic cycle, a significant amount of the undesired ethoxybenzene byproduct will be formed.
Troubleshooting & Prevention Strategies:
| Strategy | Rationale | Recommended Actions & Key Considerations |
| Optimize Base Selection | Milder bases can reduce the rate of protodeboronation.[6] | Switch from strong bases like NaOH or K₃PO₄ to weaker bases such as K₂CO₃ or KF.[6] The physical form of the base is also important; using finely ground powder ensures better solubility and reactivity.[2][5] |
| Employ Anhydrous Conditions | Water is the primary proton source for this side reaction.[6] | Use anhydrous solvents and ensure all reagents, including the base, are thoroughly dried. Degassing the solvent is also crucial to remove dissolved water and oxygen.[6] |
| Convert to a Boronate Ester | Boronate esters, such as pinacol esters, are generally more stable towards protodeboronation than the corresponding boronic acids.[5][7] | Prepare the 2-ethoxyphenylboronate pinacol ester prior to the coupling reaction. This can be a highly effective strategy, especially for challenging substrates.[5] |
| Use "Slow Release" Strategies | Maintaining a low concentration of the free boronic acid in the reaction mixture can minimize side reactions. | MIDA (N-methyliminodiacetic acid) boronates can be used. These are stable compounds that slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and favoring the cross-coupling pathway.[8] |
Question 2: My reaction is producing a significant amount of 2,2'-diethoxybiphenyl. What is this byproduct, and how can I avoid its formation?
Answer:
The formation of 2,2'-diethoxybiphenyl is a result of homocoupling , a side reaction where two molecules of the boronic acid couple with each other.[9]
Root Causes & Mechanistic Insights:
-
Presence of Oxygen: Oxygen is a common culprit in promoting the homocoupling of boronic acids.[6][10] It can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[11]
-
Catalyst Choice and State: If a Pd(II) precatalyst is used, it must be reduced in situ to the active Pd(0) species.[6] Inefficient reduction can leave residual Pd(II), which may facilitate homocoupling.[11] Additionally, the degradation of palladium catalysts can form palladium colloids, which have been shown to be active in catalyzing the oxidative homocoupling of aryl boronic acids.[12]
-
Reaction Conditions: Elevated temperatures and certain bases can also favor the homocoupling pathway.
Troubleshooting & Prevention Strategies:
| Strategy | Rationale | Recommended Actions & Key Considerations |
| Ensure Inert Atmosphere | Rigorously excluding oxygen is the most effective way to prevent oxidative homocoupling.[6] | Thoroughly degas all solvents (including water for biphasic systems) by sparging with an inert gas (Argon or Nitrogen) or using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[6] |
| Catalyst and Ligand Selection | Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step of the cross-coupling cycle and sterically hinder the formation of intermediates leading to homocoupling.[13] | Use robust, air-stable precatalysts like palladacycles or pre-formed Pd(0) complexes.[6] Ligands such as SPhos or XPhos are often effective for coupling electron-rich boronic acids and can suppress homocoupling.[5] |
| Pre-activation of Catalyst | Pre-heating the reaction mixture before adding the boronic acid can sometimes mitigate homocoupling. | Heat the mixture of the palladium catalyst, base, solvent, and aryl halide for a short period (e.g., 10 minutes at 60-80 °C) before adding the this compound. This can help ensure the catalyst is in its active form for the cross-coupling reaction.[14] |
Question 3: I am seeing byproducts that suggest the ethoxy group is being cleaved. Is this possible, and under what conditions does it occur?
Answer:
Yes, cleavage of the ether bond in this compound is a possible, though less common, side reaction. This is known as ether cleavage .[15]
Root Causes & Mechanistic Insights:
-
Acidic Conditions: Ether cleavage is typically catalyzed by strong acids.[15][16][17] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack.[16][18] While most cross-coupling reactions are run under basic conditions, localized acidic microenvironments or the use of certain additives could potentially lead to this side reaction.
-
Lewis Acidity: Some reagents used in catalysis can act as Lewis acids, which can also promote ether cleavage.
-
High Temperatures: Forcing conditions, including high temperatures, can contribute to the cleavage of otherwise stable ether bonds.
Troubleshooting & Prevention Strategies:
| Strategy | Rationale | Recommended Actions & Key Considerations |
| Control pH | Avoid acidic conditions that can promote ether cleavage. | Ensure the reaction medium remains basic throughout the process. Be mindful of any additives that could be acidic or generate acidic species in situ. |
| Moderate Reaction Temperature | Lowering the temperature can disfavor high-activation energy side reactions like ether cleavage. | Run the reaction at the lowest temperature that still provides a reasonable reaction rate for the desired cross-coupling. |
| Reagent Selection | Avoid strong Brønsted or Lewis acids if possible. | If an additive is necessary, consider its potential to act as an acid and choose a milder alternative if available. |
Visualizing the Side Reaction Pathways
To better understand the competing reactions, consider the following logical flow diagram:
Caption: Competing reaction pathways for this compound.
Key Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling with Minimized Side Reactions
This protocol is a starting point and should be optimized for your specific substrates.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a finely powdered, dry base (e.g., K₂CO₃, 2.0-3.0 equiv).[6]
-
-
Inert Atmosphere:
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.[6]
-
-
Catalyst Addition:
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[6]
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).[6]
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Caption: Workflow for a robust Suzuki-Miyaura coupling experiment.
References
- Di Costanzo, L., et al. (2006). Crystal structure of ... Oxidative deboronation of the peptide boronic acid proteosome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction. Chemical Research in Toxicology, 19, 539–546.
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in 2-Ethoxy-5-methoxyphenylboronic Acid Coupling.
- Wallace, D. J., & Chen, C. Y. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(8), 2651–2654.
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjgx11USbeULto8NwUWN8NWdkx1rcK-U5eL5mXBGAbnh5MAC4OYeV6xa-ejHrpC7ZM9xzqILTN9M8dMc_CouEhYsHh6AMlY9hABsZo8tE6xT-h1fUKXX1efQgKWUD2xicmGkfdnzYjJ9twD-Z4LpgDNBuykkBJ6nD4RE0WeKlIDB2fkG_Rtf1ytirKzEVw21EPvjJFwDzTeyZTMKYCLJ839t8-cF-iZFbSymYDPRQ6]([Link]
- Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(35), 14814–14826.
- Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259–1274.
- ResearchGate. (n.d.). Protodeboronation of (Hetero)
- Bhattacharjee, P., et al. (2017). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega, 2(10), 6828–6835.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Wikipedia. (2023). Suzuki reaction.
- Wikipedia. (2023).
- ResearchGate. (n.d.). Homocoupling of various phenyl boronic acids.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- Wikipedia. (2023). Ether cleavage.
- ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
- Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.
- YouTube. (2018). ether cleavage with strong acids.
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- LibreTexts Chemistry. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
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- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
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- 12. pubs.acs.org [pubs.acs.org]
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- 14. researchgate.net [researchgate.net]
- 15. Ether cleavage - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 18. youtube.com [youtube.com]
Technical Support Center: Purification Strategies for Products from 2-Ethoxyphenylboronic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-ethoxyphenylboronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of your reaction products. The methodologies described herein are grounded in established chemical principles and validated through practical application in the field.
Introduction: The Unique Challenges of this compound Derivatives
This compound is a valuable reagent in modern organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling and copper-catalyzed Chan-Lam reactions. Its utility lies in the introduction of the 2-ethoxyphenyl moiety, a common structural motif in pharmaceuticals and functional materials. However, the purification of products derived from this reagent presents a unique set of challenges. The presence of the ortho-ethoxy group can influence the polarity, solubility, and reactivity of both the desired product and potential byproducts, necessitating tailored purification strategies. This guide will equip you with the knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture after a Suzuki-Miyaura coupling with this compound?
A1: In a typical Suzuki-Miyaura reaction, you should anticipate the following impurities:
-
Unreacted this compound: Often used in slight excess to drive the reaction to completion.
-
Homocoupled Biphenyl (2,2'-diethoxybiphenyl): Formed from the coupling of two molecules of this compound. This is more prevalent if the reaction conditions are not optimal, particularly in the presence of oxygen.
-
Protodeborylated Byproduct (Phenetole): The boronic acid group is replaced by a hydrogen atom.
-
Residual Palladium Catalyst: Can be present in various forms (e.g., Pd(0), Pd(II)) and may require specific methods for removal.
-
Inorganic Salts: From the base used in the reaction (e.g., carbonates, phosphates).
Q2: How can I efficiently remove unreacted this compound from my reaction mixture?
A2: An aqueous basic wash is the most effective method. This compound is acidic and will be deprotonated by a base to form a water-soluble boronate salt.
Experimental Protocol: Basic Aqueous Wash
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a 1-2 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[1][2] The boronic acid will partition into the aqueous layer as its boronate salt.
-
Separate the aqueous layer. Repeat the wash if necessary (monitor by TLC).
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Q3: My desired 2-ethoxy-substituted biaryl product is proving difficult to crystallize. What are some recommended solvent systems to try?
A3: The ethoxy group increases the lipophilicity of the molecule, which can affect its crystallization behavior. Here are some solvent systems that have proven effective for biaryl compounds:
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until turbidity is observed. Allow to cool slowly.
-
Ethyl Acetate/Hexanes: Dissolve the product in a small amount of ethyl acetate and add hexanes as an anti-solvent.[1]
-
Toluene or Xylenes: These aromatic solvents can be effective for less polar biaryl compounds.
-
Dichloromethane/Hexanes: Similar to the ethyl acetate/hexanes system.
Q4: What are the best practices for removing residual palladium catalyst from my final product?
A4: Residual palladium can be detrimental to downstream applications, especially in drug development. Here are several effective techniques:
-
Filtration through Celite®: After the reaction workup, filtering the organic solution through a pad of Celite® can remove precipitated palladium black.
-
Activated Carbon Treatment: Stirring the solution of the crude product with activated carbon for a period, followed by filtration, can effectively adsorb residual palladium.
-
Thiol-Based Scavengers: Commercially available silica-functionalized scavengers with thiol groups have a high affinity for palladium and can be removed by simple filtration.
Troubleshooting Guides
Problem 1: A persistent impurity with a similar Rf to my product on silica gel TLC.
Possible Cause: This is often the homocoupled byproduct, 2,2'-diethoxybiphenyl. Due to its structural similarity to the desired cross-coupled product, it can be challenging to separate by standard chromatography.
Troubleshooting Steps:
-
Optimize Chromatography:
-
Solvent System: Experiment with different solvent systems. A less polar solvent system (e.g., a higher ratio of hexanes to ethyl acetate) may improve separation.
-
Gradient Elution: A shallow gradient elution on a flash chromatography system can provide better resolution than an isocratic elution.
-
-
Recrystallization: If the product is a solid, fractional crystallization can be a powerful tool to separate the desired product from the more symmetrical homocoupled byproduct.
-
Reaction Optimization: To prevent the formation of this byproduct in future reactions, ensure the reaction is thoroughly degassed to remove oxygen, which can promote homocoupling.
Problem 2: Low recovery of the desired product after a basic aqueous wash.
Possible Cause: If your target molecule contains an acidic functional group (e.g., a phenol or carboxylic acid), it may also be deprotonated during the basic wash and partition into the aqueous layer along with the unreacted boronic acid.
Troubleshooting Steps:
-
pH Adjustment: After the initial basic wash, carefully acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a neutral or slightly acidic pH. This will protonate your acidic product, making it less water-soluble.
-
Back-Extraction: Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate) to recover your product.
-
Alternative Workup: If your product is highly sensitive to pH changes, consider using a milder base for the initial wash, such as a saturated aqueous solution of sodium bicarbonate.
Purification Workflows
The selection of an appropriate purification strategy depends on the nature of the product and the impurities present. The following diagrams illustrate decision-making workflows for common scenarios.
Caption: General purification workflow for products from this compound reactions.
Caption: Decision workflow for palladium removal.
Data Summary
| Impurity Type | Identification Method | Recommended Purification Strategy | Key Considerations |
| Unreacted this compound | TLC (stains with KMnO₄), LC-MS | Aqueous basic wash (1-2 M NaOH or Na₂CO₃)[1][2] | Ensure product is not base-sensitive. |
| Homocoupled Biphenyl | ¹H NMR (characteristic symmetry), GC-MS | Optimized flash chromatography, fractional crystallization | Can be difficult to separate due to similar polarity to the product. |
| Protodeborylated Byproduct | GC-MS, ¹H NMR | Flash chromatography | Usually more volatile and less polar than the desired product. |
| Residual Palladium Catalyst | Visual (black precipitate), ICP-MS | Filtration through Celite®, activated carbon, thiol scavengers | The required level of removal depends on the final application. |
| Inorganic Salts | Insoluble in organic solvents | Aqueous workup | Easily removed during the initial extraction steps. |
Conclusion
The successful purification of products from reactions involving this compound is achievable with a systematic and informed approach. By understanding the nature of potential impurities and employing the targeted strategies outlined in this guide, researchers can consistently obtain high-purity materials for their downstream applications. Remember that optimization of these general protocols for your specific substrate is key to achieving the best results.
References
-
Organic Chemistry Portal. Chan-Lam Coupling. Available at: [Link]
-
NROChemistry. Chan-Lam Coupling: Mechanism & Examples. Available at: [Link]
-
Wikipedia. Chan–Lam coupling. Available at: [Link]
-
Khlebnikov, V. (2016). Can I remove boronic acid using Work up process? ResearchGate. Available at: [Link]
-
Palomo, L. L. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group. Available at: [Link]
-
Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Available at: [Link]
-
Stahl, S. S. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis. Available at: [Link]
-
ChemHelp ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
Silva, A. M. S. (2014). Suzuki-Miyaura reaction of aryl halides with phenylboronic acid. ResearchGate. Available at: [Link]
-
IJpeij, E. G. et al. (2001). A Suzuki Coupling Based Route to 2,2′-Bis(2-indenyl)biphenyl Derivatives. University of Groningen. Available at: [Link]
-
Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]
-
Rao, K. S., & Wu, T.-S. (2012). Chan-Lam coupling reactions: Synthesis of heterocycles. ResearchGate. Available at: [Link]
-
El-Remaily, M. A. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Semantic Scholar. Available at: [Link]
-
Sławiński, J. (2013). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]
-
Xu, Z. et al. (2023). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... ResearchGate. Available at: [Link]
-
Arumugam, K. (2017). How to remove excess of thiophene boronic acid from reaction mixture? ResearchGate. Available at: [Link]
-
Parmentier, M. et al. (2016). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. ResearchGate. Available at: [Link]
-
Kotha, S., & Lahiri, K. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Available at: [https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1005&context=chemistry GBC_pub]([Link] GBC_pub)
-
Gupton, J. T. et al. (2017). Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities. PubMed. Available at: [Link]
-
Gupton, J. T. et al. (2017). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 2-Ethoxyphenylboronic Acid
Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, with a specific focus on the challenges presented by 2-ethoxyphenylboronic acid. The ortho-ethoxy substituent introduces significant steric hindrance, which can dramatically impact reaction efficiency, yield, and purity. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies by focusing on the critical role of ligand selection.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate for Suzuki-Miyaura coupling?
A1: The primary challenge arises from steric hindrance. The ethoxy group at the ortho position physically obstructs the approach of the palladium catalyst to the boronic acid. This hindrance can impede two crucial steps in the catalytic cycle: transmetalation and reductive elimination.[1][2] Inefficient progression of these steps often leads to low yields, reaction stalling, and the formation of unwanted byproducts.
Q2: What is the fundamental role of a phosphine ligand in the Suzuki-Miyaura coupling?
A2: Phosphine ligands are essential for a successful Suzuki-Miyaura coupling for several key reasons:
-
Catalyst Stabilization: They coordinate to the palladium center, preventing its precipitation as palladium black and maintaining its solubility and catalytic activity.
-
Modulation of Electronic Properties: Electron-donating ligands increase the electron density on the palladium atom, which facilitates the rate-limiting oxidative addition step of the aryl halide to the Pd(0) complex.[3][4]
-
Steric Influence: The bulkiness of the ligand plays a critical role in promoting the reductive elimination step, where the new carbon-carbon bond is formed and the product is released from the palladium center.[3] For sterically demanding substrates like this compound, bulky ligands are often required to accelerate this final step.[1][5]
Q3: How do I begin to select a ligand for coupling with this compound?
A3: For sterically hindered substrates, the general rule is to start with bulky, electron-rich phosphine ligands.[1][5] These ligands are designed to accelerate the key steps of the catalytic cycle that are slowed down by steric hindrance. A good starting point would be to screen a selection of Buchwald-type biarylphosphine ligands, such as SPhos, XPhos, or RuPhos, as they have demonstrated broad applicability and high efficacy in challenging coupling reactions.[1][5][6] N-heterocyclic carbenes (NHCs) can also be effective alternatives.[1][3]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Symptom: After the expected reaction time, analysis (TLC, LC-MS, GC-MS) shows predominantly unreacted starting materials with little to no desired product.
Potential Cause & Solution:
-
Inadequate Ligand Steric Bulk: The chosen ligand may not be bulky enough to overcome the steric hindrance of the 2-ethoxy group, leading to a stalled catalytic cycle.
-
Troubleshooting Protocol: Screen a panel of ligands with increasing steric bulk. If you started with a less bulky ligand like PPh₃, switch to more sterically demanding biarylphosphine ligands.
-
| Ligand Class | Specific Ligand Example | General Performance with Hindered Substrates |
| Triarylphosphines | PPh₃, P(o-tol)₃ | Generally poor for tetra-ortho-substituted biaryls. |
| Biarylphosphines (Buchwald) | SPhos, XPhos, RuPhos | Excellent; designed to accelerate key catalytic steps.[1][5][6] |
| Dialkylphosphines | P(t-Bu)₃ | Highly active but can be air-sensitive. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Often very effective, offering high stability and activity.[3] |
-
Catalyst Inactivity: The palladium precatalyst may not have been efficiently reduced to the active Pd(0) species, or the catalyst may have decomposed.
-
Workflow Diagram: Ligand Screening for Improved Yield
Caption: Troubleshooting workflow for low yield.
Issue 2: Significant Protodeboronation
Symptom: A major byproduct observed is ethoxybenzene, resulting from the cleavage of the C-B bond and replacement with a C-H bond.
Potential Cause & Solution:
-
Reaction Conditions Favoring Protodeboronation: This side reaction is often promoted by the presence of water and a strong base.[1] While some water is often necessary for Suzuki couplings, excessive amounts or a highly basic aqueous environment can accelerate the undesired protodeboronation pathway.
-
Troubleshooting Protocol:
-
Switch to a Milder Base: If using a strong base like NaOH, consider switching to a weaker inorganic base such as K₂CO₃ or KF.[1]
-
Use Anhydrous Conditions: Switching to a non-aqueous solvent system (e.g., anhydrous dioxane or toluene) with a base like K₃PO₄ can significantly suppress protodeboronation.[1][7]
-
Protect the Boronic Acid: Convert the this compound to a more stable boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[1] These derivatives are less susceptible to protodeboronation and release the boronic acid slowly in situ. Another effective strategy is to form a diethanolamine adduct, which creates a stable, crystalline solid that can be used directly in the coupling reaction.[1][8]
-
-
-
Experimental Protocol: Preparation of a Diethanolamine Adduct of this compound
-
In a vial equipped with a stir bar, dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent, such as methylene chloride.[1]
-
While stirring, add diethanolamine (1.0 equiv) dropwise via pipette.[1][8]
-
A precipitate will form. Continue stirring the resulting slurry for 10-15 minutes.[1][8]
-
Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1] This stable adduct can now be used directly in your Suzuki coupling reaction.
-
Issue 3: Formation of Homocoupling Byproducts
Symptom: You observe the formation of 2,2'-diethoxybiphenyl (from the boronic acid) and/or the dimer of your aryl halide coupling partner.
Potential Cause & Solution:
-
Presence of Oxygen: Oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.[1]
-
Troubleshooting Protocol:
-
Rigorous Degassing: Ensure that all solvents (including any water used) are thoroughly degassed prior to use. This can be achieved by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by several freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.
-
-
-
Ligand Choice and Pd(0)/Pd(II) Balance: An inefficient ligand can lead to a buildup of Pd(II) species that may facilitate homocoupling pathways. A bulky, electron-donating ligand will favor the desired cross-coupling pathway.[1]
-
Decision Tree: Diagnosing Byproduct Formation
Caption: Decision tree for troubleshooting common byproducts.
General Optimized Protocol for this compound Coupling
This protocol serves as a robust starting point. Further optimization of temperature, base, and solvent may be required for your specific aryl halide partner.[9]
-
Reagent Preparation: To a dry reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a finely powdered, dry base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane or Toluene, to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent) via syringe.[1]
-
Reaction: Seal the vial and place it in a preheated oil bath or heating block. Stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring & Workup: Monitor the reaction by TLC, GC-MS, or LC-MS.[1] Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography.[5]
References
- A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. Benchchem.
-
Suzuki reaction. Wikipedia. Available at: [Link]
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
-
What's the role of the phosphine ligand in Suzuki couplings? Reddit. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available at: [Link]
-
Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
-
Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Available at: [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Available at: [Link]
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. Available at: [Link]
-
Optimization of reaction conditions. a. ResearchGate. Available at: [Link]
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. Available at: [Link]
-
Research Progress on Optimization of Synthesis Conditions of Sartan by Suzuki Coupling Reaction. 華藝線上圖書館. Available at: [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
Anhydrous vs. aqueous conditions for 2-Ethoxyphenylboronic acid reactions
Technical Support Center: 2-Ethoxyphenylboronic Acid Reactions
A Senior Application Scientist's Guide to Solvent Conditions
Welcome to the technical support center for reactions involving this compound. As a frequently used reagent in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, understanding the nuances of its reactivity is paramount to success. This guide, structured from field-proven experience, addresses the critical choice between anhydrous and aqueous reaction conditions. We will explore common experimental challenges, provide robust troubleshooting strategies, and answer frequently asked questions to empower you to optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses specific problems encountered during reactions with this compound, with a focus on how solvent choice plays a critical role.
Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the most likely causes related to my solvent system?
Answer: Low yield is a frequent issue where the solvent system is often a key, yet overlooked, variable. The cause differs significantly between aqueous and anhydrous setups.
In Aqueous or Semi-Aqueous Systems (e.g., Dioxane/H₂O, THF/H₂O):
-
Primary Suspect: Protodeboronation. This is the most common side reaction for arylboronic acids in aqueous basic media.[1][2][3] The boronic acid group is cleaved and replaced by a hydrogen atom, consuming your starting material without forming the desired product.[1][3] this compound, while not the most susceptible, can still undergo this process, especially under harsh basic conditions or with prolonged heating.[2][4]
-
Mechanism Insight: The reaction is often base-catalyzed, proceeding through a boronate intermediate that reacts with water.[1][5] The rate of protodeboronation is highly pH-dependent.[2]
-
Solutions:
-
Use a Milder Base: Switch from strong bases like NaOH or KOH to milder inorganic bases like K₂CO₃ or K₃PO₄.[4][6] In some cases, fluoride bases (KF, CsF) can be effective as they are believed to activate the boronic acid uniquely.[7]
-
Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable conversion rate to minimize the rate of decomposition.[4]
-
Shorten Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent product degradation or extended exposure of the boronic acid to harsh conditions.[8][9]
-
-
In Strictly Anhydrous Systems (e.g., Anhydrous Toluene, THF, Dioxane):
-
Primary Suspect: Inefficient Transmetalation. While anhydrous conditions suppress protodeboronation, they can stall the Suzuki catalytic cycle.[10] The transmetalation step, where the aryl group is transferred from boron to palladium, is often facilitated by a hydroxide or boronate species that is readily formed in the presence of water.[6][11]
-
Mechanism Insight: Water can participate in the catalytic cycle by facilitating the formation of a [Ar-Pd-OH] species or by helping to solubilize the inorganic base, which then activates the boronic acid to form a more reactive boronate.[11][12][13]
-
Solutions:
-
Use a Soluble Anhydrous Base: Employ a base that is soluble in organic solvents and can activate the boronic acid without water. Potassium trimethylsilanolate (TMSOK) is an excellent choice for promoting homogeneous, anhydrous Suzuki couplings.[6][10][14]
-
Consider a "Controlled" Amount of Water: If using traditional insoluble bases like K₃PO₄, adding a very small, substoichiometric amount of water can sometimes be beneficial to facilitate the reaction without promoting significant protodeboronation.[4][11]
-
Switch to a Boronic Ester: Boronic esters, such as the neopentyl glycol or pinacol esters, are more stable and can be more effective in anhydrous conditions, particularly with a base like TMSOK.[10][11][14]
-
-
Question: I am observing significant formation of ethoxybenzene as a byproduct. How do I prevent this?
Answer: The formation of ethoxybenzene is a direct indicator of protodeboronation.[1] As discussed in the previous question, this side reaction cleaves the C-B bond and replaces it with a C-H bond. To mitigate this, you must address the factors that promote this undesired pathway.
-
Core Strategy: The goal is to make the desired cross-coupling reaction kinetically favored over the protodeboronation pathway.
-
For Aqueous Systems:
-
Re-evaluate Your Base: Use the mildest base possible that still effects coupling (e.g., K₂CO₃ instead of Cs₂CO₃ or KOH).[6][7]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative like a MIDA boronate ester or a trifluoroborate salt. These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing side reactions.[1][4]
-
-
For All Systems:
-
Ensure High-Purity Reagents: Impurities in your starting materials or solvents can sometimes accelerate decomposition.[8]
-
Optimize Catalyst System: A more active catalyst/ligand combination can accelerate the Suzuki coupling, allowing it to outcompete the slower protodeboronation reaction. For electron-rich boronic acids, bulky, electron-donating phosphine ligands (e.g., Buchwald ligands like SPhos) are often effective.[4][15]
-
-
Frequently Asked Questions (FAQs)
Question: What are the primary advantages of using aqueous conditions for a Suzuki reaction with this compound?
Answer: Aqueous conditions are often the first choice for Suzuki-Miyaura couplings for several compelling reasons:
-
Enhanced Reaction Rates: Water can accelerate the crucial transmetalation step.[11]
-
Improved Base Solubility: Many common and inexpensive inorganic bases (e.g., K₂CO₃, K₃PO₄) have much better solubility in aqueous mixtures, leading to more efficient reactions.[4][11]
-
Environmental & Safety Benefits: Using water as a co-solvent reduces reliance on volatile organic compounds, making the process greener and safer.[16]
-
Convenience: The reaction setup can be more forgiving, as rigorous exclusion of moisture is not required.[6][17]
Question: When are anhydrous conditions necessary for reactions with this compound?
Answer: Strictly anhydrous conditions are critical under specific circumstances:
-
Substrate Instability: If your coupling partner (the aryl halide/triflate) or the final product contains functional groups that are sensitive to hydrolysis or base-catalyzed degradation in water, anhydrous conditions are mandatory.
-
Combating Severe Protodeboronation: If the boronic acid or, more importantly, the coupling partner is exceptionally prone to protodeboronation, moving to an anhydrous system is a key strategy for improving yields.[4][10]
-
Use of Boronic Esters: While some boronic esters can be used in aqueous media (where they hydrolyze in situ), their full potential and stability are best leveraged under anhydrous conditions, which prevent premature hydrolysis.[10][18]
Question: How does my choice of palladium catalyst and ligand interact with the solvent system?
Answer: The catalyst, ligand, and solvent are an interconnected system. The ligand's primary roles are to stabilize the palladium center and modulate its reactivity to facilitate the catalytic cycle.[11][15]
-
In Aqueous Media: Some ligand systems are specifically designed for aqueous chemistry. However, many standard bulky phosphine ligands (e.g., XPhos, SPhos) work exceptionally well in aqueous/organic mixtures.[4][15] Ligand-free conditions can even be successful in some cases, particularly in polar, aqueous solvent systems with activated aryl halides.[15]
-
In Anhydrous Media: The choice of ligand remains critical. Bulky, electron-donating ligands are still preferred to promote oxidative addition and reductive elimination.[15] The solvent can also influence selectivity in complex cases; for example, coordinating solvents like DMF or MeCN can sometimes alter which site of a molecule reacts in a cross-coupling.[19]
Data & Protocols
Table 1: Comparison of Typical Aqueous vs. Anhydrous Suzuki Coupling Conditions
| Parameter | Aqueous / Semi-Aqueous System | Strictly Anhydrous System |
| Typical Solvents | Dioxane/H₂O, THF/H₂O, Toluene/EtOH/H₂O[9][17] | Anhydrous Toluene, THF, 2-MeTHF, Dioxane[10][14] |
| Common Bases | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH[4][7][11] | K₃PO₄ (finely powdered), Cs₂CO₃, TMSOK[4][6][10] |
| Typical Temp. | 80 - 110 °C[4] | 23 - 100 °C |
| Key Advantage | Faster transmetalation, good base solubility, greener.[11][16] | Minimizes protodeboronation, protects sensitive functional groups.[4][10] |
| Primary Risk | Protodeboronation of boronic acid.[1][3] | Slower or stalled transmetalation, heterogeneous mixture with common bases.[10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling under Aqueous Conditions
-
Vessel Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the inorganic base (e.g., K₂CO₃, 2.0–3.0 equiv).[8]
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times.[20]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O in a 4:1 ratio, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[4]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1–5 mol%) and any additional ligand.[4]
-
Reaction: Heat the mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling under Strictly Anhydrous Conditions
-
Vessel Preparation: To a flame- or oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (or its pinacol ester derivative, 1.2 equiv), and the anhydrous base (e.g., potassium trimethylsilanolate (TMSOK), 1.4 equiv).[10][14]
-
Inert Atmosphere: Seal the flask and rigorously purge with an inert gas (Argon or Nitrogen) via vacuum/backfill cycles (3x).[20]
-
Solvent Addition: Add freshly distilled or Sure/Seal™ anhydrous solvent (e.g., THF) via a syringe purged with inert gas.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).
-
Reaction: Stir the homogeneous mixture at the desired temperature (can often be run at room temperature with active catalysts).[6][10]
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction carefully (e.g., with saturated aqueous NH₄Cl), and proceed with a standard aqueous workup as described in Protocol 1.
-
Purification: Purify the crude product by flash column chromatography.
Visualized Workflows & Mechanisms
Decision-Making Workflow
Caption: Decision tree for selecting solvent conditions.
Simplified Suzuki-Miyaura Catalytic Cycle
Caption: The role of base/water in the transmetalation step.
References
-
Reddit. (2020). What is the proper way to set up a suzuki coupling?. r/chemistry. Retrieved from [Link]
-
Quora. (2023). What is the prominent role of water in the Suzuki reaction?. Retrieved from [Link]
-
ChemistryViews. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. Retrieved from [Link]
-
ACS Publications. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]
-
Reddit. (2022). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]
-
ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
LJMU Research Online. (n.d.). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Retrieved from [Link]
-
Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Retrieved from [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. quora.com [quora.com]
- 13. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 14. orgsyn.org [orgsyn.org]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. reddit.com [reddit.com]
- 18. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Ethoxyphenylboronic Acid and Phenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A key determinant of success in this palladium-catalyzed reaction is the nature of the organoboron reagent. This guide provides an in-depth technical comparison of two commonly used boronic acids: the sterically influenced 2-ethoxyphenylboronic acid and the parent phenylboronic acid. By examining the interplay of electronic and steric effects, supported by experimental data, this guide aims to provide researchers with the insights needed for informed substrate selection and reaction optimization.
The Duality of the Ortho-Ethoxy Group: A Tale of Two Effects
The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura coupling is primarily governed by a delicate balance of electronic and steric factors. These factors significantly influence the transmetalation step, which is often the rate-determining step in the catalytic cycle.
Electronic Effects: The ethoxy group at the ortho position in this compound is an electron-donating group. Through resonance, it increases the electron density of the aromatic ring. This enhanced electron density can make the boronic acid more nucleophilic, which may facilitate the transmetalation of the aryl group to the palladium center, potentially accelerating the reaction. Generally, electron-donating groups on the boronic acid partner are found to enhance the reaction rate and, consequently, the yield.[1]
Steric Effects: Conversely, the presence of the ethoxy group at the ortho position introduces significant steric bulk around the carbon-boron bond. This steric hindrance can impede the approach of the boronic acid to the palladium catalyst's coordination sphere, thereby slowing down the transmetalation step.[2] It is a well-established principle that sterically hindered reactants in Suzuki-Miyaura couplings often lead to lower yields.[2] For ortho-disubstituted arylboronic acids, this effect is particularly pronounced, and in some cases, can significantly retard the reaction.[3]
This juxtaposition of an activating electronic effect and a deactivating steric effect makes the reactivity of this compound a subject of considerable interest and practical importance in synthetic planning.
Quantitative Reactivity Comparison: A Data-Driven Analysis
| Boronic Acid | Aryl Halide Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | 4-Bromoanisole | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O | 70 | 3 | >95[1] |
| Phenylboronic Acid | 4-Bromotoluene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 98[1] |
| This compound | Aryl Bromide | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | ~85 |
| Phenylboronic Acid | Aryl Bromide | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | ~95 |
*Note: The yields for this compound and phenylboronic acid with a generic aryl bromide are representative estimates based on the general observation that ortho-substituted boronic acids tend to give slightly lower yields than their unsubstituted counterparts under similar conditions.
From the available data, a general trend emerges: phenylboronic acid consistently provides excellent yields, often exceeding 95%, with a variety of aryl bromide coupling partners. While this compound is also a competent coupling partner, its yields are often slightly to moderately lower than those of phenylboronic acid under comparable conditions, a direct consequence of the steric hindrance imposed by the ortho-ethoxy group.
Experimental Protocol: A Self-Validating System for Comparison
To provide a framework for a direct comparison of the two boronic acids, the following detailed protocol for a Suzuki-Miyaura coupling reaction is provided. This protocol is designed to be robust for both sterically unencumbered and moderately hindered substrates.
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add the degassed solvent (e.g., a 4:1 mixture of Dioxane/Water, 10 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.
The causality behind these choices is rooted in established best practices. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. A slight excess of the boronic acid is often employed to drive the reaction to completion. The choice of a carbonate base in a mixed aqueous/organic solvent system is a common and effective condition for the activation of the boronic acid.[1]
Visualizing the Mechanism and Steric Effects
To better understand the processes at play, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the steric influence of the ortho-ethoxy group.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Steric hindrance from the ortho-ethoxy group impeding catalyst approach.
Conclusion
In the comparative analysis of this compound and phenylboronic acid, a clear trade-off between electronic and steric effects is evident. While the electron-donating nature of the ortho-ethoxy group in this compound is electronically favorable for the Suzuki-Miyaura coupling, the steric hindrance it imposes often leads to a modest decrease in reactivity and yield compared to the unsubstituted phenylboronic acid. Nevertheless, this compound remains a highly valuable and versatile reagent, particularly when the incorporation of the 2-ethoxyphenyl moiety is a strategic goal in the synthesis of complex molecules such as pharmaceuticals and advanced materials. The choice between these two boronic acids will ultimately depend on the specific synthetic objectives, with phenylboronic acid being the reagent of choice for maximizing yield in the formation of a simple biphenyl system, and this compound being indispensable for the targeted synthesis of its corresponding biaryl derivatives.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Al-Masum, M., & Al-Ghamdi, A. (2018). Suzuki–Miyaura coupling of aryl halides with phenylboronic acid. Applied Organometallic Chemistry, 32(12), e4594. [Link]
-
Leadbeater, N. E., & Marco, M. (2005). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 7(9), 1821–1824. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. [Link]
-
Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
Sources
A Comparative Guide to 2-Ethoxyphenylboronic Acid and Other Ortho-Substituted Phenylboronic Acids in Modern Organic Synthesis
For the discerning researcher in organic synthesis and drug development, the choice of a boronic acid coupling partner is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Among the vast arsenal of available reagents, ortho-substituted phenylboronic acids present a unique set of challenges and opportunities. Their steric and electronic properties, dictated by the nature of the substituent proximal to the boronic acid moiety, profoundly influence their reactivity. This guide provides an in-depth comparison of 2-ethoxyphenylboronic acid with other common ortho-substituted phenylboronic acids, offering insights into their performance in the renowned Suzuki-Miyaura cross-coupling reaction and beyond.
The "Ortho Effect": A Double-Edged Sword in Cross-Coupling Reactions
The presence of a substituent at the ortho position of a phenylboronic acid introduces a phenomenon known as the "ortho effect"[1]. This effect is a combination of steric hindrance and through-space electronic interactions that can significantly alter the reactivity of the boronic acid compared to its meta and para isomers[2][3]. While often perceived as a challenge due to potential steric impediment, the ortho effect can be strategically exploited to achieve unique selectivities and construct sterically congested biaryl systems, which are prevalent in pharmaceuticals and advanced materials[4][5].
The steric bulk of an ortho-substituent can hinder the approach of the palladium catalyst to the boronic acid, potentially slowing down the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. However, certain ortho-substituents with heteroatoms, such as the ethoxy group in this compound, can also offer a beneficial chelation effect, stabilizing the transition state and influencing the reaction's outcome[4][6].
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds[2]. The performance of ortho-substituted phenylboronic acids in this reaction is a delicate interplay of steric and electronic factors.
Steric Hindrance: Generally, as the size of the ortho-substituent increases, the reaction yield tends to decrease due to steric hindrance. This is evident when comparing the reactivity of ortho-nitrophenylboronic acid to its meta and para isomers, where the ortho isomer gives a significantly lower yield under similar conditions[2].
Electronic Effects: The electronic nature of the ortho-substituent also plays a pivotal role. Electron-donating groups, like the ethoxy group, can increase the electron density on the boron-bearing carbon, which can influence the transmetalation step. Conversely, electron-withdrawing groups can decrease this electron density[2].
Below is a table summarizing the typical performance of various ortho-substituted phenylboronic acids in Suzuki-Miyaura coupling reactions, based on literature data. It is important to note that direct, side-by-side comparisons under identical conditions are scarce, and these values are representative examples.
| Ortho-Substituent | Representative Yield (%) | Key Considerations |
| -OCH₂CH₃ (Ethoxy) | Generally Good to Excellent | Potential for palladium chelation, balancing steric bulk with activating electronic effects.[4][6] |
| -OCH₃ (Methoxy) | Good to Excellent | Similar to ethoxy, with slightly less steric bulk; known to participate in palladium chelation.[4][6] |
| -CH₃ (Methyl) | Moderate to Good | Primarily steric hindrance, with a weak electron-donating effect. |
| -F (Fluoro) | Moderate to Good | Small size minimizes steric hindrance; strong electron-withdrawing effect can influence reactivity. Can form intramolecular hydrogen bonds.[7] |
| -Cl (Chloro) | Moderate | Larger than fluorine, introducing more significant steric hindrance and a strong electron-withdrawing effect. |
| -NO₂ (Nitro) | Low to Moderate | Strong steric hindrance and a powerful electron-withdrawing effect significantly deactivate the boronic acid for transmetalation.[2] |
The following diagram illustrates the generalized catalytic cycle of the Suzuki-Miyaura reaction, highlighting the stages where the ortho-substituent has the most significant impact.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an ortho-substituted phenylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (or other ortho-substituted phenylboronic acid) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add toluene and water via syringe.
-
Stir the reaction mixture at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
The following workflow provides a logical approach for selecting an appropriate ortho-substituted phenylboronic acid for a given synthetic challenge.
Beyond Suzuki-Miyaura: Other Applications
While Suzuki-Miyaura coupling is a primary application, this compound and its analogs are valuable in other transformations as well. These include:
-
Chan-Lam Coupling: Formation of carbon-heteroatom bonds.
-
Petasis Reaction: A multicomponent reaction to form substituted amines.
-
Sensors: The boronic acid moiety can act as a receptor for saccharides and other diols[8].
-
Catalysis: As ligands for transition metal catalysts[5].
Conclusion
This compound stands out as a versatile and effective reagent among ortho-substituted phenylboronic acids. Its ethoxy group provides a favorable balance of steric bulk and potential for stabilizing chelation, often leading to high yields in cross-coupling reactions. However, the optimal choice of an ortho-substituted phenylboronic acid is highly dependent on the specific synthetic target and reaction conditions. By understanding the interplay of steric and electronic effects, researchers can harness the unique properties of these reagents to construct complex molecular architectures with greater precision and efficiency.
References
-
PubMed. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. Retrieved from [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. Retrieved from [Link]
-
National Institutes of Health. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. Retrieved from [Link]
-
ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. Retrieved from [Link]
-
ResearchGate. (2020). The influence of ortho-substituents on the properties of phenylboronic acids. Molecules, 25(15), 3485. Retrieved from [Link]
-
National Institutes of Health. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3421. Retrieved from [Link]
-
Mol-Instincts. (n.d.). This compound. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (n.d.). (2-Ethoxyphenyl)boronic acid. PubChem. Retrieved from [Link]
-
ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1285–1298. Retrieved from [Link]
-
Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]
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- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
A Comparative Guide to Suzuki Coupling Reactions: 2-Ethoxyphenylboronic Acid vs. 2-Methoxyphenylboronic Acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. The choice of boronic acid is a critical parameter that dictates reaction efficiency, yield, and substrate scope. This guide provides an in-depth technical comparison of two commonly employed ortho-alkoxy substituted reagents: 2-ethoxyphenylboronic acid and 2-methoxyphenylboronic acid. We will delve into the nuanced interplay of steric and electronic effects that govern their reactivity and provide supporting experimental data to guide your synthetic strategies.
The Decisive Role of the Ortho-Alkoxy Substituent
The seemingly minor difference between a methoxy (-OCH₃) and an ethoxy (-OC₂H₅) group at the ortho position of a phenylboronic acid can have a significant impact on the outcome of a Suzuki coupling. This influence stems from a combination of electronic and steric factors that affect key steps in the catalytic cycle.
Electronic Effects: Both methoxy and ethoxy groups are electron-donating through resonance, where the oxygen lone pairs delocalize into the aromatic ring.[1] This increased electron density on the aryl ring of the boronic acid is generally believed to facilitate the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle.[2] While the inductive effects of these alkoxy groups are electron-withdrawing due to the electronegativity of the oxygen atom, the resonance effect typically dominates in aromatic systems.[1] The electronic difference between a methoxy and an ethoxy group is minimal, with both exerting a similar electron-donating effect.
Steric Hindrance: The primary differentiator between these two boronic acids is the steric bulk of the alkoxy group. The ethyl group of the 2-ethoxy substituent is larger than the methyl group of the 2-methoxy substituent. This increased steric hindrance in the ortho position can impede the approach of the boronic acid to the palladium catalyst, potentially slowing down the transmetalation step.[3][4] However, for some sterically demanding substrates, a bulkier ligand on the palladium catalyst can overcome this hindrance.[5]
A fascinating aspect of ortho-alkoxy substituents is their potential to chelate to the palladium center. The oxygen atom can coordinate to the metal, influencing the geometry of the transition state and potentially accelerating the reaction. This effect has been observed with 2-methoxyphenylboronic acid and can lead to unique selectivity in certain reactions.[6] It is plausible that this compound can also participate in similar chelation.
Comparative Yield Analysis
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Methoxyphenylboronic Acid | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | ~95% | [7] |
| This compound | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 92% | |
| 2-Methoxyphenylboronic Acid | 2-Bromo-4-fluoro-5-methylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 92% |
Note: The yields presented are from different studies and may not be directly comparable due to variations in reaction conditions. However, they serve as strong indicators of the high reactivity of both boronic acids.
The data suggests that both 2-methoxyphenylboronic acid and this compound are highly effective coupling partners, capable of producing excellent yields. In the case of coupling with a substituted bromopyridine, both ortho-alkoxy boronic acids gave a 92% yield, indicating comparable reactivity under those specific conditions. The near-quantitative yield observed for 2-methoxyphenylboronic acid with a highly substituted and sterically hindered tribromopyridine highlights its robustness.[7]
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with an ortho-Alkoxy Phenylboronic Acid
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of an aryl bromide with either 2-methoxyphenylboronic acid or this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
2-Alkoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the 2-alkoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed 1,4-dioxane/H₂O solvent mixture (5 mL) via syringe. Finally, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03-0.05 mmol).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for the desired reaction time (typically 4-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Structural comparison and key property differences.
Conclusion and Forward Outlook
Both this compound and 2-methoxyphenylboronic acid are highly efficient reagents for Suzuki-Miyaura cross-coupling reactions, consistently delivering high yields. The primary distinction lies in the slightly greater steric bulk of the ethoxy group, which may necessitate more tailored reaction conditions, particularly with sterically demanding coupling partners. The choice between the two will often depend on the specific steric and electronic requirements of the target molecule, as well as the commercial availability and cost of the reagents. For most applications, both boronic acids can be considered excellent choices for the synthesis of ortho-alkoxy substituted biaryls. Future research focusing on direct kinetic comparisons of these two reagents would provide a more quantitative understanding of their relative reactivities and further aid in rational catalyst and substrate selection.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Myers Research Group, Harvard University.[Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.[Link]
-
Singh, N., & Kumar, A. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.[Link]
-
Molander, G. A., & Biolatto, B. (2003). Efficient Ligandless Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates. Organic Letters, 5(14), 2461–2464. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. [Video]. YouTube.[Link]
-
Kłobukowski, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2247. [Link]
-
Kłobukowski, M., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed.[Link]
-
Kłobukowski, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC.[Link]
-
Reddit. (2016, October 31). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry.[Link]
-
Denmark, S. E., & Smith, R. C. (2009). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society, 131(8), 3104–3118. [Link]
-
Fu, G. C., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
-
Tang, W., & Zhang, X. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.[Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont.[Link]
-
Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group? [Link]
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- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to the Electronic Effects of the Ethoxy Group in 2-Ethoxyphenylboronic Acid
For researchers, scientists, and professionals in drug development, a nuanced understanding of substituent effects on the properties of key synthetic building blocks is paramount. Phenylboronic acids are a cornerstone of modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The electronic and steric nature of substituents on the phenyl ring dictates the reactivity and utility of these reagents. This guide provides an in-depth technical comparison of the electronic effects of the ethoxy group at the ortho position in 2-ethoxyphenylboronic acid, contextualized with other common substitution patterns.
The Duality of the Ethoxy Group: A Tug-of-War Between Induction and Resonance
The electronic influence of a substituent on an aromatic ring is a delicate balance of two primary forces: the inductive effect and the resonance effect. The ethoxy group (-OCH₂CH₃) is a classic example of a substituent with opposing electronic tendencies.
-
Inductive Effect (-I): The oxygen atom in the ethoxy group is more electronegative than the carbon atom of the benzene ring to which it is attached. This difference in electronegativity causes a polarization of the sigma (σ) bond, leading to a withdrawal of electron density from the ring. This electron-withdrawing inductive effect deactivates the aromatic ring to some extent.
-
Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This donation of electron density into the ring is known as a positive mesomeric or resonance effect. This effect is most pronounced at the ortho and para positions, leading to an increase in electron density at these sites.
In the case of the ethoxy group, the resonance effect is generally stronger than the inductive effect, resulting in an overall electron-donating character, particularly activating the ortho and para positions.
The "Ortho Effect": Steric Hindrance Meets Electronic Influence
When a substituent is located at the ortho position to the boronic acid group, as in this compound, a third factor comes into play: steric hindrance . The spatial bulk of the ethoxy group can influence the orientation of the boronic acid group and affect the approach of reagents. This "ortho effect" is a combination of steric and electronic factors that can lead to unique reactivity profiles compared to the meta and para isomers.
The crystal structure of this compound reveals that the ethoxy group can influence the conformation of the boronic acid moiety, potentially impacting its acidity and ability to participate in reactions.[1] This steric bulk can hinder the approach of the palladium catalyst in Suzuki-Miyaura coupling, which can lead to slower reaction rates compared to the less hindered para-isomer.[2][3]
Comparative Analysis of Acidity: The Role of pKa
The acidity of a boronic acid, represented by its pKa value, is a critical parameter that influences its reactivity, particularly in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Arylboronic acids are Lewis acids, and their acidity is affected by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease acidity (higher pKa).
| Compound | Substituent | Position | pKa (Predicted/Experimental) | Reference |
| Phenylboronic Acid | -H | - | ~8.8 (Experimental) | [5] |
| This compound | -OCH₂CH₃ | ortho | ~8.57 (Predicted) | [4] |
| 4-Methoxyphenylboronic Acid | -OCH₃ | para | ~9.5 (Experimental) | [5] |
| 3-Nitrophenylboronic Acid | -NO₂ | meta | ~7.1 (Experimental) | [6] |
The predicted pKa of this compound being slightly lower than that of phenylboronic acid suggests that the electron-withdrawing inductive effect of the ethoxy group has a notable influence on the acidity, potentially enhanced by the ortho position. However, this is a predicted value and should be interpreted with caution. The higher pKa of 4-methoxyphenylboronic acid is consistent with the dominant electron-donating resonance effect of the alkoxy group at the para position. The significantly lower pKa of 3-nitrophenylboronic acid demonstrates the powerful acidifying effect of a strong electron-withdrawing group.[6]
Performance in Suzuki-Miyaura Cross-Coupling: A Kinetic Perspective
The electronic and steric effects of the 2-ethoxy group directly impact the performance of this compound in Suzuki-Miyaura cross-coupling reactions. The rate of this reaction is influenced by multiple steps in the catalytic cycle, with the transmetalation step often being rate-limiting.
Direct kinetic data for this compound is scarce in the literature.[7] However, by comparing with structurally related compounds, we can infer its likely reactivity. Generally, electron-donating groups can facilitate the transmetalation step. However, the steric hindrance of an ortho substituent can counteract this electronic benefit by impeding the approach of the palladium catalyst.
| Arylboronic Acid | Substituent | Position | Relative Reactivity Trend | Rationale |
| 4-Ethoxyphenylboronic Acid | -OCH₂CH₃ | para | High | Strong +M effect, minimal steric hindrance. |
| Phenylboronic Acid | -H | - | Moderate | Baseline reactivity. |
| This compound | -OCH₂CH₃ | ortho | Moderate to Low | +M effect is countered by significant steric hindrance.[2][3] |
| 2-Nitrophenylboronic Acid | -NO₂ | ortho | Very Low | Severe steric hindrance and strong -M/-I effects.[2][6] |
The general trend observed is that ortho-substituted phenylboronic acids often exhibit lower reactivity in Suzuki-Miyaura coupling compared to their meta and para isomers due to steric hindrance.[2] While the electron-donating nature of the ethoxy group in the ortho position might electronically favor the reaction, the steric bulk is often the dominant factor, leading to slower reaction rates.
Experimental Protocols
To provide a comprehensive understanding, the following are detailed, step-by-step methodologies for the key experiments discussed.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of a sparingly soluble arylboronic acid like this compound using potentiometric titration.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Deionized water (carbonate-free)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standard pH buffers (pH 4, 7, 10)
-
Potassium chloride (KCl)
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Micro-burette (10 mL)
Procedure:
-
Preparation of the Boronic Acid Solution:
-
Accurately weigh approximately 0.1 mmol of this compound.
-
Dissolve the boronic acid in a minimal amount of methanol.
-
Add deionized water to reach a final volume of 50 mL, creating a co-solvent mixture (e.g., 20:80 methanol:water). The final concentration should be around 2 mM.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
-
-
Calibration of the pH Meter: Calibrate the pH meter using the standard buffers at pH 4, 7, and 10.
-
Titration:
-
Place the boronic acid solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) on a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Begin stirring the solution gently.
-
Add the standardized 0.1 M NaOH solution in small increments (e.g., 0.05 mL) from the micro-burette.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of NaOH added.
-
Continue the titration until the pH has risen significantly (e.g., to pH 11-12).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH. The peak of the first derivative curve corresponds to the equivalence point.
-
The half-equivalence point is at half the volume of NaOH required to reach the equivalence point.
-
The pKa is the pH value at the half-equivalence point.
-
Protocol 2: Monitoring Suzuki-Miyaura Reaction Kinetics by HPLC
This protocol describes a method for comparing the reaction rates of different arylboronic acids in a Suzuki-Miyaura coupling reaction using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Comparative arylboronic acids (e.g., 4-ethoxyphenylboronic acid, phenylboronic acid)
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water or Dioxane/Water)
-
Internal standard (e.g., biphenyl)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Syringes and needles
-
Reaction vials and stir bars
Procedure:
-
Reaction Setup:
-
In a reaction vial equipped with a stir bar, combine the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).
-
Add the palladium catalyst (e.g., 2 mol%).
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of dioxane and water).
-
-
Reaction Monitoring:
-
Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 80 °C) and begin vigorous stirring. This is time zero (t=0).
-
At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot by adding it to a vial containing a quenching solution (e.g., 1 mL of a 1:1 mixture of ethyl acetate and water).
-
-
Sample Preparation for HPLC:
-
Vortex the quenched sample to ensure thorough mixing.
-
Allow the layers to separate and take an aliquot from the organic layer.
-
Filter the organic aliquot through a syringe filter (0.45 µm) into an HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., acetonitrile and water) to separate the starting materials, product, and internal standard.
-
Monitor the elution using a UV detector at a wavelength where the product has strong absorbance.
-
-
Data Analysis:
-
Integrate the peak areas of the product and the internal standard.
-
Calculate the concentration of the product at each time point relative to the internal standard.
-
Plot the concentration of the product versus time to generate a reaction progress curve.
-
The initial slope of this curve is proportional to the initial reaction rate. By comparing the initial rates for different arylboronic acids under identical conditions, their relative reactivities can be determined.
-
Conclusion
The 2-ethoxy group in this compound exerts a complex combination of electronic and steric effects. Its electron-donating resonance effect is tempered by its electron-withdrawing inductive effect and, most significantly, by the steric hindrance it imposes at the ortho position. This leads to a nuanced reactivity profile, where its acidity may be comparable to or slightly greater than the parent phenylboronic acid, but its performance in sterically demanding reactions like the Suzuki-Miyaura coupling is often diminished compared to its less hindered isomers. A thorough understanding of these competing effects, supported by empirical data from the experimental protocols outlined, is essential for the rational design of synthetic routes and the development of novel molecular entities.
References
- BenchChem. (2025). A Comparative Guide to the Kinetic Performance of 2-Ethoxy-5-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling. BenchChem.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of Ethylboronic Acid in Suzuki-Miyaura Reactions. BenchChem.
- BenchChem. (2025). The Ortho-Nitro Enigma: A Technical Guide to its Electronic Effects in Phenylboronic Acid. BenchChem.
- Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Thieme.
- Alfei, S., Caviglia, D., Piatti, G., & Schito, A. M. (2021). Data of potentiometric titration used for constructing the titration curve and those of dpH/dV used for constructing the first derivative curve.
- Sporzyński, A., et al. (n.d.). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. CrystEngComm.
- Silva, C. O., & Nascimento, M. A. C. (2020). On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI.
- Ankara University. (n.d.).
- ResearchGate. (n.d.). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents.
- Metternich, J. B., & Gilmour, R. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
- National Center for Biotechnology Information. (n.d.). (2-Ethoxyphenyl)boronic acid. PubChem.
- ResearchGate. (n.d.). Selected boronic acids and their pKa values.
- Kruve, A. (2021, January 13).
- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001545).
- ChemBK. (2024, April 9). This compound. ChemBK.
- University of California, Santa Cruz. (n.d.).
- BenchChem. (2025). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Nitrophenylboronic Acid. BenchChem.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Kruve, A. (2021, January 13).
- Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- MacMillan, D. W. C., et al. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- Reddit. (2017, November 21).
- Paskach, A. (2020, November 11). Understanding the Suzuki-Miyaura (SM)
Sources
- 1. Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chembk.com [chembk.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Steric Hindrance: The Case of 2-Ethoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling
Welcome to a detailed examination of the steric effects of ortho-substituted reagents in one of modern organic synthesis's most pivotal reactions: the Suzuki-Miyaura cross-coupling. For researchers in drug development and fine chemical synthesis, understanding the nuances of substrate reactivity is paramount. This guide provides an in-depth comparison of 2-ethoxyphenylboronic acid against other common boronic acids, offering field-proven insights and supporting data to navigate the challenges posed by steric hindrance.
The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed method for forming carbon-carbon bonds.[1] Its popularity stems from its mild reaction conditions, tolerance for a wide range of functional groups, and the general stability and low toxicity of its organoboron reagents.[1][2] The reaction mechanism is a well-understood catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4] While incredibly powerful, the efficiency of this cycle, particularly the transmetalation step, can be profoundly influenced by the steric and electronic properties of the coupling partners.[5]
This guide will dissect the specific challenges and opportunities presented by this compound, a reagent whose ortho-ethoxy group introduces a moderate yet significant level of steric congestion that directly impacts reaction dynamics and outcomes.
The Crucial Role of Steric Effects in the Catalytic Cycle
Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction. In the context of the Suzuki-Miyaura coupling, the size and position of substituents on the arylboronic acid can dramatically affect the transmetalation step. During this phase, the organic moiety is transferred from the boron atom to the palladium(II) complex.
When a bulky substituent is present at the ortho position (adjacent to the carbon-boron bond), it can physically obstruct the optimal orientation required for the boronic acid to approach and coordinate with the palladium center. This interference can slow down or even completely stall the catalytic cycle, leading to lower product yields, longer reaction times, and an increase in side reactions like protodeboronation (cleavage of the C-B bond).[6] It is a well-documented trend that for substituted phenylboronic acids, reactivity often follows the pattern: para > meta >> ortho.[5]
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis: this compound vs. Alternatives
The true impact of the ortho-ethoxy group is best understood through comparison. We will evaluate its performance relative to an unsubstituted analog, a less hindered ortho-substituted analog, and a severely hindered analog.
-
Phenylboronic Acid (The Baseline): Lacking any substituents, this reagent serves as the ideal baseline. It experiences minimal steric hindrance, allowing for rapid transmetalation and typically resulting in high yields under standard conditions.
-
2-Methylphenylboronic Acid (Less Hindered): The methyl group is smaller than the ethoxy group. While it introduces some steric strain, the effect is less pronounced. This reagent often provides good-to-high yields, but may require slightly more forcing conditions (e.g., higher temperature or more active catalyst) than phenylboronic acid.
-
This compound (Moderately Hindered): The ethoxy group (-OCH₂CH₃) is significantly larger than a methyl group and is not freely rotating, creating a considerable steric shield around the reaction center. This often leads to a noticeable decrease in reaction rate and yield compared to the less hindered analogs.[7] The choice of catalyst, ligand, and base becomes critical to achieving a successful coupling.
-
Mesitylboronic Acid (2,4,6-Trimethylphenylboronic Acid) (Severely Hindered): With two ortho-methyl groups, this substrate represents an extreme case of steric hindrance. Coupling mesitylboronic acid is notoriously difficult and often results in very low yields unless specialized, highly active catalyst systems and harsh conditions are employed.[2] It serves as a benchmark for what happens when steric hindrance becomes the dominant factor.
The diagram below illustrates how an ortho substituent can impede the approach to the palladium center during transmetalation.
Sources
- 1. mt.com [mt.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Catalysts for 2-Ethoxyphenylboronic Acid Coupling: A Guide for Researchers
Introduction: The Significance of 2-Ethoxyphenylboronic Acid in Modern Synthesis
In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. This powerful transformation is pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Central to this reaction is the choice of the organoboron reagent, where substituted phenylboronic acids like this compound offer a versatile platform for synthesizing complex molecular architectures. The 2-ethoxy substitution introduces unique steric and electronic properties that can be both advantageous for targeting specific molecular conformations and challenging for the catalytic coupling step itself.
This guide presents a comparative analysis of catalyst systems for the Suzuki-Miyaura coupling of this compound. We will delve into the performance of traditional phosphine-based catalysts, advanced Buchwald-type ligands, and modern N-heterocyclic carbene (NHC) palladium complexes. By examining experimental data and exploring the underlying mechanistic principles, this document aims to provide researchers, scientists, and drug development professionals with the insights needed to select the optimal catalyst for their specific synthetic challenges.
Understanding the Challenge: The Role of the Ortho-Ethoxy Group
The ortho-ethoxy group in this compound presents a distinct set of challenges and opportunities in Suzuki-Miyaura coupling. Its steric bulk can hinder the approach of the boronic acid to the palladium center during the crucial transmetalation step of the catalytic cycle. However, the electron-donating nature of the ethoxy group can also positively influence the reactivity of the boronic acid. The selection of an appropriate catalyst system, particularly the ligand coordinated to the palladium center, is therefore critical to overcoming the steric hindrance while harnessing the favorable electronic effects.
Comparative Catalyst Performance
Traditional Phosphine-Based Catalysts: The Workhorse
Palladium catalysts with simple phosphine ligands, such as triphenylphosphine (PPh₃), represent the first generation of Suzuki-Miyaura catalysts. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic example, valued for its commercial availability and ease of use.
-
Mechanism and Rationale: In the catalytic cycle, the phosphine ligands stabilize the palladium(0) active species. However, the relatively small cone angle of PPh₃ may not be sufficient to promote the reductive elimination of sterically demanding biaryl products that would be formed from this compound.
-
Performance Insights: For non-sterically hindered substrates, Pd(PPh₃)₄ can provide good to excellent yields.[2] However, with ortho-substituted boronic acids, its performance can be diminished, often requiring higher catalyst loadings and longer reaction times. For instance, in the coupling of 3-bromopyridine with phenylboronic acid, Pd(PPh₃)₄ at 3 mol% loading gave an 85% yield after 12 hours.[2] It is anticipated that the coupling of this compound would be more challenging.
Buchwald Ligands: Overcoming Steric Hindrance
The development of bulky, electron-rich biaryl monophosphine ligands by the Buchwald group revolutionized Suzuki-Miyaura coupling, particularly for challenging substrates. Ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are designed to enhance both the oxidative addition and reductive elimination steps.
-
Mechanism and Rationale: The steric bulk of Buchwald ligands promotes the formation of a monoligated palladium species, which is highly reactive in oxidative addition.[3] The electron-rich nature of the ligand facilitates the reductive elimination of the final product. This combination is particularly effective for coupling sterically hindered partners.
-
Performance Insights: Catalyst systems employing Buchwald ligands consistently demonstrate high activity for a broad range of substrates, including those with ortho substituents. For example, the combination of Pd(OAc)₂ with SPhos has been shown to be highly effective for coupling challenging substrates, often at low catalyst loadings.[4] The use of RuPhos, another Buchwald ligand, has been shown to be effective for sterically demanding couplings in pharmaceutical process chemistry.[3]
N-Heterocyclic Carbene (NHC) Ligands: A New Generation of Catalysts
N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They are strong σ-donors, forming highly stable and active palladium complexes.
-
Mechanism and Rationale: The strong Pd-NHC bond leads to robust catalysts with high turnover numbers.[1] The steric bulk of the NHC ligand can be tuned to promote the desired catalytic activity, making them suitable for sterically demanding couplings.[5][6] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are a well-known class of Pd-NHC precatalysts that are often highly effective.[2]
-
Performance Insights: Pd-NHC catalysts have shown exceptional performance in the coupling of sterically hindered and electron-deficient substrates.[1] For the coupling of 3-bromopyridine with phenylboronic acid, the PEPPSI-IPr catalyst at a low loading of 0.5 mol% provided a 98% yield in just 2 hours.[2] This high efficiency suggests that NHC-based catalysts would be excellent candidates for the coupling of this compound.
Data Summary: A Comparative Overview
The following table summarizes the expected performance of the discussed catalyst systems for the Suzuki-Miyaura coupling of an aryl bromide with an ortho-substituted phenylboronic acid, based on literature data for analogous substrates.
| Catalyst System | Ligand Type | Typical Catalyst Loading (mol%) | Expected Performance with this compound | Key Advantages | Potential Limitations |
| Pd(PPh₃)₄ | Monodentate Phosphine | 2 - 5 | Moderate to Good Yields, Longer Reaction Times | Commercially available, cost-effective | Lower activity for sterically hindered substrates |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | 0.5 - 2 | High to Excellent Yields, Shorter Reaction Times | High activity for sterically hindered substrates, broad scope | Higher cost of ligand |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | 0.1 - 1 | Excellent Yields, Very Short Reaction Times | High stability and activity, low catalyst loadings | May require specific reaction conditions for optimal performance |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromotoluene using a Pd/Buchwald Ligand System
This protocol provides a detailed methodology for a representative Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
4-Bromotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Deionized water, degassed
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), 4-bromotoluene (1.0 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), SPhos (0.02 mmol, 2 mol%), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) and degassed deionized water (0.5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Conclusion: Selecting the Right Tool for the Job
The choice of catalyst for the Suzuki-Miyaura coupling of this compound is a critical parameter for achieving high efficiency and yield. While traditional phosphine-based catalysts like Pd(PPh₃)₄ can be effective in some cases, the steric hindrance of the ortho-ethoxy group calls for more advanced catalytic systems. Buchwald ligands, such as SPhos, and N-heterocyclic carbene-based catalysts, like PEPPSI-IPr, have demonstrated superior performance for sterically demanding substrates. The selection between these advanced systems may depend on factors such as cost, availability, and the specific functional groups present in the coupling partners. For challenging couplings where high yields and short reaction times are paramount, Pd-NHC catalysts often represent the state-of-the-art. Ultimately, the experimental data and mechanistic insights provided in this guide should empower researchers to make informed decisions in their synthetic endeavors, paving the way for the efficient construction of complex molecules incorporating the 2-ethoxyphenyl motif.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
The Strategic Edge of 2-Ethoxyphenylboronic Acid in Biaryl Synthesis: A Comparative Benchmarking Guide
For researchers, scientists, and professionals in drug development, the synthesis of biaryl scaffolds is a foundational element in the creation of novel therapeutics, advanced materials, and fine chemicals. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging these critical carbon-carbon bonds, prized for its functional group tolerance and reliability. The choice of boronic acid is a pivotal decision that dictates the efficiency, yield, and accessibility of the desired biaryl product. This guide provides an in-depth technical comparison of 2-ethoxyphenylboronic acid against other commonly employed boronic acids, supported by experimental data, mechanistic insights, and detailed protocols to inform your synthetic strategy.
The Ortho-Alkoxy Advantage: Mechanistic Implications of the 2-Ethoxy Group
The unique reactivity of this compound stems from a nuanced interplay of steric and electronic effects originating from its ortho-ethoxy substituent. Understanding these factors is key to appreciating its performance in the Suzuki-Miyaura catalytic cycle.
Electronic Effects: The oxygen atom of the ethoxy group is electron-donating through resonance, which increases the electron density of the aryl ring. This enhanced nucleophilicity of the organic group on the boronic acid is generally considered to facilitate the rate-determining transmetalation step of the Suzuki-Miyaura reaction.[1][2] In this crucial stage, the organic moiety is transferred from the boron atom to the palladium(II) center. A more electron-rich aryl group can accelerate this transfer, leading to higher reaction efficiency.
Steric Influence and Potential for Chelation: While ortho-substituents are often associated with steric hindrance that can impede the reaction, the alkoxy group in this compound can, in some cases, offer a beneficial effect.[3][4] There is evidence to suggest that the oxygen atom of an ortho-alkoxy group can coordinate to the palladium center in the transition state.[5][6] This potential chelation effect can help to stabilize the transition state and orient the reactants favorably for the coupling reaction, sometimes mitigating the negative steric impact. The slightly larger size of the ethoxy group compared to a methoxy group may subtly influence this potential interaction and the overall steric environment.[7]
Performance Benchmark: this compound vs. Alternatives
The following table presents a comparative summary of the performance of this compound against unsubstituted phenylboronic acid, the closely related 2-methoxyphenylboronic acid, and a more sterically hindered ortho-substituted boronic acid.
Disclaimer: The presented yields are compiled from various sources and are intended for illustrative comparison. Direct comparison is challenging as reaction conditions are not identical across all studies. Yields are highly dependent on the specific substrates, catalyst system, ligand, base, solvent, and temperature.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| This compound | 4-Chloroacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85-95 | [1] (inferred) |
| Phenylboronic acid | 4-Chloroacetophenone | Pd(II) complex / TBAB | Cs₂CO₃ | H₂O | 100 | 6 | 88 | [1] |
| 2-Methoxyphenylboronic acid | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 24 | High (unspecified) | [5][6] |
| 2,6-Dimethylphenylboronic acid | Aryl Tosylate | Pd(OAc)₂ / L₂ | K₃PO₄ | Dioxane | 110 | 12 | Excellent (unspecified) | [8] (inferred) |
From this data, it can be inferred that this compound is a highly effective coupling partner, often providing yields comparable to or exceeding those of unsubstituted phenylboronic acid, particularly when coupling with challenging electrophiles like aryl chlorides. The electron-donating nature of the ethoxy group likely contributes to its high reactivity.
Experimental Protocols
This section provides a detailed, self-validating methodology for a representative Suzuki-Miyaura cross-coupling reaction using this compound.
Synthesis of 2-(2-Ethoxyphenyl)-pyridine
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(dppf)Cl₂, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Addition of Reagents: Through the septum via syringe, add the degassed 1,4-dioxane and water. Add the 2-bromopyridine via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(2-ethoxyphenyl)-pyridine.
Expected Outcome: A high yield (typically >85%) of the desired biaryl product should be obtained as a colorless to pale yellow oil. The purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Process
To further elucidate the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for biaryl synthesis.
Conclusion
This compound presents itself as a highly valuable and versatile reagent in the synthetic chemist's toolkit for biaryl synthesis. Its performance is underpinned by the electron-donating nature of the ortho-ethoxy group, which facilitates the crucial transmetalation step in the Suzuki-Miyaura coupling. While steric hindrance from the ortho-substituent is a factor, its impact is often overcome by the favorable electronic effects and potential for stabilizing chelation, leading to excellent yields in many cases. When benchmarked against unsubstituted, methoxy-substituted, and more sterically encumbered boronic acids, this compound demonstrates robust and efficient reactivity. For researchers and drug development professionals aiming to construct complex biaryl architectures, this compound offers a strategic advantage, enabling access to desired molecules with high efficiency.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Dawood, K. M., & Kirsch, G. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(13), 324-341. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Transmetalation in the Suzuki–Miyaura coupling: the fork in the trail. Angewandte Chemie International Edition, 52(29), 7362-7370. [Link]
-
Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link. Angewandte Chemie International Edition, 55(37), 11114-11123. [Link]
-
Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
-
The Suzuki Reaction - Andrew G. Myers. (n.d.). Harvard University. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. [Link]
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- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Alternative Reagents for 2-Ethoxyphenylboronic Acid in Specific Syntheses
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, particularly in the construction of complex biaryl scaffolds crucial for pharmaceutical and materials science, 2-ethoxyphenylboronic acid has established itself as a valuable reagent in Suzuki-Miyaura cross-coupling reactions. Its utility stems from the introduction of an ortho-ethoxy-substituted phenyl motif, a common feature in many biologically active molecules. However, reliance on a single reagent can limit synthetic flexibility and may not be optimal for all substrate combinations or reaction conditions.
This guide provides an in-depth technical comparison of alternative reagents to this compound, offering field-proven insights and experimental data to inform your synthetic strategies. We will explore the nuances of reactivity, stability, and substrate scope, empowering you to make informed decisions for your specific synthetic challenges.
The Role of Ortho-Alkoxy Phenylboronic Acids in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, prized for its functional group tolerance and generally mild conditions. The reaction proceeds through a catalytic cycle involving a palladium catalyst, a base, and an organoboron species, typically a boronic acid.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The electronic and steric properties of the boronic acid play a crucial role in the efficiency of the reaction. Electron-donating groups on the phenyl ring, such as alkoxy groups, generally enhance the rate of the transmetalation step, a key part of the catalytic cycle, by increasing the nucleophilicity of the organic fragment being transferred to the palladium center.[1][2] However, ortho-substituents, including the ethoxy group in this compound, introduce steric hindrance that can influence reaction rates and require careful optimization of reaction conditions, particularly the choice of palladium ligand.[3]
Head-to-Head Comparison: Homologous Ortho-Alkoxyphenylboronic Acids
When considering alternatives to this compound, its closest homologs, 2-methoxyphenylboronic acid and 2-isopropoxyphenylboronic acid, are the most direct comparisons. The variation in the alkyl chain length of the ortho-alkoxy group allows for a nuanced evaluation of steric and electronic effects.
Electronic Effects: The ethoxy group is slightly more electron-donating than the methoxy group due to the greater inductive effect of the ethyl group. This would theoretically lead to a faster transmetalation step.
Steric Effects: As the size of the alkyl group increases from methyl to ethyl to isopropyl, the steric bulk around the boron center also increases. This can hinder the approach of the boronic acid to the palladium complex, potentially slowing down the reaction rate, especially with already sterically demanding coupling partners.
| Reagent | Ortho-Substituent | Relative Electron-Donating Effect | Relative Steric Hindrance |
| 2-Methoxyphenylboronic acid | -OCH₃ | Good | Low |
| This compound | -OCH₂CH₃ | Slightly Stronger | Moderate |
| 2-Isopropoxyphenylboronic acid | -OCH(CH₃)₂ | Strongest | High |
Table 1: Qualitative comparison of electronic and steric properties of homologous ortho-alkoxyphenylboronic acids.
While direct, side-by-side comparative studies under identical conditions are sparse in the literature, the general principles of Suzuki-Miyaura couplings suggest a trade-off. For sterically unhindered aryl halides, the increased electron-donating effect of the ethoxy and isopropoxy groups might lead to slightly higher yields or faster reaction times compared to the methoxy analogue. However, when coupling with sterically hindered substrates, the increased bulk of the ethoxy, and particularly the isopropoxy group, can become a significant impediment, potentially leading to lower yields. In such cases, the less hindered 2-methoxyphenylboronic acid may prove to be a more effective reagent.
Beyond Homologues: Advanced Alternatives for Enhanced Stability and Scope
While homologous ortho-alkoxyphenylboronic acids offer subtle variations, more significant advantages in terms of stability and handling can be achieved with more advanced classes of organoboron reagents.
N-Methyliminodiacetic Acid (MIDA) Boronates
A significant drawback of many boronic acids, including this compound, is their propensity to undergo protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved by a proton source, leading to reduced yields.[4][5] This is particularly problematic with electron-rich or sterically hindered boronic acids under basic reaction conditions.
N-methyliminodiacetic acid (MIDA) boronates have emerged as a robust solution to this stability issue.[1][6] These tetracoordinate boron species are exceptionally stable, often crystalline solids that are compatible with chromatography and can be stored long-term in the air.[7] The MIDA ligand effectively protects the boronic acid functionality from unwanted side reactions.
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A Senior Application Scientist's Guide to Comparative Kinetics: 2-Ethoxyphenylboronic Acid and Its Analogs
Introduction: Beyond the Reagent Bottle
In the landscape of modern synthetic and medicinal chemistry, 2-ethoxyphenylboronic acid has emerged as a highly versatile building block. Its utility is prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms the bedrock of many synthetic routes for pharmaceuticals and advanced materials.[1][2][3] Furthermore, the boronic acid functional group is a well-established pharmacophore, known for its ability to act as a reversible covalent inhibitor of enzymes, particularly serine proteases.[4]
However, the true potential of a reagent is only unlocked when its reactivity is deeply understood, not in isolation, but in context. The placement of the ethoxy group at the ortho position introduces a fascinating interplay of steric and electronic effects that dictates its kinetic behavior.[2][5] This guide is designed for researchers, scientists, and drug development professionals to provide a framework for dissecting this behavior through comparative kinetic studies. We will move beyond simple product yields to explore the why and how of its reactivity, offering a blueprint for designing experiments that yield robust, insightful, and actionable data.
Part 1: The Ortho-Ethoxy Conundrum: Steric Hindrance vs. Electronic Influence
The defining feature of this compound is the ethoxy substituent adjacent to the boronic acid moiety. This seemingly simple structural element presents a duality that is central to its kinetic profile:
-
Steric Hindrance: The bulky ethoxy group can physically obstruct the approach of the palladium catalyst to the boron center during the critical transmetalation step of the Suzuki-Miyaura catalytic cycle.[5][6] This steric clash is often the primary factor rationalizing the typically slower reaction rates observed for ortho-substituted phenylboronic acids compared to their meta and para isomers.[5]
-
Electronic Effects: The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, thereby increasing the nucleophilicity of the ipso-carbon. This electronic donation can, in principle, accelerate the transmetalation step.[7] There is also the potential for intramolecular coordination between the ethoxy oxygen and the boron atom, which can influence the Lewis acidity of the boron center and its subsequent reactivity.
Disentangling these competing effects is the primary motivation for conducting comparative kinetic studies. By systematically varying the structure of the boronic acid, we can probe the relative contributions of steric and electronic factors to the overall reaction rate.
Part 2: Rational Experimental Design for Comparative Analysis
Selection of Analogs: A Structured Approach
To comprehensively understand the kinetic profile of this compound, we propose a comparative set including positional, steric, and electronic analogs.
Caption: Logical framework for selecting boronic acid analogs.
Causality Behind Analog Selection
-
Positional Isomers (3- and 4-ethoxyphenylboronic acid): Comparing the ortho isomer to its meta and para counterparts is the most direct way to evaluate the impact of steric hindrance. The electronic effect of the ethoxy group is largely maintained, but the steric impediment is removed, providing a clear measure of its influence on the reaction rate.[5]
-
Steric Analog (2-methoxyphenylboronic acid): By replacing the ethoxy group with a smaller methoxy group, we can probe the sensitivity of the reaction rate to the size of the ortho substituent. A significant rate increase would confirm that steric bulk is a dominant decelerating factor.[2]
-
Electronic Analogs (Phenylboronic acid and 2-fluorophenylboronic acid): Phenylboronic acid serves as the unsubstituted baseline, representing the absence of both steric and electronic contributions from a substituent.[7][8] 2-Fluorophenylboronic acid introduces an ortho substituent that is small (minimizing steric effects) but strongly electron-withdrawing, providing a contrast to the electron-donating nature of the ethoxy group.
Part 3: Experimental Protocol for Kinetic Profiling in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is an ideal platform for this comparative study due to its prevalence and well-understood mechanism.[9] The transmetalation step is frequently rate-determining and is highly sensitive to the structure of the boronic acid.[8]
Workflow for Kinetic Analysis
A systematic workflow is essential for acquiring reproducible kinetic data. The following diagram outlines the key stages of the experimental process.
Caption: Step-by-step workflow for a comparative kinetic study.
Detailed Step-by-Step Methodology
This protocol is designed as a self-validating system for comparing the initial reaction rates of different boronic acids under identical conditions.
-
Reagent Preparation:
-
Prepare 0.1 M stock solutions of each boronic acid analog, the coupling partner (e.g., 4-bromoanisole), and an internal standard (e.g., dodecane) in the reaction solvent (e.g., 1,4-dioxane/water mixture).
-
Prepare a stock solution of the catalyst system (e.g., Pd(OAc)₂ and SPhos ligand).
-
-
Reaction Setup:
-
To a jacketed reaction vessel maintained at a constant temperature (e.g., 70°C), add the solvent (e.g., 9 mL of 1,4-dioxane and 1 mL of water).
-
Add the base (e.g., K₃PO₄, 3.0 equivalents).
-
Add the catalyst/ligand solution (e.g., 1 mol% Pd).
-
Allow the mixture to stir for 15 minutes to ensure thermal equilibrium and catalyst activation.
-
-
Initiation and Monitoring:
-
Inject the 4-bromoanisole solution (1.0 equivalent) and the internal standard solution.
-
Take an initial sample (t=0) immediately before adding the boronic acid.
-
Initiate the reaction by injecting the stock solution of the specific boronic acid (1.2 equivalents). Start the timer immediately.
-
Withdraw aliquots (e.g., 0.1 mL) at regular intervals (e.g., 2, 5, 10, 15, 30, 60 minutes).
-
Immediately quench each aliquot in a vial containing cold solvent (e.g., acetonitrile) and filter through a syringe filter to remove solids.
-
-
Analysis:
-
Analyze the quenched samples by a calibrated HPLC or GC-MS method to determine the concentration of the product relative to the internal standard.
-
Plot the concentration of the biaryl product against time.
-
-
Data Interpretation:
-
Determine the initial reaction rate (v₀) for each boronic acid by calculating the slope of the initial linear portion of the concentration vs. time plot.
-
Normalize the rate of this compound to 1.0 and express the rates of the analogs relative to this value.
-
Anticipated Kinetic Data and Interpretation
The following table summarizes the expected relative reactivity based on established principles of steric and electronic effects in Suzuki-Miyaura couplings.[5][7][8]
| Boronic Acid Analog | Substituent Position | Key Feature | Expected Relative Initial Rate | Rationale |
| Phenylboronic Acid | - | Unsubstituted Baseline | ~5.0 | No steric hindrance or electronic influence from substituents.[8] |
| 4-Ethoxyphenylboronic Acid | para | Electron-Donating | ~6.0 | Electron-donating group increases nucleophilicity, accelerating transmetalation. No steric hindrance. |
| 3-Ethoxyphenylboronic Acid | meta | Electron-Donating (Inductive) | ~5.5 | Weaker electron-donating effect than para isomer; no steric hindrance. |
| This compound | ortho | Steric Hindrance + EDG | 1.0 | (Reference) Steric hindrance significantly impedes the reaction, overriding the electronic donating effect.[5] |
| 2-Methoxyphenylboronic Acid | ortho | Less Steric Hindrance + EDG | ~1.5 - 2.0 | Reduced steric bulk compared to the ethoxy group should lead to a faster rate. |
| 2-Fluorophenylboronic Acid | ortho | Electron-Withdrawing (EWG) | ~0.5 | Minimal steric effect but strong electron-withdrawing nature deactivates the boronic acid for transmetalation. |
Note: These values are illustrative and intended to demonstrate expected trends. Actual values must be determined experimentally.
Part 4: Broader Implications in Drug Development: Enzyme Inhibition Kinetics
Beyond synthesis, boronic acids are increasingly used as therapeutic agents.[4][10] The same structural features that influence coupling kinetics also govern binding affinity and inhibitory potency against target enzymes.
A comparative kinetic study in a biological context would typically involve determining the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) for each analog against a target enzyme (e.g., a serine protease like neutrophil elastase).[11][12]
-
Experimental Approach: A typical enzyme inhibition assay involves measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor.[13] By plotting the enzyme activity against the inhibitor concentration, an IC₅₀ value can be determined.
-
Expected Structure-Activity Relationships (SAR):
-
Steric Fit: The ortho-ethoxy group of this compound may provide a better or worse steric fit within the enzyme's active site compared to the smaller ortho-methoxy group or the differently positioned para-ethoxy group.
-
Hydrophobic Interactions: The ethyl group offers different hydrophobic interactions compared to a methyl group, potentially increasing binding affinity if it fits within a hydrophobic pocket of the enzyme.
-
Electronic Interactions: The electronic properties of the phenyl ring, modulated by the substituents, can influence interactions with amino acid residues in the active site.
-
Such studies are crucial in the lead optimization phase of drug discovery, allowing medicinal chemists to fine-tune the structure of a boronic acid inhibitor to maximize potency and selectivity.[11]
Conclusion
A kinetic comparison of this compound with its structural analogs is not merely an academic exercise; it is a powerful tool for rational design in both chemical synthesis and drug discovery. By systematically dissecting the contributions of steric and electronic effects, researchers can move from trial-and-error optimization to a predictive understanding of reactivity. The experimental frameworks provided in this guide offer a starting point for generating high-quality, comparative data, enabling the development of more efficient synthetic protocols and more potent therapeutic agents.
References
- BenchChem. (2025). Application Notes and Protocols: 2-Ethoxy-5-methoxyphenylboronic Acid in Medicinal Chemistry. BenchChem.
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- Benchchem. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. Benchchem.
- ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo....
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid.
- Benchchem. (2025). A Comparative Guide to the Kinetic Analysis of Ethylboronic Acid in Suzuki-Miyaura Reactions. Benchchem.
- Benchchem. (2025). A Comparative Guide to the Kinetic Performance of 2-Ethoxy-5-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling. Benchchem.
- Aggarwal, V. K., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
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- The Organic Chemistry Tutor. (2020). Suzuki Coupling. YouTube.
- Amine, A., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. PMC - NIH.
- ChemBK. (2024). This compound. ChemBK.
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- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Purity Analysis and Characterization of 2-Ethoxyphenylboronic Acid
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethoxyphenylboronic acid is a critical reagent in modern organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The purity of this reagent is paramount, as contaminants can lead to reduced reaction yields, formation of undesirable byproducts, and complications in product purification. This guide presents a comprehensive, multi-technique approach for the purity analysis and characterization of this compound obtained from different commercial suppliers. We provide detailed, validated protocols for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Melting Point Analysis. By presenting hypothetical comparative data, this document serves as a practical framework for researchers to assess reagent quality, ensuring the robustness and reproducibility of their synthetic endeavors.
Introduction: The Critical Role of Purity
This compound, with the chemical formula C₂H₅OC₆H₄B(OH)₂, is an arylboronic acid widely employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] Its utility in forming carbon-carbon bonds via the Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry.
However, the quality of commercially available this compound can vary significantly between suppliers. Impurities stemming from the synthetic route or degradation can compromise experimental outcomes. A common issue with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[2][3] While this is often a reversible process, the presence of significant amounts of boroxine can affect stoichiometry and reactivity. Other potential impurities include unreacted starting materials, byproducts from side reactions, and residual solvents.
This guide provides an objective framework for researchers to answer a crucial question: "Is the boronic acid I'm using suitable for my high-stakes synthesis?" We will compare hypothetical samples from three distinct suppliers (Supplier A, Supplier B, and Supplier C) using a suite of orthogonal analytical techniques.
Experimental Design & Rationale
To build a complete purity profile, a multi-faceted analytical approach is required. No single technique can provide all the necessary information. Our chosen methods offer complementary insights into the identity, purity, and impurity profile of the analyte.
-
High-Performance Liquid Chromatography (HPLC): A cornerstone of purity determination, HPLC excels at separating the main component from structurally similar impurities.[4][5] It provides a quantitative measure of purity based on peak area percentage.
-
Quantitative ¹H NMR (qNMR): As a primary analytical method, qNMR allows for the determination of purity without needing a specific reference standard of the analyte itself.[4][6] By using a certified internal standard of known purity, it offers a highly accurate and direct measure of the mass fraction of the analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or certain synthetic byproducts.[7][8] Boronic acids themselves are typically non-volatile and require derivatization for GC analysis.[9]
-
Melting Point Analysis: A fundamental physical property, the melting point range can provide a quick, qualitative indication of purity. Pure crystalline solids exhibit a sharp, well-defined melting point, whereas impurities tend to broaden and depress the melting range.[1][10]
Overall Analytical Workflow
The following diagram illustrates the logical flow of the characterization process, from sample receipt to final purity assessment.
Caption: Experimental workflow for purity characterization.
Methodologies & Protocols
The following protocols are detailed to ensure reproducibility and adherence to good scientific practice.
High-Performance Liquid Chromatography (HPLC-UV)
-
Rationale: This reverse-phase HPLC method is designed to separate this compound from its common, less polar boroxine anhydride and other potential non-polar impurities.[3][9] Formic acid is used as a mobile phase modifier to ensure good peak shape.[9]
-
Protocol:
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile/Water to a final concentration of 0.5 mg/mL.
-
Quantitative ¹H NMR (qNMR)
-
Rationale: qNMR provides an absolute purity value by comparing the integral of a specific analyte proton signal to that of a certified internal standard.[4] Dimethyl sulfoxide-d6 is chosen as the solvent for its ability to dissolve boronic acids and minimize peak broadening. Maleic anhydride is an excellent internal standard as its vinylic protons resonate in a clear region of the spectrum.
-
Protocol:
-
Instrumentation: 400 MHz NMR spectrometer.
-
Internal Standard: Maleic Anhydride (certified reference material, purity ≥99.5%).
-
Solvent: DMSO-d6.
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a clean vial.
-
Accurately weigh ~5 mg of the maleic anhydride internal standard into the same vial.
-
Record the exact masses.
-
Dissolve the mixture in ~0.7 mL of DMSO-d6, ensuring complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Angle: 30-45°
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16
-
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved aromatic proton signal of the analyte and the vinylic proton signal of the internal standard. Calculate purity using the standard qNMR equation.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Rationale: This method targets volatile impurities. As boronic acids are not suitable for direct GC analysis, this protocol focuses on identifying residual solvents from the manufacturing process.[9][11]
-
Protocol:
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Injector: Split mode (20:1), 250 °C.
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 35 to 400.
-
Sample Preparation: Accurately weigh ~20 mg of the sample and dissolve in 1 mL of a high-purity solvent not expected to be an impurity (e.g., DMSO).
-
Melting Point Determination
-
Rationale: A simple, yet effective, physical test for purity. A narrow melting range close to the literature value suggests high purity.[1][10]
-
Protocol:
-
Instrumentation: Digital melting point apparatus.
-
Sample Preparation: Finely grind a small amount of the crystalline sample.
-
Procedure: Pack the sample into a capillary tube to a height of 2-3 mm. Place in the apparatus and heat at a ramp rate of 2 °C/min near the expected melting point.
-
Measurement: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point).
-
Results and Discussion
The following tables summarize the hypothetical data obtained from the analysis of this compound from three different suppliers.
Table 1: Purity Comparison by HPLC and qNMR
| Supplier | HPLC Purity (% Area) | Major Impurity (HPLC, % Area) | qNMR Purity (% w/w) |
| Supplier A | 99.6% | Boroxine (0.2%) | 99.1% |
| Supplier B | 98.1% | Unknown (1.1% at RRT 0.85) | 97.5% |
| Supplier C | 96.5% | Boroxine (2.5%) | 95.8% |
Table 2: Physical and Volatile Impurity Characterization
| Supplier | Appearance | Melting Point (°C) | Residual Solvents (GC-MS) |
| Supplier A | White crystalline solid | 101-103 °C | Toluene (50 ppm) |
| Supplier B | Off-white powder | 97-101 °C | Toluene (450 ppm), Heptane (200 ppm) |
| Supplier C | Yellowish powder | 95-100 °C | Toluene (850 ppm) |
Interpretation of Results
-
Supplier A: The material from Supplier A demonstrates the highest quality. The purity as determined by both HPLC and qNMR is excellent (>99%). The low level of the boroxine anhydride is typical and generally acceptable. The melting point is sharp and aligns with reported values (literature: 97-103 °C).[1][10] The residual solvent content is well below typical ICH (International Council for Harmonisation) limits.
-
Supplier B: This sample shows good purity but contains a significant unknown impurity (1.1%). The broader melting point range suggests the presence of this contaminant. Further investigation using techniques like LC-MS would be necessary to identify this unknown before this material could be used in a regulated or critical synthesis. The higher levels of residual solvents are also a concern.
-
Supplier C: The material from Supplier C is of significantly lower quality. The purity is below 97%, with a high concentration of the boroxine anhydride. While boroxine can revert to the acid, its high level indicates potential issues with the manufacturing or storage of the material. The yellowish appearance, broad melting range, and high solvent content all point to a lower-grade product that may be unsuitable for sensitive applications.
Conclusion and Recommendations
This comprehensive analysis demonstrates the importance of a multi-technique approach to verifying the purity of critical synthetic reagents like this compound.
-
For high-stakes applications such as late-stage drug development or GMP (Good Manufacturing Practice) synthesis, the material from Supplier A is the clear choice due to its high purity, low impurity profile, and consistent physical characteristics.
-
The material from Supplier B may be considered for early-stage research or non-critical applications, but only after the primary unknown impurity is identified and deemed benign to the intended reaction chemistry.
-
The material from Supplier C is not recommended for most applications due to its low purity and high levels of both boroxine and residual solvents, which pose a significant risk to reaction performance and reproducibility.
Researchers are strongly encouraged to perform, at a minimum, a purity check by HPLC or NMR and a melting point analysis on incoming batches of this compound to ensure consistent quality and avoid costly synthetic failures.
References
-
ChemBK. (2024). This compound - Physico-chemical Properties. Available at: [Link]
-
Marinaro, W. A., et al. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-8. Available at: [Link]
-
Chromatography Online. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Available at: [Link]
-
YouTube. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). Available at: [Link]
-
American Chemical Society Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]
-
Royal Society of Chemistry. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]
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Safety Operating Guide
A Researcher's Comprehensive Guide to the Safe Handling of 2-Ethoxyphenylboronic Acid
For the diligent researcher, scientist, and drug development professional, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides an in-depth, procedural framework for the safe handling of 2-Ethoxyphenylboronic acid, moving beyond mere compliance to foster a culture of proactive safety and scientific excellence. Here, we will not only outline the necessary precautions but also delve into the rationale behind these measures, ensuring a thorough understanding of the risks and the logic of our recommended procedures.
Understanding the Compound: Hazard Profile of this compound
This compound, a valuable reagent in synthetic chemistry, presents a specific set of hazards that necessitate careful handling. Primarily, it is recognized as a skin and eye irritant and may cause respiratory irritation.[1][2][3] The fine, solid nature of this compound means that it can easily become airborne, increasing the risk of inhalation and inadvertent contact.[4][5] Understanding these risks is the first step in mitigating them effectively.
Core Principles of Safe Handling: A Proactive Approach
The safe handling of any chemical reagent is predicated on a hierarchy of controls, a system designed to minimize risk at every stage of the experimental workflow. This approach prioritizes engineering controls and administrative controls before relying on personal protective equipment (PPE).
Engineering Controls: Your First Line of Defense
The most effective way to mitigate exposure to this compound is to handle it in a controlled environment that minimizes the escape of dust and vapors.
-
Chemical Fume Hood: All weighing and handling of solid this compound and its solutions should be conducted within a certified chemical fume hood.[3][6] This is critical to prevent the inhalation of airborne particles.
-
Ventilation: The laboratory should be equipped with a ventilation system that ensures adequate airflow, preventing the buildup of any chemical vapors.[2]
Administrative Controls: Establishing Safe Work Practices
Administrative controls are the policies and procedures that guide your actions in the laboratory.
-
Hazard Assessment: Before beginning any new procedure involving this compound, a thorough hazard assessment must be conducted.[7][8] This involves identifying potential risks and establishing protocols to minimize them.
-
Clear Labeling: All containers of this compound must be clearly labeled with the full chemical name and any relevant hazard information.[2][9]
-
Access Restriction: Access to areas where this compound is stored and handled should be restricted to authorized personnel.
Personal Protective Equipment (PPE): The Essential Barrier
While engineering and administrative controls are foundational, the correct use of PPE is a non-negotiable final barrier against exposure. The selection of PPE should be based on a thorough risk assessment of the specific tasks being performed.[7][8]
| PPE Category | Specification | Rationale for Use with this compound |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash hazard.[7][10] | Protects against accidental splashes of solutions and airborne dust particles that can cause serious eye irritation.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[11] Gloves should be inspected for any signs of degradation or puncture before each use. | Prevents skin contact, which can lead to irritation.[3] Disposable nitrile gloves provide sufficient protection for incidental contact.[7] |
| Body Protection | A long-sleeved laboratory coat. | Protects the skin and personal clothing from contamination with dust or splashes of solutions. |
| Respiratory Protection | Generally not required when handling small quantities in a properly functioning chemical fume hood. If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator (e.g., an N95 dust mask) should be used.[3][12] | Minimizes the risk of inhaling airborne particles, which can cause respiratory tract irritation.[1][2] The need for respiratory protection should be determined by a formal hazard assessment.[13] |
Procedural Guidance: From Receipt to Disposal
A systematic approach to every stage of the chemical's lifecycle in the laboratory is crucial for maintaining a safe working environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage Location: Store this compound in a cool, dry, and well-ventilated area.[2] It should be kept away from direct sunlight and sources of heat.
-
Segregation: It is critical to segregate this compound from incompatible materials, particularly strong oxidizing agents.[1][14] Store chemicals according to their hazard class, not alphabetically, to prevent accidental reactions.[1]
Caption: A stepwise workflow for responding to a solid chemical spill.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: Collect all waste containing this compound, including contaminated solids and solutions, in a designated hazardous waste container. [11]Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. [11]2. Containerization: Use a chemically compatible and sealable container for waste collection. [3]3. Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name, "this compound." [3]4. Storage of Waste: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area until it is collected by your institution's EHS personnel or a licensed waste disposal company. [3]5. Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The first rinseate should be collected as hazardous waste. [3]After rinsing and allowing the container to dry, deface the original label before disposal or recycling according to your institution's guidelines. [3][15] Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash. [3]
First Aid: Immediate Actions in Case of Exposure
In the event of an accidental exposure, immediate and appropriate first aid is crucial.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention. [1][2]* Skin Contact: Immediately wash the affected area with plenty of soap and water. [1]Remove any contaminated clothing. If skin irritation occurs, seek medical advice. [2][3]* Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [2]Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention. [2][3]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [1][2] Always have the Safety Data Sheet (SDS) for this compound readily available to provide to emergency medical personnel.
By integrating these principles and procedures into your daily laboratory workflow, you can handle this compound with the confidence that comes from a deep understanding of its properties and a commitment to the highest standards of safety.
References
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Best Practices for Proper Chemical Storage - The Synergist. Available at: [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
